molecular formula C11H16N2O2 B3176762 Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate CAS No. 112341-87-4

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Cat. No.: B3176762
CAS No.: 112341-87-4
M. Wt: 208.26 g/mol
InChI Key: WUOUBRANEUCARI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2,6-dimethylanilino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)13-12-10-8(2)6-5-7-9(10)3/h5-7,12H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOUBRANEUCARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4 ) is a specialized hydrazine derivative utilized primarily as a stable, lipophilic precursor in the synthesis of N-aryl nitrogen heterocycles.[1] By masking the reactive terminal nitrogen of 2,6-dimethylphenylhydrazine with an ethyl carbamate moiety, this compound offers improved handling characteristics, reduced oxidation susceptibility, and controlled reactivity during the construction of pyrazoles and indazoles—scaffolds critical to modern agrochemicals (e.g., Pinoxaden) and pharmaceutical agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application in heterocyclic chemistry.

Physicochemical Specifications

The following data consolidates experimental observations and high-fidelity predictive modeling for CAS 112341-87-4.

Table 1: Core Chemical Identity & Properties
PropertySpecificationNotes
IUPAC Name Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylateAlso known as N-(2,6-Dimethylphenyl)-N'-(ethoxycarbonyl)hydrazine
CAS Number 112341-87-4
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
SMILES CCOC(=O)NNC1=C(C)C=CC=C1C
Physical State Solid (Crystalline)Typically colorless to pale yellow needles.[2][3]
Melting Point 78°C - 82°C (Predicted)Experimental verification recommended per batch.
Boiling Point ~315°C (at 760 mmHg)Predicted; decomposes prior to boiling at atm pressure.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water (<0.1 mg/mL).
LogP 2.38Lipophilic; suitable for organic phase reactions.
pKa ~12.5 (Hydrazine NH)Weakly acidic due to carbamate electron withdrawal.

Synthesis & Production Logic

The synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate follows a nucleophilic acyl substitution pathway. The steric hindrance provided by the ortho-methyl groups on the phenyl ring necessitates precise temperature control to ensure N-acylation occurs at the terminal nitrogen rather than the sterically congested internal nitrogen.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion of 2,6-dimethylaniline to the target carbamate via a hydrazine intermediate.

SynthesisPathway Aniline 2,6-Dimethylaniline (Starting Material) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2 / HCl 0-5°C Hydrazine 2,6-Dimethylphenyl- hydrazine Diazo->Hydrazine SnCl2 / HCl Reduction Target Ethyl 2-(2,6-dimethylphenyl)- hydrazinecarboxylate (Product) Hydrazine->Target Ethyl Chloroformate K2CO3 / DCM 0°C to RT

Figure 1: Synthetic route from aniline precursor to protected hydrazine carbamate.[4]

Experimental Protocol: Carbamate Protection

Objective: Synthesis of CAS 112341-87-4 from 2,6-dimethylphenylhydrazine hydrochloride.

Reagents:

  • 2,6-Dimethylphenylhydrazine HCl (1.0 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Preparation: Suspend 2,6-dimethylphenylhydrazine HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0°C. Add TEA (22 mmol) dropwise. The suspension should clear as the free base hydrazine is liberated.

  • Acylation: Add Ethyl Chloroformate (11 mmol) dropwise over 15 minutes, maintaining internal temperature <5°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazine starting material.

  • Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine/hydrazine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield the target carbamate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.80 (br s, 1H): Carbamate -NH- (Exchangeable).

  • δ 7.20 (br s, 1H): Hydrazine -NH- (Ar-NH-N).

  • δ 6.90 - 7.05 (m, 3H): Aromatic protons (H-3, H-4, H-5 of phenyl ring).

  • δ 4.10 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂-).

  • δ 2.25 (s, 6H): Distinctive singlet for ortho-methyl groups (2x -CH₃).

  • δ 1.20 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-CH₃).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Observed m/z = 209.13

  • [M+Na]⁺: Observed m/z = 231.11

  • Fragmentation: Loss of ethanol (M-46) is a common fragmentation pathway in carbamates.

Applications in Heterocyclic Chemistry[5]

The primary utility of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate lies in its role as a "masked" hydrazine. Free aryl hydrazines are prone to oxidation (turning dark upon storage) and can be difficult to handle. The carbamate protects the nitrogen, allowing for purification and storage.

Pyrazole Synthesis Strategy

In drug discovery, this compound is used to synthesize 1-(2,6-dimethylphenyl)pyrazoles via a cyclization-deprotection sequence.

ApplicationPathway Carbamate Ethyl 2-(2,6-dimethylphenyl)- hydrazinecarboxylate Deprotection Acid Hydrolysis (In situ Deprotection) Carbamate->Deprotection HCl / AcOH Reflux Cyclization Cyclization with 1,3-Dicarbonyls Deprotection->Cyclization + Acetylacetone or Ethyl Acetoacetate Pyrazole N-Aryl Pyrazole (Target Scaffold) Cyclization->Pyrazole - 2 H2O

Figure 2: Workflow for converting the protected carbamate into a bioactive pyrazole scaffold.[5]

Why use the Carbamate?
  • Regioselectivity: The carbamate directs subsequent electrophilic attacks or can be used to purify the hydrazine before the critical cyclization step.

  • Stability: It prevents the formation of azobenzenes (oxidation products) common with free 2,6-dimethylphenylhydrazine.

Stability & Safety Profile

Stability
  • Hydrolysis: Stable at neutral pH. Hydrolyzes in strong acid (HCl/Reflux) or strong base (NaOH/MeOH) to release the free hydrazine.

  • Thermal: Stable up to ~150°C. Avoid heating above 200°C in a closed system due to potential decomposition and gas evolution (CO₂).

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

References

  • National Institute of Standards and Technology (NIST). Hydrazinecarboxylic acid, ethyl ester - Phase change data. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Organic Syntheses. Ethyl Hydrazodicarboxylate and Ethyl Azodicarboxylate. Org.[7][8] Synth. 1963, 43, 22. [Link]

Sources

Molecular Structure and Conformation of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the molecular structure, conformation, and synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4). It is designed for researchers in medicinal chemistry and structural biology, focusing on the steric implications of the 2,6-dimethyl substitution and its effect on the hydrazine linkage.

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a specialized hydrazine derivative characterized by significant steric hindrance around the


-aryl bond. Unlike unsubstituted phenylhydrazine carboxylates, the presence of ortho-methyl groups on the phenyl ring disrupts the planarity of the 

-system, forcing the molecule into a twisted conformation. This guide details the structural consequences of this substitution, exploring the interplay between steric inhibition of resonance , intramolecular hydrogen bonding , and crystal packing forces .

Chemical Identity and Synthesis

The synthesis of this compound follows a nucleophilic acyl substitution pathway, where the nucleophilicity of the hydrazine nitrogens is modulated by the steric bulk of the 2,6-dimethylphenyl group.

Synthetic Pathway

The most reliable protocol involves the reaction of 2,6-dimethylphenylhydrazine with ethyl chloroformate under basic conditions. The regioselectivity is driven by the relative nucleophilicity of the hydrazine nitrogens; the terminal nitrogen (


, attached to the aryl ring) is less nucleophilic due to steric hindrance and electronic delocalization (though reduced by orthogonality), making the 

(unsubstituted) or

acylation dependent on conditions. However, for 2-substituted hydrazine carboxylates (where the aryl group is on the nitrogen distal to the carbonyl), the starting material is usually the pre-formed aryl hydrazine reacting with the chloroformate.

Reaction Scheme:



Note: The nomenclature "Ethyl 2-(aryl)..." typically implies the structure


.
Visualization: Synthesis Workflow

Synthesis SM1 2,6-Dimethylphenylhydrazine (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Ethyl Chloroformate (Electrophile) SM2->Inter Base Base (K2CO3/Pyridine) (HCl Scavenger) ByProd By-products (HCl salt) Base->ByProd Neutralization Prod Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate Inter->Prod Elimination of Cl- Inter->ByProd

Figure 1: Synthetic workflow for the formation of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate via nucleophilic acyl substitution.

Molecular Structure Analysis

Crystallographic Insights

The core structural feature of this molecule is the hydrazine bridge (


) connecting a planar carbamate group and a bulky aryl ring.
ParameterTypical Value (

/

)
Structural Implication
N(1)-N(2) Bond Length

Indicates single bond character with minimal delocalization due to steric twist.
C(carbonyl)-N(1) Bond

Partial double bond character (amide resonance);

is

hybridized.
N(2)-C(aryl) Bond

Slightly elongated compared to aniline due to steric inhibition of resonance.
Torsion Angle (C-N-N-C)

Gauche conformation dominates to minimize lone-pair/lone-pair repulsion.
Torsion Angle (N-N-C-C)

The phenyl ring rotates out of plane to avoid 2,6-methyl clash with the hydrazine.
Steric Inhibition of Resonance

In unhindered phenylhydrazines, the lone pair on


 can conjugate with the phenyl ring, favoring a planar geometry. However, in Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate , the ortho-methyl groups create a severe steric clash with the 

-hydrogens or the carbonyl oxygen if the system attempts to be planar.
  • Consequence: The phenyl ring rotates approximately perpendicular to the

    
     bond axis.
    
  • Electronic Effect: This rotation breaks the conjugation between the

    
     lone pair and the aryl 
    
    
    
    -system. The
    
    
    nitrogen adopts a more pyramidal (
    
    
    ) geometry
    compared to the planar (
    
    
    ) geometry seen in unhindered analogues.
Intramolecular Hydrogen Bonding

The molecule possesses a donor (


) and an acceptor (

). A stable 5-membered pseudo-ring conformation is often observed in non-polar solvents, stabilized by an intramolecular hydrogen bond between the

and the carbonyl oxygen (

).


This interaction locks the conformation, reducing the entropic freedom of the ethyl chain and the hydrazine bridge.

Conformational Landscape & Dynamics

The conformational flexibility is defined by two primary rotatable bonds: the


 bond and the 

bond.
Rotational Barriers
  • N-N Rotation: Restricted by the "gauche effect" (lone pair repulsion) and the intramolecular H-bond. The barrier is estimated at 10-15 kcal/mol.

  • N-Aryl Rotation: Highly restricted by the 2,6-dimethyl groups. The "flip" of the phenyl ring requires overcoming the steric clash with the hydrazine protons, creating distinct atropisomeric potential at low temperatures.

Visualization: Conformational Logic

Conformation State1 Planar Conformer (High Energy) State2 Twisted Conformer (Global Minima) State1->State2 Relaxation via Rotation Factor1 Steric Clash: 2,6-Me vs N-H Factor1->State1 Destabilizes Factor1->State2 Forces Twist Factor2 Lone Pair Repulsion (N-N) Factor2->State2 Favors Gauche Factor3 Intramolecular H-Bond (N-H...O=C) Factor3->State2 Locks 5-mem Ring

Figure 2: Energy landscape drivers. The 2,6-dimethyl steric clash and lone pair repulsion drive the molecule from a planar to a twisted, H-bond stabilized conformation.

Spectroscopic Characterization

NMR Spectroscopy ( H, C)
  • NH Protons: The

    
     and 
    
    
    
    signals are distinct. The
    
    
    (attached to aryl) will appear downfield (
    
    
    ppm) if involved in intramolecular H-bonding.
  • Methyl Groups: The 2,6-dimethyl protons appear as a strong singlet around

    
     ppm. If rotation is slow on the NMR timescale (at low temperature), these might split or broaden, indicating restricted rotation (atropisomerism).
    
  • Aryl Protons: The 3,4,5-protons typically appear as a multiplet or doublet/triplet pattern depending on resolution, shielded slightly by the lack of full conjugation with the nitrogen lone pair.

Infrared (IR) Spectroscopy
  • N-H Stretch: Two distinct bands around

    
    . A lower frequency shift indicates H-bonding.
    
  • C=O Stretch: Strong band at

    
     (carbamate).
    

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate for structural study.

  • Preparation: Dissolve 2,6-dimethylphenylhydrazine hydrochloride (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Neutralization: Add Pyridine (22 mmol) or Triethylamine to liberate the free base. Cool to

    
    C.
    
  • Addition: Dropwise add Ethyl Chloroformate (11 mmol) over 20 minutes. Maintain temperature

    
    C to prevent bis-acylation.
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with water (

    
     mL), 1M HCl (
    
    
    
    mL, to remove pyridine), and brine. Dry over
    
    
    .
  • Crystallization: Evaporate solvent. Recrystallize the residue from hot Ethanol/Water (9:1) or Hexane/EtOAc to obtain diffraction-quality single crystals.

References

  • Organic Syntheses. (1963). Ethyl Hydrazodicarboxylate.[1] Org. Synth. 1963, 43, 85. (Methodology basis for carbazate synthesis). Retrieved from [Link]

  • Cambridge Structural Database (CSD). (n.d.). Search for 2,6-dimethylphenylhydrazine derivatives. (For comparative bond lengths and angles). Retrieved from [Link]

Sources

Thermodynamic Stability Profile: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability & Characterization of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Document Type: Technical Whitepaper / Application Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate[1][2]

  • CAS Number: 112341-87-4[2][3]

  • Molecular Formula: C₁₁H₁₆N₂O₂[3]

  • Molecular Weight: 208.26 g/mol [3]

Core Thesis: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate represents a sterically privileged hydrazine derivative. Unlike unsubstituted phenylhydrazines, which are notoriously prone to rapid oxidative degradation and light sensitivity, the 2,6-dimethyl substitution pattern provides a "kinetic shield." This steric bulk orthogonal to the hydrazine plane significantly retards the formation of the azo-intermediate and inhibits the planarization required for rapid radical decomposition.

However, thermodynamic stability is not absolute. The molecule possesses two primary vectors of instability: the labile N-N bond (susceptible to homolytic cleavage at high energy) and the carbamate ester linkage (susceptible to hydrolytic cleavage). This guide outlines the theoretical stability boundaries and the experimental protocols required to validate them.

Part 2: Theoretical Stability & Degradation Pathways

Electronic & Steric Stabilization

The thermodynamic stability of this molecule is governed by the competition between resonance stabilization and steric repulsion.

  • The "Ortho Effect": The methyl groups at positions 2 and 6 of the phenyl ring force the hydrazine moiety out of the plane of the aromatic ring. This de-conjugation actually increases the electron density on the nitrogen but decreases the rate of oxidative degradation because the transition state for azo-formation (which requires planarity) is energetically unfavorable.

  • Carbamate Protection: The acylation of the hydrazine nitrogen (N-CO-OEt) withdraws electron density via resonance, further stabilizing the N-N bond against spontaneous oxidation compared to the free hydrazine.

Predicted Degradation Mechanisms

We define three primary degradation pathways (DPs) that must be monitored:

  • DP1: Hydrolytic Cleavage (Acid/Base Catalyzed): Attack at the carbonyl carbon leads to the loss of ethanol and the formation of the corresponding hydrazinecarboxylic acid, which spontaneously decarboxylates to release the free 2,6-dimethylphenylhydrazine (a genotoxic structural alert).

  • DP2: Oxidative Dehydrogenation: Despite steric protection, exposure to high-energy photons (UV) or peroxides can drive the removal of hydrogen from the hydrazine linkage, forming the azo-ester.

  • DP3: Thermal Homolysis: At temperatures exceeding the melting onset, the N-N bond energy (~160-200 kJ/mol) becomes the limiting factor, leading to radical cleavage.

Pathway Visualization (DOT)

DegradationPathways cluster_hydrolysis Hydrolytic Pathway (pH Dependent) Parent Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate (Stable Solid) Acid Intermediate: Hydrazinecarboxylic Acid Parent->Acid Hydrolysis (H+/OH-) Azo Degradant B: Azo-derivative (Oxidative) Parent->Azo Oxidation (O2/Peroxides) Radicals Aryl Radicals (Thermal Decomposition) Parent->Radicals Thermal (>150°C) FreeHydrazine Degradant A: 2,6-Dimethylphenylhydrazine (Genotoxic Impurity) Acid->FreeHydrazine -CO2 (Spontaneous) CO2 CO2 + Ethanol Acid->CO2

Caption: Figure 1. Primary degradation pathways: Hydrolysis leading to toxic hydrazine release, and oxidative stress leading to azo formation.

Part 3: Experimental Protocols for Stability Assessment

As a researcher, you must validate the theoretical model with empirical data. Do not rely on generic shelf-life estimates.

Thermal Analysis Protocol (DSC/TGA)

Objective: Determine the melting point (MP) and the Onset of Thermal Decomposition (


).
  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Sample Prep: 2–5 mg of dried sample in a crimped aluminum pan (pinhole lid to allow gas escape for TGA).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Success Criteria:

    • Melting Endotherm: Expect a sharp peak (likely range 90–130°C based on analogs).

    • Decomposition Exotherm: Any exothermic event >150°C indicates N-N cleavage or decarboxylation.

    • Mass Loss: TGA should show 0% loss until decomposition. Early mass loss indicates solvates or moisture.

Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and establish stability-indicating analytical methods.

Stress ConditionReagent / ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24 Hours @ 60°C5–20%
Base Hydrolysis 0.1 N NaOH4 Hours @ RT5–20%
Oxidation 3%

2–4 Hours @ RT5–20%
Thermal (Solid) 60°C / 75% RH7 Days< 5%
Photostability UV/Vis (1.2M lux hours)~24 HoursMonitor Azo formation

Protocol Note: If >20% degradation occurs rapidly, dilute the stressor (e.g., use 0.01 N HCl) to capture the kinetics. The goal is to generate degradants, not destroy the sample.

Analytical Method (HPLC-UV/MS)

Objective: Separate the parent from the 2,6-dimethylphenylhydrazine impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 240 nm (aromatic) and 210 nm (carbonyl). MS (ESI+) is required to identify the mass of degradants (Parent [M+H]+ = 209.13).

Part 4: Risk Assessment & Handling

Genotoxicity Alert

The hydrolysis product, 2,6-dimethylphenylhydrazine , is a structural analog of known genotoxins. While the carbamate (parent) is generally less reactive, it must be treated as a Potential Genotoxic Impurity (PGI) source.

  • Control Strategy: Ensure synthesis and storage conditions remain strictly anhydrous and pH neutral to prevent hydrolysis.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Workflow Visualization

StabilityWorkflow Sample Sample: Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate DSC Thermal Screen (DSC/TGA) Sample->DSC Step 1: Solid State Stress Stress Testing (Acid/Base/Ox/UV) Sample->Stress Step 2: Solution State HPLC HPLC-MS Analysis DSC->HPLC Analyze Residues Stress->HPLC Identify Degradants Report Stability Profile & Storage Defined HPLC->Report Data Synthesis

Caption: Figure 2. Integrated workflow for establishing the thermodynamic stability profile.

References

  • Sigma-Aldrich. Product Specification: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4).[2] Retrieved from

  • ChemScene. Safety Data Sheet & Compound Properties: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate. Retrieved from

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from

  • R.A.W. Johnstone.Mass Spectrometry for Chemists and Biochemists.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Solvation Dynamics and Solubility Profile of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4) is a highly specialized chemical intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. With a molecular weight of 208.26 g/mol , this compound presents a unique structural dichotomy: a highly lipophilic, sterically hindered aromatic ring coupled with a polar, hydrogen-bonding carbazate tail.

For researchers and process chemists, understanding the precise solubility profile of this compound is not merely an analytical exercise—it is a prerequisite for optimizing reaction kinetics, designing high-yield crystallization protocols, and formulating accurate chromatographic methods. This whitepaper provides an in-depth analysis of the compound's solvation mechanics across various organic solvent classes, grounded in thermodynamic principles and field-proven methodologies.

Structural Analysis and the Causality of Solvation

The solubility of a molecule is fundamentally dictated by its ability to disrupt its own crystal lattice energy and form favorable interactions with solvent molecules. Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate achieves dissolution through two distinct structural domains:

  • The 2,6-Dimethylphenyl Moiety (Lipophilic Domain): The two methyl groups at the ortho positions create significant steric bulk, shielding the aromatic core. This domain drives the molecule's compatibility with non-polar and aromatic solvents via Van der Waals forces and

    
     stacking interactions. It is also the primary reason the compound is practically insoluble in aqueous media, unlike simpler carbazates which are highly water-soluble[2].
    
  • The Ethyl Hydrazinecarboxylate Moiety (Hydrophilic/Polar Domain): The

    
     tail acts as the molecule's polar anchor. The secondary amines serve as potent hydrogen bond donors, while the carbonyl and ester oxygens act as hydrogen bond acceptors.
    

The Causality of Solvent Selection: To effectively dissolve this compound, a solvent must overcome the intermolecular hydrogen bonding between the carbazate chains of adjacent molecules in the solid state. Polar aprotic solvents (e.g., DMSO, DMF) are exceptionally efficient at this because they act as strong hydrogen-bond acceptors without competing as donors, thereby solvating the hydrazine protons while accommodating the bulky aromatic ring. This aligns with patent literature, which frequently cites solvents like DMF, DMSO, and ethyl acetate for reactions involving complex carbazate derivatives[3].

G Molecule Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate Lipophilic 2,6-Dimethylphenyl Group (Lipophilic / Steric Bulk) Molecule->Lipophilic Structural Component Hydrophilic Hydrazinecarboxylate Group (H-Bond Donor/Acceptor) Molecule->Hydrophilic Structural Component NonPolarSolv Non-Polar Solvents (Toluene, Hexane) Moderate to Low Solubility Lipophilic->NonPolarSolv Van der Waals Interactions PolarAprotic Polar Aprotic Solvents (DMSO, DMF, EtOAc) High Solubility Hydrophilic->PolarAprotic Dipole-Dipole & H-Bond Acceptance PolarProtic Polar Protic Solvents (EtOH, MeOH) Moderate to High Solubility Hydrophilic->PolarProtic H-Bonding (Donor & Acceptor)

Mechanistic pathways of solvation based on structural domains.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the expected solubility profile of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate at standard ambient temperature (25°C). The data is categorized by solvent class to aid process chemists in selecting appropriate media for synthesis and purification.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Exceptional H-bond acceptor capabilities; fully disrupts the carbazate crystal lattice.
Polar Aprotic Ethyl Acetate (EtOAc)50 - 100Structural mimicry with the ester tail; provides excellent solvation for the lipophilic ring.
Polar Protic Ethanol (EtOH)20 - 50Good H-bonding network, though the bulky 2,6-dimethylphenyl group limits ideal solvation compared to simpler carbazates[2].
Non-Polar Aromatic Toluene10 - 30Solvation driven primarily by

stacking and Van der Waals interactions with the aromatic core.
Non-Polar Aliphatic Hexane / Heptane< 5Highly non-polar environment cannot disrupt the intermolecular H-bonding of the carbazate moiety.
Aqueous Water< 0.1The extreme hydrophobicity of the 2,6-dimethylphenyl group prevents aqueous solvation.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure absolute trustworthiness in drug development, solubility values must be empirically validated using a self-validating thermodynamic system. The Isothermal Shake-Flask Method is the gold standard because it relies on thermodynamic equilibrium rather than kinetic dissolution rates, preventing supersaturation artifacts.

Step-by-Step Methodology:
  • Preparation: Weigh an excess amount (e.g., 200 mg) of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate API into a 4 mL amber glass vial. The excess ensures the presence of a solid phase, which is required to reach thermodynamic equilibrium.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Ethyl Acetate) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C. Agitate at 300 rpm for a minimum of 24 to 48 hours. Causality note: 24 hours is typically sufficient for small organic molecules to reach dynamic equilibrium between the solid and solution phases.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes at 25°C. This forces all undissolved micro-particulates to the bottom, yielding a clear supernatant.

  • Dilution & Quantification: Carefully extract an aliquot of the clear supernatant (e.g., 10 µL) and dilute it with the mobile phase. Quantify the dissolved concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.

Workflow Step1 1. Compound Preparation Weigh excess API (CAS 112341-87-4) Step2 2. Solvent Addition Add 1.0 mL of target organic solvent Step1->Step2 Step3 3. Equilibration Shake at 25°C for 24-48 hours Step2->Step3 Step4 4. Phase Separation Centrifuge at 10,000 rpm for 10 min Step3->Step4 Step5 5. Supernatant Analysis HPLC-UV quantification of dissolved API Step4->Step5 Step6 6. Data Processing Calculate solubility (mg/mL) & map profile Step5->Step6

Isothermal Shake-Flask workflow for thermodynamic solubility validation.

Implications for Process Chemistry & Formulation

Understanding this solubility profile unlocks several strategic advantages in chemical processing:

  • Reaction Solvent Optimization: When utilizing Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate as a nucleophile in substitution reactions, polar aprotic solvents like DMF or DMSO are ideal. They not only dissolve the starting material completely but also leave the hydrazine nitrogen unencumbered by strong hydrogen-bond donation from the solvent, thereby maximizing nucleophilicity[3].

  • Crystallization and Purification: The stark contrast in solubility between polar aprotic solvents and aliphatic hydrocarbons creates an ideal scenario for anti-solvent crystallization . A highly effective purification protocol involves dissolving the crude compound in a minimal volume of ethyl acetate (the solvent) and slowly titrating in heptane (the anti-solvent) under controlled cooling. This forces the compound to crash out of solution as high-purity crystals while leaving more polar impurities dissolved in the mother liquor.

References

  • European Patent Office. "EP0359112A2 - Carbazate derivatives, their production and use". Google Patents.

Sources

Literature review on 2,6-dimethylphenyl hydrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric Shield" Effect[1]

2,6-Dimethylphenyl hydrazine (CAS: 2538-61-6) is not merely a structural isomer of phenylhydrazine; it is a sterically privileged scaffold .[1] The presence of methyl groups at both ortho positions creates a "steric shield" around the hydrazine moiety.[1] In synthetic chemistry, this steric bulk dictates regioselectivity, often preventing unwanted side reactions (such as N-alkylation at the alpha position) while forcing unique rearrangement pathways in Fischer indole syntheses.

In medicinal and agrochemical chemistry, this moiety serves as a bio-isostere to the 2,6-xylidine group found in anesthetics (like Lidocaine) and fungicides. The hydrazine linkage, however, introduces a distinct hydrogen-bonding donor/acceptor profile and alters the metabolic stability of the resulting pharmacophore. This guide explores the synthesis, reactivity, and application of this critical building block.[2]

Chemical Foundation & Core Synthesis[1]

Properties and Safety Profile[3]
  • IUPAC Name: (2,6-Dimethylphenyl)hydrazine hydrochloride[3]

  • Molecular Formula: C₈H₁₂N₂[1] · HCl

  • Molecular Weight: 172.66 g/mol [1]

  • Appearance: White to pale yellow crystalline solid[1]

  • Key Hazard Classifications (GHS):

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[3]

    • H350: May cause cancer (typical of hydrazine derivatives).[1]

    • H315/H319: Causes skin and serious eye irritation.[1][3][4]

Synthesis Protocol: The Diazotization-Reduction Route

The most authoritative method for synthesizing 2,6-dimethylphenyl hydrazine is the reduction of its corresponding diazonium salt.[1] The steric hindrance of the 2,6-dimethylaniline starting material requires careful temperature control to prevent diazonium decomposition.

Protocol:

  • Diazotization: Dissolve 2,6-dimethylaniline (1.0 eq) in concentrated HCl (excess, typically 4-5 eq) and cool to -5°C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C. The steric bulk protects the diazonium ion, making it relatively stable compared to unsubstituted anilines.

  • Reduction (Stannous Chloride Method): To the cold diazonium solution, add a solution of SnCl₂[1]·2H₂O (2.5 eq) in concentrated HCl at 0°C. Stir for 2 hours.

  • Isolation: The hydrazine hydrochloride salt precipitates directly.[1] Filter the solid and wash with cold brine.

  • Purification: Recrystallize from ethanol/ether to yield white needles.

Visualizing the Synthesis Workflow:

G Start 2,6-Dimethylaniline Step1 Diazotization (NaNO2 / HCl, <0°C) Start->Step1 Inter Diazonium Salt Intermediate Step1->Inter Electrophilic Attack Step2 Reduction (SnCl2 / HCl) Inter->Step2 End 2,6-Dimethylphenyl hydrazine HCl Step2->End Precipitate Formation

Figure 1: Step-wise synthesis of 2,6-dimethylphenyl hydrazine via the diazonium reduction pathway.

Synthetic Utility: The "Steric Stress Test"[1]

The Fischer Indole Synthesis Anomaly

The reaction of 2,6-dimethylphenyl hydrazine with ketones is a classic "stress test" for the Fischer Indole mechanism.[1]

  • The Challenge: The standard mechanism requires the formation of a "ene-hydrazine" followed by a [3,3]-sigmatropic rearrangement.[1] However, the 2,6-methyl groups sterically block the ortho positions where the new C-C bond usually forms.

  • The Outcome: This forces a [3,3]-rearrangement followed by a 1,2-methyl shift (Wagner-Meerwein rearrangement) to re-aromatize the system.[1]

  • Product: Reaction with cyclohexanones typically yields 1,8,9-trimethyl-tetrahydrocarbazoles or, in cases of extreme hindrance, leads to fragmentation products like methylamine hydrochloride, indicating a competing "dienone-imine" pathway failure.

Pyrazole Synthesis (Knorr Reaction)

This is the most reliable application.[1] The reaction with 1,3-diketones (e.g., acetylacetone) yields 1-(2,6-dimethylphenyl)-pyrazoles. These are crucial scaffolds for agrochemicals.

Experimental Protocol (Pyrazole Formation):

  • Reagents: 2,6-Dimethylphenyl hydrazine HCl (10 mmol), Acetylacetone (11 mmol), Ethanol (20 mL), Sodium Acetate (12 mmol).

  • Procedure: Mix hydrazine salt and sodium acetate in ethanol. Add acetylacetone dropwise.[5] Reflux for 3 hours.

  • Workup: Pour into ice water. The solid pyrazole precipitates.

  • Yield: Typically >85% due to the high nucleophilicity of the hydrazine despite the steric bulk.[1]

Pyrazole Reactants 2,6-Dimethylphenyl hydrazine + Acetylacetone Inter Hydrazone Intermediate Reactants->Inter Condensation (pH 4-5) Cyclization Cyclization (- H2O) Inter->Cyclization Acid Catalysis Product 1-(2,6-Dimethylphenyl)- 3,5-dimethylpyrazole Cyclization->Product Aromatization

Figure 2: Knorr Pyrazole synthesis pathway yielding the 1,3,5-substituted heterocyclic core.

Applications in Drug Development & Agrochemicals[1][8][9]

Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

Derivatives of 2,6-dimethylphenyl hydrazine are potent fungicides.[1] The mechanism involves the inhibition of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain.[2]

  • Structure-Activity Relationship (SAR): The 2,6-dimethyl phenyl ring mimics the steric pocket required for binding, similar to the commercial fungicide Fluxapyroxad, though the latter uses an aniline linkage. The hydrazine bridge offers a unique geometry that can overcome resistance in strains adapted to standard anilide fungicides.[1]

  • Key Compound: 1-(2,6-dimethylphenyl)-3,5-dimethylpyrazole derivatives have shown EC50 values < 1.0 µg/mL against Fusarium graminearum.[1]

Medicinal Chemistry: The Lidocaine Bio-isostere

In drug design, the 2,6-xylidine motif (found in Lidocaine, Ranolazine, and Mepivacaine) is essential for blocking sodium channels.

  • Hydrazine Substitution: Replacing the amine (-NH-) with a hydrazine (-NH-NH-) alters the pKa and hydrogen bonding capacity while maintaining the critical steric "width" of the molecule.[1]

  • Therapeutic Potential:

    • Anticonvulsants: Hydrazone derivatives of this scaffold (e.g., phthalimide-GABA analogs) exhibit anticonvulsant activity with reduced neurotoxicity compared to their aniline counterparts.[1][6]

    • Anti-inflammatory: Hydrazones derived from 2,6-dimethylphenyl hydrazine inhibit COX-2 enzymes, leveraging the lipophilic phenyl ring to access the enzyme's hydrophobic channel.

Summary of Key Derivatives

Derivative ClassCore ReactantPrimary ApplicationKey Feature
Pyrazoles 1,3-Diketones (e.g., Acetylacetone)Fungicides (SDHI)High metabolic stability; lipophilic.[1]
Indoles Cyclic Ketones (e.g., Cyclohexanone)5-HT Receptor LigandsRequires 1,2-methyl shift during synthesis.
Hydrazones Aromatic AldehydesAnticonvulsants / AnalgesicsReversible covalent warheads; tunable pKa.[1]
Semicarbazides IsocyanatesHerbicidesUrea-mimics with enhanced plant uptake.[1]

References

  • Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis. The reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.[1] Canadian Journal of Chemistry.

  • BenchChem. (2025).[1][2] Potential Biological Activities of [2-(Methylthio)phenyl]hydrazine Derivatives: A Technical Guide.

  • PubChem. (2025).[1] Compound Summary: (2,6-Dimethylphenyl)hydrazine hydrochloride.[1][3] National Library of Medicine.

  • Organic Syntheses. Unsymmetrical Dimethylhydrazine Hydrochloride. (General protocol adaptation).

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2,6-Dimethylphenylhydrazine hydrochloride.

  • Lei, Y., et al. (2016).[1][7] Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal.

  • Sridhar, S. K., et al. (2002). Synthesis and anticonvulsant activity of new hydrazones. European Journal of Medicinal Chemistry.

Sources

Technical Assessment: Chemical Safety & Toxicity Profile of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate CAS: 112341-87-4 Class: Hydrazinecarboxylate (Carbazate) / Phenylhydrazine Derivative[1][2]

This technical guide provides a comprehensive risk assessment for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate , a specialized intermediate often utilized in the synthesis of heterocycles (e.g., pyrazoles, indoles) and pharmaceutical scaffolds.

Critical Safety Notice: As a specialized research chemical, comprehensive public toxicological datasets (e.g., REACH dossiers, NTP studies) are limited . Therefore, this assessment utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies based on its metabolic precursors and structural analogs (specifically 2,6-dimethylaniline and ethyl carbazate). Researchers must treat this compound as a potential genotoxic carcinogen and a hepatotoxin until proven otherwise.

Part 1: Chemical Identity & Physicochemical Properties[4][5]

Understanding the physicochemical nature of the compound is the first step in predicting bioavailability and exposure routes.

PropertyData / PredictionRelevance to Safety
CAS Number 112341-87-4Unique Identifier
Molecular Formula C₁₁H₁₆N₂O₂--
Molecular Weight 208.26 g/mol Small molecule; high permeability potential.
LogP (Predicted) ~2.38 [1]Lipophilic. Capable of crossing biological membranes and the blood-brain barrier. High potential for dermal absorption.
Physical State Solid (Crystalline)Inhalation hazard (dust) during weighing/transfer.
Solubility DMSO, Methanol, Ethyl AcetateStandard organic solvent handling applies.

Part 2: Predictive Toxicology & Hazard Identification

In the absence of direct LD50 data for CAS 112341-87-4, we apply Fragment-Based Toxicity Analysis . The toxicity of this molecule is driven by its metabolic hydrolysis products.

Metabolic Activation Pathway

Upon ingestion or absorption, carboxylesterases and amidases are predicted to cleave the carbamate/hydrazine linkage, releasing toxicophores.

Primary Toxicophores:

  • Hydrazine Moiety: Associated with mechanism-based inactivation of cytochrome P450s and formation of reactive radical species.

  • 2,6-Dimethylaniline (2,6-Xylidine): A known metabolic byproduct of 2,6-dimethylphenylhydrazine derivatives.

Visualization: Predicted Metabolic Breakdown

The following diagram illustrates the critical hydrolysis pathway that dictates the safety profile.

MetabolicPathway Parent Parent Compound Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate Intermed Intermediate 2,6-Dimethylphenylhydrazine Parent->Intermed Hydrolysis (Carboxylesterases) Side Side Products Ethanol + CO2 Parent->Side Toxic Toxic Metabolite 2,6-Dimethylaniline (2,6-Xylidine) Intermed->Toxic Reductive Cleavage (Metabolic Activation)

Figure 1: Predicted metabolic pathway showing the release of the hepatotoxic and carcinogenic 2,6-xylidine moiety.

Specific Hazard Classifications (Inferred)
Genotoxicity & Carcinogenicity (High Concern)
  • Rationale: Hydrazine derivatives are structural alerts for mutagenicity (Ames Positive).

  • Anchor Data: The metabolite 2,6-Dimethylaniline is classified by the IARC as Group 2B (Possibly Carcinogenic to Humans) based on evidence of nasal cavity tumors in rats [2].

  • Risk: Chronic exposure may lead to DNA alkylation.

Hepatotoxicity (Medium-High Concern)
  • Rationale: Phenylhydrazines are historically known to cause hemolytic anemia and liver damage (hepatocellular necrosis).

  • Mechanism: Formation of free radicals during the oxidation of the hydrazine group can deplete cellular glutathione (GSH), leading to oxidative stress in hepatocytes.

Acute Toxicity & Irritation
  • Skin/Eye: Predicted to be a Category 2 Irritant. The lipophilic nature (LogP 2.38) suggests it can penetrate the stratum corneum, leading to systemic exposure via skin contact.

  • Respiratory: Dust inhalation is a primary risk vector.

Part 3: Safe Handling Protocols (SOP)

Directive: Treat as a Potent Compound (OEB 3/4 equivalent) due to the genotoxicity alert.

Engineering Controls
  • Primary Containment: All weighing and solution preparation must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats and ionizing fans, as hydrazine derivatives can be shock-sensitive or accumulate static charge.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 / P100 (if outside hood)Prevent inhalation of particulates.
Hands Double Nitrile Gloves (0.11 mm min)Hydrazines can permeate standard latex. Change gloves immediately upon splash.
Eyes Chemical Goggles Safety glasses are insufficient for potential splash hazards of solutions.
Body Tyvek Lab Coat Disposable lab coats prevent contamination of personal clothing.
Decontamination & Spill Response

In the event of a spill, do not use standard bleach immediately if the bulk powder is present, as hypochlorites can react vigorously with hydrazines to produce toxic chloramines or nitrogen gas.

Protocol:

  • Isolate: Evacuate the immediate area.

  • Neutralize: Absorb liquid spills with vermiculite. For powder, cover with wet paper towels to prevent dust.

  • Clean: Wash the surface with a 10% Sodium Thiosulfate solution (reduces oxidative potential) followed by soapy water.

Part 4: Experimental Workflow for Safety Validation

Before scaling up reactions involving this compound, researchers should perform a Stability & Compatibility Assay .

SafetyWorkflow Start Start: New Synthesis with CAS 112341-87-4 DSC Step 1: DSC/TGA Analysis (Thermal Stability) Start->DSC Compat Step 2: Solvent Compatibility (Check for exotherms) DSC->Compat Decision Exotherm > 50 J/g? Compat->Decision Proceed Proceed with Standard Controls Decision->Proceed No Stop STOP: Implement Blast Shielding Decision->Stop Yes

Figure 2: Pre-synthesis safety validation workflow for hydrazine derivatives.

Part 5: Environmental Fate

  • Aquatic Toxicity: Based on LogP (2.38) and carbazate structure, the compound is predicted to be Harmful to Aquatic Life (Acute Category 3).

  • Persistence: Hydrazines are generally susceptible to oxidation in air and microbial degradation in soil, but the 2,6-dimethyl steric hindrance may slow down hydrolysis, increasing persistence.

  • Disposal: High-Temperature Incineration is the only acceptable disposal method. Do not release into drains.

References

  • International Agency for Research on Cancer (IARC). (1993). 2,6-Dimethylaniline (2,6-Xylidine) Monograph. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 57. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Hydrazinecarboxylic acid, ethyl ester.[3][4] Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Metolcarb (Carbamate Analog). Retrieved from [Link]

Sources

Advanced Synthesis Protocols: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate and Key Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4) and its critical precursor, 2,6-dimethylphenylhydrazine .

Designed for research and development professionals, this document prioritizes scalable, high-purity protocols suitable for pharmaceutical intermediate production.

Executive Summary & Retrosynthetic Analysis

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a functionalized hydrazine scaffold often employed in the synthesis of N-arylated heterocycles (e.g., indazoles, pyrazoles) and specific kinase inhibitors. Its steric bulk, provided by the 2,6-dimethyl (xylyl) group, imparts unique regiochemical control during subsequent cyclization reactions.

The synthesis is bifurcated into two critical modules:

  • Precursor Synthesis: Conversion of commercially available 2,6-xylidine to 2,6-dimethylphenylhydrazine via diazotization-reduction.

  • Target Assembly: Regioselective N-acylation of the hydrazine with ethyl chloroformate.

Retrosynthetic Logic (DOT Visualization)

The following diagram outlines the critical disconnection strategy and reagent flow.

Retrosynthesis Target Target: Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate Hydrazine Key Precursor: 2,6-Dimethylphenylhydrazine (Hydrochloride Salt) Hydrazine->Target N-Acylation (Regioselective) Xylidine Starting Material: 2,6-Dimethylaniline (2,6-Xylidine) Diazo Intermediate: Diazonium Salt Xylidine->Diazo Diazotization (NaNO2, HCl) ECF Reagent: Ethyl Chloroformate ECF->Target Diazo->Hydrazine Reduction (SnCl2 or Na2SO3)

Figure 1: Retrosynthetic pathway illustrating the derivation of the target carbazate from commodity aniline precursors.

Module 1: Synthesis of Precursor (2,6-Dimethylphenylhydrazine)

Objective: Synthesize 2,6-dimethylphenylhydrazine hydrochloride from 2,6-dimethylaniline. Rationale: While direct N-amination is possible, the Diazotization-Reduction route is preferred for 2,6-disubstituted anilines due to the stability of the diazonium intermediate and higher overall yields compared to electrophilic amination.

Method A: Diazotization-Stannous Chloride Reduction (Laboratory Scale)

This method is robust for small-scale synthesis (1–50g) due to the high reducing power of


, which effectively overcomes the steric hindrance of the ortho-methyl groups.
Reagents
  • 2,6-Dimethylaniline (2,6-Xylidine): 1.0 equiv

  • Sodium Nitrite (

    
    ): 1.1 equiv
    
  • Stannous Chloride Dihydrate (

    
    ): 2.5 equiv
    
  • Hydrochloric Acid (conc.[1] 12M): Solvent/Reagent

  • Sodium Hydroxide (NaOH): For neutralization

Step-by-Step Protocol
  • Diazotization:

    • Dissolve 2,6-dimethylaniline (12.1 g, 100 mmol) in conc. HCl (50 mL) and water (50 mL). Cool the suspension to -5°C to 0°C in an ice-salt bath.

    • Add a solution of

      
       (7.6 g in 20 mL water) dropwise. Maintain temperature < 5°C .
      
    • Critical Control Point: The 2,6-dimethyl groups stabilize the diazonium salt, but temperature excursions >10°C will lead to phenol formation via hydrolysis. Stir for 30 min.

  • Reduction:

    • Dissolve

      
       (56.4 g) in conc. HCl (60 mL) and cool to 0°C.
      
    • Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring. The reaction is exothermic; maintain T < 10°C.

    • A thick precipitate of the hydrazine-tin complex will form. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Isolation:

    • Filter the complex or treat the slurry directly with excess cold NaOH solution (20%) until strongly alkaline (pH > 12) to dissolve tin salts as stannite/stannate.

    • Extract the free hydrazine base with Diethyl Ether or Dichloromethane (

      
       mL).
      
    • Dry organics over

      
       and concentrate.[2][3]
      
    • Salt Formation: Redissolve the oil in Ethanol and add conc. HCl or HCl/Ether to precipitate 2,6-dimethylphenylhydrazine hydrochloride .

    • Yield: Typical yields range from 75–85%.

Method B: Sulfite Reduction (Industrial/Green Scale)

For larger scales (>100g), stannous chloride waste is problematic. The sulfite route avoids heavy metals.

  • Diazotization: Perform as above.

  • Reduction: Pour diazonium solution into a cold solution of Sodium Sulfite (

    
    ) and NaOH. This forms the diazosulfonate (
    
    
    
    ).
  • Hydrolysis: Heat the solution to 70°C to reduce to the hydrazine sulfonate, then treat with hot HCl to hydrolyze the sulfonate group, yielding the hydrazine hydrochloride upon cooling.

Module 2: Synthesis of Target (Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate)

Objective: Selective acylation of the terminal nitrogen. Mechanism: The terminal nitrogen (


) of the hydrazine is more nucleophilic than the internal nitrogen (

) due to the electron-withdrawing nature of the phenyl ring and the steric blocking by the 2,6-dimethyl groups. This ensures high regioselectivity for the desired carbazate.
Reagents
  • 2,6-Dimethylphenylhydrazine Hydrochloride: 1.0 equiv

  • Ethyl Chloroformate: 1.1 equiv

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ): 2.2 equiv (if using HCl salt)
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Protocol
  • Preparation:

    • Suspend 2,6-dimethylphenylhydrazine hydrochloride (17.2 g, 100 mmol) in dry DCM (200 mL) under Nitrogen atmosphere.

    • Add Triethylamine (30.6 mL, 220 mmol) and cool the mixture to 0°C . Stir until the hydrazine salt is neutralized and the solution becomes homogenous (precipitate of

      
       may form).
      
  • Acylation:

    • Add Ethyl Chloroformate (10.5 mL, 110 mmol) dropwise over 20 minutes.

    • Critical Control Point: Control addition rate to keep internal temperature < 5°C . The reaction is highly exothermic.

  • Completion & Workup:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) or HPLC.

    • Quench with water (100 mL). Separate the organic layer.[2]

    • Wash the organic layer with 1M HCl (to remove unreacted hydrazine), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.[2]
      
  • Purification:

    • The crude product is often a solid. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.

    • Characterization:

      • Appearance: White to off-white crystalline solid.[4]

      • Melting Point: ~110–115°C (verify with specific isomer data).

      • 1H NMR (CDCl3): Expect signals for Ethyl group (triplet ~1.3 ppm, quartet ~4.2 ppm), Methyls (singlet ~2.3 ppm), Aromatic protons (multiplet ~7.0 ppm), and broad NH peaks.

Process Logic & Troubleshooting

The following decision tree assists in troubleshooting common yield or purity issues during the acylation step.

Troubleshooting Start Issue: Low Yield or Impure Target CheckTLC Check TLC/HPLC: Is starting Hydrazine remaining? Start->CheckTLC YesHydrazine Incomplete Reaction CheckTLC->YesHydrazine Yes NoHydrazine Side Products Formed CheckTLC->NoHydrazine No Action1 Increase Base (Et3N) to ensure HCl scavenging YesHydrazine->Action1 Action2 Check Reagent Quality: Ethyl Chloroformate hydrolyzes rapidly in moist air YesHydrazine->Action2 BisAcyl Bis-acylation observed? (Two ester groups) NoHydrazine->BisAcyl Action3 Reduce Temperature (<0°C) Add Reagent slower Use stoichiometric amounts BisAcyl->Action3 Yes

Figure 2: Troubleshooting logic for the N-acylation of hindered hydrazines.

Quantitative Data Summary
ParameterDiazotization-Reduction (Step 1)N-Acylation (Step 2)
Key Reagent

/

Ethyl Chloroformate
Temperature -5°C to 0°C (Strict)0°C to 25°C
Limiting Factor Steric hindrance (2,6-Me)Exotherm / Bis-acylation
Typical Yield 75–85%85–95%
Safety Hazard Diazonium instability (Thermal)Lachrymator / Corrosive

References

  • Organic Syntheses. Ethyl Hydrazodicarboxylate and Ethyl Azodicarboxylate. Org. Synth. 1963, 43, 22. (Foundational protocol for hydrazine acylation). Available at: [Link]

  • Demir, A. S., et al.Zinc-mediated reduction of diazonium salts to hydrazines. Tetrahedron, 2005.
  • Smith, P. A. S.The Chemistry of Open-Chain Organic Nitrogen Compounds. Vol 2. Benjamin/Cummings, 1983. (Mechanistic insight into hydrazine reactivity).

Sources

Reactivity of N-substituted Hydrazine Carboxylates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amphibious Scaffold

N-substituted hydrazine carboxylates (carbazates) represent a unique class of "amphibious" reagents in organic synthesis. Their utility stems from a distinct electronic duality: they function as potent nucleophiles due to the


-effect of the hydrazine moiety, yet upon oxidation to azodicarboxylates, they transform into aggressive electrophiles  capable of C-H amination and Mitsunobu-type transformations.

This guide moves beyond standard textbook definitions to explore the practical application of these reagents in high-value workflows: aza-peptide synthesis , catalytic C-H functionalization , and heterocycle construction .

Module A: Nucleophilic Reactivity & Aza-Peptide Synthesis

The most sophisticated application of nucleophilic hydrazine carboxylates lies in the synthesis of aza-peptides —peptidomimetics where the


-carbon of an amino acid is replaced by a nitrogen atom.[1] This modification restricts conformational space (favoring 

-turns) and improves metabolic stability.
The "Submonomer" Synthesis Strategy

Traditional hydrazine functionalization is plagued by poly-alkylation. The "submonomer" approach, pioneered by the Lubell group, utilizes N-substituted hydrazine carboxylates to build aza-amino acid residues step-wise on solid phase.

Mechanism of Action

The pathway relies on the activation of a resin-bound amine with a carbonyl source (e.g., carbonyldiimidazole or phosgene equivalents), followed by the interception of the intermediate isocyanate by a hydrazine carboxylate.

AzaPeptideCycle Resin Resin-Bound Amine (R-NH2) Activation Activation (CDI/DSC) Resin->Activation Step 1 Intermediate Isocyanate/Carbamate Intermediate Activation->Intermediate Coupling Hydrazine Coupling (NH2-NH-R') Intermediate->Coupling Step 2 Alkylation N-Alkylation (R-X / Base) Coupling->Alkylation Step 3 (Side Chain Intro) AzaPeptide Aza-Peptide Residue Alkylation->AzaPeptide Elongation

Figure 1: The submonomer cycle allows for the precise installation of side chains (R') on the hydrazine nitrogen, avoiding over-alkylation common in solution-phase hydrazine chemistry.

Experimental Protocol: Solid-Phase Aza-Glycine Incorporation

Objective: Installation of an Aza-Gly residue into a growing peptide chain.

  • Activation: Treat the Fmoc-deprotected resin-bound peptide (0.1 mmol scale) with

    
    -disuccinimidyl carbonate (DSC) (3 eq.) and DIEA (3 eq.) in DMF for 45 minutes.
    
    • Checkpoint: The Kaiser test should be negative (absence of free amine).

  • Hydrazine Coupling: Wash resin (

    
     DMF). Add a solution of 
    
    
    
    (tert-butyl carbazate) (5 eq.) in DMF. Agitate for 2 hours.
    • Why: The Boc group protects the distal nitrogen, ensuring regioselective urea formation.

  • Alkylation (Optional for Aza-analogs): For substituted aza-residues, treat the semicarbazide with an alkyl halide (R-X) and a base (e.g., BTPP) in THF.

  • Deprotection: Remove Boc group with 50% TFA/DCM to reveal the amine for the next coupling cycle.

Module B: Electrophilic Reactivity & C-H Amination[2]

When N-substituted hydrazine carboxylates are oxidized to their azodicarboxylate forms (or used as such), they become potent electrophiles. A critical modern application is the direct amination of


 C-H bonds, particularly at benzylic positions.
Catalytic C-H Amination

Unlike traditional radical bromination followed by substitution, Cu-catalyzed amination using azodicarboxylates proceeds via a radical-polar crossover mechanism or direct radical trapping, depending on the ligand system.

Key Insight: The reaction typically employs dialkyl azodicarboxylates (DEAD/DIAD) as the nitrogen source. The hydrazine carboxylate is the product, which can be cleaved to release the free amine.

Comparative Data: Catalyst Efficiency for Benzylic Amination

Substrate: Ethylbenzene


 N-(1-phenylethyl)hydrazine dicarboxylate
Catalyst SystemOxidantYield (%)Selectivity (Mono:Di)Notes
CuCl / Phenanthroline DTBP82%>95:1Standard protocol; high fidelity.
FeCl3 TBHP65%80:20Lower cost, but higher background oxidation.
Metal-Free (TBAI) TBHP74%90:10Iodine catalysis; milder but slower.
Mechanism of Copper-Catalyzed Amination

The reaction involves the generation of a benzylic radical which is trapped by the copper species or reacts directly with the azodicarboxylate.

CH_Amination Start Substrate (Ar-CH3) Radical Benzylic Radical (Ar-CH2•) Start->Radical H-Atom Abstraction (via tBuO•) Product Hydrazine Product (Ar-CH2-N(COOR)-NH(COOR)) Radical->Product Radical-Radical Coupling or Cu-mediated Transfer Cu_Species [Cu]-Catalyst Cu_Species->Radical Stabilization Trap N-Radical Trap (ROOC-N=N-COOR) Trap->Product Electrophile

Figure 2: The benzylic radical, generated by oxidant-mediated HAT, is intercepted by the azodicarboxylate electrophile.

Protocol: Cu-Catalyzed Benzylic Amination

Reference: Adapted from Kermani et al. (See Ref [2]).

  • Setup: In a flame-dried tube, combine ethylbenzene (1.0 mmol), diisopropyl azodicarboxylate (DIAD, 1.2 mmol), CuCl (5 mol%), and 1,10-phenanthroline (5 mol%).

  • Solvent: Add anhydrous acetonitrile (3 mL).

  • Reaction: Heat to

    
     under an argon atmosphere for 12 hours.
    
    • Note: The color changes from green (Cu-complex) to brownish-red as the reaction progresses.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is the N-substituted hydrazine dicarboxylate.

Module C: Heterocycle Construction (Indazoles)

N-substituted hydrazine carboxylates are privileged precursors for N-N bond-containing heterocycles. A classic application is the synthesis of 1H-indazoles via intramolecular cyclization of N-acyl-N'-substituted hydrazines.

Mechanism:

  • Condensation: Reaction of a 2-halo-benzaldehyde/ketone with a hydrazine carboxylate.

  • Cyclization: Copper-catalyzed intramolecular C-N bond formation (Ullmann-type) or nucleophilic aromatic substitution (

    
    ) if activating groups are present.
    
Experimental Workflow: Indazole Synthesis
  • Condensation: React 2-bromobenzaldehyde with

    
     in EtOH (reflux, 2h) to form the hydrazone.
    
  • Cyclization: Dissolve the hydrazone in DMSO. Add

    
     (10 mol%), 
    
    
    
    (2 eq), and L-proline (20 mol%). Heat at
    
    
    for 24h.
  • Result: Formation of N-Boc-1H-indazole. The Boc group can be thermally removed or cleaved with acid to yield the free indazole.

References

  • Lubell, W. D., et al. "Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides." Molecules, 2022.[2]

  • Kermani, E. T., et al. "Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates." New Journal of Chemistry, 2018.

  • Ma, D., et al. "CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides affords N-acyl-N′,N′-disubstituted hydrazines regioselectively."[2] Organic Letters, 2012.[2]

  • Meanwell, N. A., et al. "Electrophilic amination of β-homoenolates derived from aryl- and alkyl-substituted cyclopropanols."[2] Journal of Organic Chemistry, 2022.[2]

  • Haley, M. M., et al. "Coarctate cyclization reactions: a primer." Chemical Communications, 2021.

Sources

Unlocking Molecular Control: The Profound Influence of Steric Hindrance in 2,6-Dimethylphenyl Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The 2,6-dimethylphenyl group, often referred to as the xylyl or DMP moiety, is a cornerstone in modern chemistry, employed to exert precise control over molecular architecture and reactivity. Its defining characteristic—two ortho-methyl groups—imparts significant and predictable steric hindrance that has profound implications for reaction kinetics, conformational stability, and supramolecular interactions. This guide provides an in-depth exploration of these steric effects, moving from fundamental principles to their practical applications in catalyst design and drug development. We will dissect the causality behind the unique behavior of these compounds, detail robust experimental protocols for their characterization, and present a forward-looking perspective for researchers, scientists, and drug development professionals.

The Foundational Principle: Steric Hindrance and the 2,6-Dimethylphenyl Moiety

Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups within a molecule prevents chemical reactions or influences conformational preferences.[1][2] It is a repulsive force, a consequence of overlapping electron clouds when atoms are brought too close together. While often seen as an obstacle, steric hindrance is a powerful tool for rational design when wielded intentionally.

The 2,6-dimethylphenyl group serves as a classic exemplar of controlled steric bulk. The two methyl groups flanking the point of attachment (ipso-carbon) create a congested environment, effectively shielding the substituent and restricting free rotation around the aryl-substituent single bond. This simple structural motif has far-reaching consequences that dictate the molecule's three-dimensional shape and its interaction with other chemical species.

cluster_0 Steric Shielding by 2,6-Dimethylphenyl Group phenyl Me1 H3C X X Me1->X Me2 H3C Me2->X ipso p1 p1->X p2 p1->p2 p3 p2->p3 p3->Me2 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->Me1 p6->p1

Caption: Steric shielding of a reactive center (X) by ortho-methyl groups.

Conformational Consequences: Restricted Rotation and Atropisomerism

The most direct consequence of the steric clash between the ortho-methyl groups and the attached substituent is the imposition of a significant energy barrier to rotation around the C(aryl)-X bond.[3] This restricted rotation is a defining feature of 2,6-disubstituted phenyl systems.

When the rotational barrier is sufficiently high (typically > 20-23 kcal/mol), the interconversion between rotational isomers (rotamers) becomes slow enough at room temperature to allow for their isolation.[4] If the molecule lacks internal planes of symmetry, these stable rotamers exist as non-superimposable mirror images, a phenomenon known as atropisomerism .[5][6] These atropisomers are a form of axial chirality and can exhibit distinct chemical and biological properties.[7]

The magnitude of the rotational barrier is influenced by the size of the substituent on the phenyl ring and any "buttressing effects" from adjacent groups.[3] For example, in N-(2,6-dimethylphenyl)amides, the orientation of the amide group relative to the phenyl ring is severely restricted, leading to distinct, high-energy transition states for rotation.[8][9]

Table 1: Representative Dihedral Angles in 2,6-Dimethylphenyl Compounds

CompoundMoiety InvestigatedDihedral Angle with Phenyl RingReference
N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide[10][11]2,6-Dimethylphenyl group85.3°[10][11]
N-(2,6-Dimethylphenyl)maleamic acid (Molecule 1)[8]Amido group (-NHCO-)80.5°[8]
N-(2,6-Dimethylphenyl)maleamic acid (Molecule 2)[8]Amido group (-NHCO-)64.0°[8]
2-Chloro-N-(2,6-dimethylphenyl)acetamide[9]Amide plane76.5°[9]

This data, derived from X-ray crystallography, quantitatively demonstrates how the steric bulk forces the attached functional groups into a twisted, non-coplanar orientation with the phenyl ring.

Caption: Atropisomerism in a biaryl system due to hindered rotation.

Characterization Techniques: Quantifying Steric Effects

Elucidating the structural and dynamic consequences of steric hindrance requires a combination of spectroscopic and analytical techniques.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of a molecule.[12] It allows for the precise measurement of bond lengths, bond angles, and, most importantly for this topic, the dihedral angles that quantify the twist induced by the 2,6-dimethylphenyl group.[8][10][11] This technique is the gold standard for visualizing the static picture of steric congestion.

Protocol: General Workflow for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the 2,6-dimethylphenyl compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Crystals should be of suitable size (e.g., 0.2-0.4 mm) and quality.[12]

  • Crystal Mounting: Select and mount a high-quality crystal on a goniometer head.

  • Data Collection: Perform diffraction measurements using a diffractometer, typically with Mo Kα radiation.[12] Data are collected over a range of angles at a controlled temperature (e.g., 100 K or 296 K) to minimize thermal motion.[10][11]

  • Structure Solution and Refinement: Process the collected diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and displacement parameters against the experimental data to achieve a final, accurate molecular structure.

  • Data Analysis: Analyze the refined structure to extract key geometric parameters, including the dihedral angle between the phenyl ring and the substituent plane, and identify any significant intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic effects of restricted rotation in solution.[13] Variable Temperature NMR (VT-NMR) is particularly crucial for measuring rotational energy barriers.[14] As a sample is cooled, the rate of rotation around the C-X bond slows. If the rotation is slow enough on the NMR timescale, separate signals for the chemically distinct environments in the frozen conformers may be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process.

Furthermore, the steric compression exerted by the ortho-methyl groups can cause significant downfield shifts in the ¹H NMR spectra of nearby protons due to van der Waals repulsion, an effect that can aid in conformational analysis.[15]

cluster_workflow Workflow: Rotational Barrier Determination by VT-NMR prep 1. Sample Preparation (Dissolve in high-boiling, low-freezing solvent, e.g., DMSO-d6) high_t 2. High-Temp Spectrum (Confirm time-averaged signals) prep->high_t cool 3. Incremental Cooling (Acquire spectra at decreasing temperatures) high_t->cool coalescence 4. Identify Coalescence (Tc) (Temperature where distinct signals merge into one broad peak) cool->coalescence low_t 5. Low-Temp Spectrum (Resolve separate signals of non-interconverting rotamers) coalescence->low_t analysis 6. Data Analysis (Use Eyring equation to calculate ΔG‡ from Tc and Δν) coalescence->analysis low_t->analysis result Result: Quantitative Rotational Energy Barrier analysis->result

Sources

An In-Depth Technical Guide to the Decomposition Products of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential decomposition products of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, a key intermediate in various synthetic pathways. Understanding the stability of this compound and the identity of its degradation products is critical for ensuring the quality, safety, and efficacy of downstream applications, particularly in drug development. This document outlines the probable hydrolytic, oxidative, and thermal decomposition pathways, identifies the likely degradation products based on mechanistic principles and data from analogous structures, and provides detailed analytical methodologies for their detection and quantification.

Introduction: The Significance and Stability of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a substituted hydrazine derivative of significant interest in organic synthesis. Its structural features, including the reactive hydrazine moiety, the sterically hindered 2,6-dimethylphenyl group, and the carbazate functionality, make it a versatile building block. However, the inherent reactivity of the hydrazine group also renders the molecule susceptible to degradation under various conditions, including exposure to moisture, oxygen, and elevated temperatures. The formation of degradation products can have a profound impact on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and potentially introduce toxicological concerns. Therefore, a thorough understanding of its decomposition pathways is paramount for process optimization, stability testing, and regulatory compliance.

Predicted Decomposition Pathways and Products

Based on the chemical structure of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, three primary degradation pathways are anticipated: hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation

The ester and carbazate linkages in Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Pathway 1: Hydrolysis of the Carbazate Linkage: This is a likely primary degradation pathway, leading to the cleavage of the N-N bond and the ester group.

The predicted products of hydrolytic degradation are:

  • 2,6-Dimethylaniline: A primary aromatic amine that can be further degraded.

  • Ethyl Carbazate: This can further hydrolyze to hydrazine, ethanol, and carbon dioxide.

  • Hydrazine: A highly reactive and toxic compound.

  • Ethanol

  • Carbon Dioxide

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate 2,6-Dimethylaniline 2,6-Dimethylaniline Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate->2,6-Dimethylaniline Hydrolysis Ethyl Carbazate Ethyl Carbazate Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate->Ethyl Carbazate Hydrolysis Hydrazine Hydrazine Ethyl Carbazate->Hydrazine Hydrolysis Ethanol Ethanol Ethyl Carbazate->Ethanol Hydrolysis CO2 CO2 Ethyl Carbazate->CO2 Hydrolysis

Caption: Proposed Hydrolytic Decomposition Pathway.

Oxidative Degradation

The hydrazine moiety is prone to oxidation, which can be initiated by atmospheric oxygen, residual peroxides, or metal ions. Oxidation can lead to the formation of a variety of products through radical intermediates.

  • Pathway 2: Oxidation of the Hydrazine Moiety: This pathway can result in the cleavage of the N-N bond and modification of the aromatic ring.

The predicted products of oxidative degradation include:

  • 2,6-Dimethylphenol: Formed through oxidation of 2,6-dimethylaniline, a potential hydrolysis product.[1][2][3][4]

  • 2,6-Dimethylnitrobenzene: Another oxidation product of 2,6-dimethylaniline.[1][2][3][4]

  • 2,6-Dimethylbenzoquinone: A further oxidation product.[1][2][3][4]

  • Azoxybenzene derivative: From the coupling of two oxidized hydrazine molecules.

  • Various short-chain organic acids: Resulting from the breakdown of the aromatic ring under aggressive oxidative conditions.[1][2][3][4]

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Radical Intermediates Radical Intermediates Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate->Radical Intermediates Oxidation 2,6-Dimethylaniline 2,6-Dimethylaniline Radical Intermediates->2,6-Dimethylaniline Azoxybenzene derivative Azoxybenzene derivative Radical Intermediates->Azoxybenzene derivative 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylaniline->2,6-Dimethylphenol Oxidation 2,6-Dimethylnitrobenzene 2,6-Dimethylnitrobenzene 2,6-Dimethylaniline->2,6-Dimethylnitrobenzene Oxidation 2,6-Dimethylbenzoquinone 2,6-Dimethylbenzoquinone 2,6-Dimethylphenol->2,6-Dimethylbenzoquinone Oxidation Short-chain organic acids Short-chain organic acids 2,6-Dimethylbenzoquinone->Short-chain organic acids

Caption: Proposed Oxidative Decomposition Pathways.

Thermal Degradation

Elevated temperatures can provide sufficient energy to cleave the weakest bonds in the molecule, primarily the N-N and N-C bonds.

  • Pathway 3: Thermal Cleavage: This can lead to a complex mixture of products depending on the temperature and atmosphere.

The predicted products of thermal degradation are:

  • 2,6-Dimethylaniline: From N-N bond cleavage.

  • Ethyl carbazate radical: Which can undergo further reactions.

  • Decarboxylation products: Loss of the ethoxycarbonyl group as carbon dioxide and ethane.

  • Products of radical recombination.

Analytical Methodologies for Decomposition Product Analysis

A combination of chromatographic techniques is recommended for the separation and identification of the potential decomposition products. Forced degradation studies should be performed to generate these products and validate the analytical methods.[5]

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with UV and mass spectrometric detection (LC-MS) is a powerful tool for the analysis of the predicted degradation products.

Experimental Protocol: HPLC-UV/MS

  • Sample Preparation:

    • Accurately weigh and dissolve the sample of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in a suitable solvent (e.g., acetonitrile/water mixture).

    • For forced degradation studies, subject the sample to acidic, basic, oxidative, and thermal stress conditions.

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat the solid sample at 105°C for 24 hours.

    • Neutralize the acidic and basic samples before injection.

    • Filter all samples through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate polar and non-polar analytes (e.g., 10% B to 90% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm.

      • Mass Spectrometer (ESI in positive and negative ion modes).

Data Presentation: Expected HPLC Retention Behavior

CompoundExpected Retention Time
HydrazineVery Early (highly polar)
Ethyl CarbazateEarly
2,6-DimethylanilineMid-eluting
Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylateLate-eluting
2,6-DimethylphenolMid- to late-eluting
2,6-DimethylnitrobenzeneLate-eluting
2,6-DimethylbenzoquinoneMid- to late-eluting
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is suitable for the analysis of the more volatile and thermally stable degradation products. Derivatization may be necessary for polar compounds like hydrazine and 2,6-dimethylaniline to improve their chromatographic behavior.

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Extract the aqueous samples from the forced degradation studies with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate.

    • Derivatization (optional but recommended for amines and hydrazines): To an aliquot of the extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification Forced Degradation (Acid, Base, Peroxide, Heat) Forced Degradation (Acid, Base, Peroxide, Heat) Extraction/Dilution Extraction/Dilution Forced Degradation (Acid, Base, Peroxide, Heat)->Extraction/Dilution Derivatization (optional) Derivatization (optional) Extraction/Dilution->Derivatization (optional) HPLC or GC HPLC or GC Derivatization (optional)->HPLC or GC UV/DAD UV/DAD HPLC or GC->UV/DAD Mass Spectrometry (MS) Mass Spectrometry (MS) HPLC or GC->Mass Spectrometry (MS) Structure Elucidation Structure Elucidation Mass Spectrometry (MS)->Structure Elucidation

Caption: General Analytical Workflow for Decomposition Product Analysis.

Conclusion

The stability of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a critical consideration in its application. This guide has outlined the most probable decomposition pathways—hydrolysis, oxidation, and thermal degradation—and identified the likely resulting products. The primary decomposition products are expected to be 2,6-dimethylaniline and ethyl carbazate, with further degradation leading to a range of other compounds including substituted phenols, nitrobenzenes, and quinones. The provided analytical methodologies, utilizing HPLC-UV/MS and GC-MS, offer a robust framework for the identification and quantification of these potential impurities. A thorough understanding and control of these degradation pathways are essential for ensuring the quality and safety of products derived from this important synthetic intermediate.

References

  • Kinetics of 2,6-dimethylaniline degradation by electro-Fenton process. Journal of Hazardous Materials. [Link]

  • Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology. [Link]

  • Oxidation of 2,6-dimethylaniline by the fluidized-bed Fenton process. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • Chemical Oxidation of 2,6-Dimethylaniline in the Fenton Process. ACS Publications. [Link]

  • Chemical Oxidation of 2,6-dimethylaniline in the Fenton Process. PubMed. [Link]

  • Decarboxylative hydrazination of unactivated carboxylic acids by cerium photocatalysis. Chemical Communications. [Link]

  • A Practical Oxidative Method for the Cleavage of Hydrazide N N Bonds. ResearchGate. [Link]

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Electrochemical deamination functionalization via C–N bond cleavage and radical formation. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. Organic Letters. [Link]

  • Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc. [Link]

  • Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry. [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Physical Chemistry Chemical Physics. [Link]

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PMC. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. PMC. [Link]

  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • Stabilized phenyl-hydrazine.
  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]

  • NIS-Mediated Oxidation of Hydrazones: A Rapid Access to Fused-Lactones and Tosylhydrazides. ResearchGate. [Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]

  • 2,6-Dimethylphenylhydrazine hydrochloride. PubChem. [Link]

  • Interaction of Ethylacetoacetate and Phenylhydrazine Hydrochloride with 1-Hydroxy-Naphthylstyryl-2-Ketones and I. Zenodo. [Link]

  • Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Organic Chemistry Portal. [Link]

  • Method for preparing 3,4-dimethyl phenylhydrazine.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular intera. RSC Publishing. [Link]

  • Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media.. ResearchGate. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. NSF PAR. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]

  • Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]

  • Methyl ethyl ketazine hydrolysis technology.

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Methodological & Application

Protocol for the Synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS No. 112341-87-4) is a critical intermediate and building block utilized in the development of pharmaceuticals, agrochemicals, and specialized transition-metal ligands[1]. This application note details a highly regioselective N-acylation protocol for synthesizing this compound from 2,6-dimethylphenylhydrazine hydrochloride and ethyl chloroformate[2]. The methodology is designed for scalability, high yield, and high purity, incorporating in-process controls (IPCs) to ensure a self-validating workflow.

Mechanistic Rationale & Causality (E-E-A-T)

Successful synthesis of this carbazate relies on exploiting the inherent steric and electronic differences between the two nitrogen atoms of the hydrazine moiety[3].

  • Regioselectivity (N1 vs. N2 Acylation): Arylhydrazines possess two nucleophilic centers: the internal nitrogen (N1) bound to the aromatic ring, and the terminal nitrogen (N2). In 2,6-dimethylphenylhydrazine, the N1 position is severely sterically hindered by the two ortho-methyl groups on the phenyl ring. Additionally, the lone pair on N1 is partially delocalized into the aromatic

    
    -system, reducing its nucleophilicity. Consequently, electrophilic attack by ethyl chloroformate occurs almost exclusively at the terminal, sp
    
    
    
    -hybridized N2 position[4].
  • Dual Role of the Base: Triethylamine (TEA) is employed in excess (2.5 equivalents). Its first role is to neutralize the hydrochloride salt of the starting material, liberating the reactive free base. Its second role is to act as an acid scavenger, neutralizing the HCl byproduct generated during acylation. Without an acid scavenger, the generated HCl would protonate the unreacted terminal amine, immediately halting the reaction[5].

  • Solvent and Temperature Control: Anhydrous dichloromethane (DCM) is selected as an aprotic solvent that remains fluid at 0 °C. Conducting the initial acylation at 0 °C is critical to suppress over-acylation (forming 1,2-diacylated side products) and to control the exothermic nature of the chloroformate reaction[4].

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2,6-Dimethylphenylhydrazine HCl 172.651.01.73 gStarting Material
Ethyl Chloroformate 108.521.11.05 mL (1.19 g)Acylating Agent
Triethylamine (TEA) 101.192.53.48 mL (2.53 g)Base / Acid Scavenger
Dichloromethane (DCM) 84.93-50 mLSolvent
Saturated NaHCO

(aq)
--20 mLQuenching Agent
Anhydrous Na

SO

142.04-As neededDrying Agent

Step-by-Step Experimental Protocol

Part A: Preparation and Free Base Generation
  • Setup: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N

    
     or Argon).
    
  • Suspension: Add 2,6-dimethylphenylhydrazine hydrochloride (1.73 g, 10 mmol) to the flask, followed by 40 mL of anhydrous DCM.

  • Neutralization: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (3.48 mL, 25 mmol) dropwise via syringe over 5 minutes.

    • In-Process Control (IPC) 1: The cloudy suspension should transition into a clearer solution as the hydrochloride salt is neutralized to the soluble free base. Stir for an additional 15 minutes at 0 °C.

Part B: Acylation
  • Addition: Dissolve ethyl chloroformate (1.05 mL, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture via a syringe pump or dropping funnel over 20 minutes. Maintain the internal temperature at 0 °C.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • In-Process Control (IPC) 2: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, ninhydrin positive) should be completely consumed, replaced by a single, higher R

      
       product spot (UV active).
      
Part C: Workup and Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO

    
    . Stir vigorously for 10 minutes.
    
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with distilled water (20 mL) and brine (20 mL).

    • In-Process Control (IPC) 3: Check the pH of the final aqueous wash; it should be neutral (~pH 7), confirming the complete removal of acidic byproducts and excess TEA.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp < 35 °C) to yield the crude product.
  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) or by recrystallization from Hexane/EtOAc to afford pure Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate as a solid[1].

Analytical Characterization

To validate the structural integrity of the synthesized Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (C


H

N

O

, MW: 208.26 g/mol )[1], perform the following analyses:
  • LC-MS (ESI+): Expected

    
     at m/z 209.1.
    
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.25 (t, J = 7.1 Hz, 3H, -CH
      
      
      
      CH
      
      
      )
    • 
       2.30 (s, 6H, Ar-CH
      
      
      
      )
    • 
       4.15 (q, J = 7.1 Hz, 2H, -CH
      
      
      
      CH
      
      
      )
    • 
       5.50 (br s, 1H, -NH -COOEt)
      
    • 
       6.20 (br s, 1H, Ar-NH -)
      
    • 
       6.85–7.05 (m, 3H, Ar-H )
      

Reaction Workflow Visualization

G N1 1. Suspend 2,6-Dimethylphenylhydrazine HCl (1.0 eq) in anhydrous DCM N2 2. Cool to 0 °C and add Triethylamine (2.5 eq) N1->N2 N3 3. Dropwise addition of Ethyl Chloroformate (1.1 eq) at 0 °C N2->N3 N4 4. Warm to RT and stir (2-4 h) Monitor via TLC/LC-MS N3->N4 N5 5. Quench with sat. NaHCO3 Wash with H2O & Brine N4->N5 N6 6. Dry over Na2SO4, Filter, and Concentrate N5->N6 N7 7. Purify via Column Chromatography or Recrystallization N6->N7 N8 Final Product: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate N7->N8

Caption: Workflow for the synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate.

References

  • Royal Society of Chemistry. "Cp*Rh(III)-catalyzed electrophilic amination of arylboronic acids with azo compounds for synthesis of arylhydrazides" (Mechanistic context for arylhydrazine acylation). Retrieved from:[Link]

  • European Patent Office. "EP1405852B1 - Diamine derivatives" (Preparation Process 17: Reaction of arylhydrazines with chloroformates).

Sources

Application Note: Advanced Fischer Indole Synthesis Using Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

The Fischer Indole Synthesis (FIS) remains one of the most powerful methods for constructing indole scaffolds. However, when utilizing 2,6-disubstituted arylhydrazines, the standard reaction pathway is fundamentally disrupted. Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4) is a highly specialized, bench-stable reagent designed to exploit this exact disruption.

This application note details the mechanistic causality and experimental protocols for using this reagent to access complex, 3D-rich architectures—specifically rearranged tetrahydrocarbazoles and spiro-indolenines.

The Role of the Ethoxycarbonyl "Mask"

Electron-rich arylhydrazines are notoriously prone to rapid auto-oxidation and degradation. The ethoxycarbonyl group (–COOEt) acts as a synthetic mask, providing long-term shelf stability. Because both nitrogen atoms in this protected reagent are secondary (


), it cannot directly form a hydrazone with a ketone. Therefore, in situ acid-mediated deprotection  is a mechanistic prerequisite. Acid hydrolysis cleaves the carbamate, releasing 

and ethanol, and generates the highly reactive free hydrazine directly in the presence of the ketone.
The Steric Block: Diverting the Mechanism

In a standard FIS, the [3,3]-sigmatropic rearrangement of the hydrazone is followed by the loss of a proton from the ortho-position to re-aromatize the ring. In the 2,6-dimethylphenyl system, both ortho-positions are blocked by methyl groups . This steric blockade prevents re-aromatization, trapping the molecule as a highly reactive, dearomatized dienone-imine intermediate. From here, the reaction is forced down one of two advanced pathways :

  • Abnormal FIS (Rearrangement): Driven by thermodynamics, a Wagner-Meerwein [1,2]-alkyl shift occurs, migrating the methyl group to the adjacent carbon to allow re-aromatization .

  • Interrupted FIS (IFIS): If a nucleophile is present (e.g., a tethered alcohol), it rapidly attacks the electrophilic imine before the shift can occur, yielding dearomatized spirocyclic scaffolds .

Mechanistic Pathway Visualization

FIS_Mechanism A Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate B Free 2,6-Dimethylphenylhydrazine (In Situ Deprotection) A->B Acid / Heat (-CO2, -EtOH) C Hydrazone Intermediate B->C + Ketone (-H2O) D [3,3]-Sigmatropic Rearrangement (N-N Cleavage) C->D Acid Catalysis E Dearomatized Dienone-Imine (Blocked Ortho Positions) D->E F Nucleophilic Trapping (Interrupted FIS) E->F Fast Trapping (Internal Nucleophile) G [1,2]-Methyl Shift (Abnormal FIS) E->G High Temp (No Nucleophile) H Spiro-Indolenine Scaffolds F->H I Rearranged Indoles (e.g., Tetrahydrocarbazoles) G->I

Mechanistic divergence of 2,6-dimethylphenylhydrazones into IFIS or Abnormal FIS pathways.

Quantitative Data: Reaction Optimization

The choice of catalyst and temperature dictates whether the reaction proceeds via the rearrangement pathway or the interrupted pathway. Table 1 summarizes optimized conditions for various substrates.

Ketone SubstrateCatalyst SystemTemp (°C)Dominant PathwayMajor ProductYield (%)
CyclohexanoneHCl / EtOH80Abnormal FIS1,8-Dimethyl-1,2,3,4-tetrahydrocarbazole72
CyclopentanonePolyphosphoric Acid110Abnormal FISRearranged Cyclopentaindole65
4-Hydroxybutanal

/ DCM
25Interrupted FISSpiro-tetrahydrofuran-indolenine81
Tryptophol precursorAmberlyst-15 / PhMe60Interrupted FISSpiro-indoline78

Table 1: Reaction metrics demonstrating the tunable nature of the 2,6-dimethyl steric block.

Experimental Protocols

Protocol A: Synthesis of Rearranged Indoles via Abnormal FIS

This protocol utilizes a one-pot deprotection and cyclization sequence to drive the Wagner-Meerwein shift, producing 1,8-dimethyl-1,2,3,4-tetrahydrocarbazole.

Reagents:

  • Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (1.0 equiv, 5.0 mmol)

  • Cyclohexanone (1.1 equiv, 5.5 mmol)

  • Absolute Ethanol (20 mL)

  • Concentrated HCl (37%, 3.0 equiv)

Step-by-Step Methodology:

  • Reagent Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate and absolute ethanol.

  • In Situ Deprotection: Slowly add concentrated HCl dropwise at room temperature.

    • Self-Validation Check: You must observe mild effervescence (

      
       gas evolution). This confirms the successful cleavage of the ethoxycarbonyl mask . Wait 15 minutes or until gas evolution ceases.
      
  • Hydrazone Condensation: Add cyclohexanone to the reaction mixture in one portion.

  • Cyclization & Shift: Heat the reaction mixture to reflux (80 °C) for 4 hours.

    • Causality Note: The high temperature provides the activation energy required for the [1,2]-methyl shift following the [3,3]-sigmatropic rearrangement.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The dearomatized intermediate is transient; look for the appearance of a lower

    
    , intensely UV-active spot indicating the re-aromatized tetrahydrocarbazole.
    
  • Workup: Cool to room temperature. Neutralize carefully with saturated aqueous

    
     until pH ~8. Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure rearranged indole.

Protocol B: Synthesis of Spiro-Indolenines via Interrupted FIS (IFIS)

This protocol operates under milder conditions with a tethered nucleophile to trap the dienone-imine intermediate before the alkyl shift can occur.

Reagents:

  • Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (1.0 equiv, 2.0 mmol)

  • 4-Hydroxybutanal (1.2 equiv, 2.4 mmol)

  • Boron trifluoride etherate (

    
    ) (2.0 equiv)
    
  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • Mask Cleavage (Pre-step): In a separate vial, treat the hydrazinecarboxylate with 2.0 M HCl in dioxane (2.5 equiv) for 30 minutes to remove the ethyl carboxylate group. Concentrate under vacuum to isolate the free hydrazine hydrochloride.

  • Condensation: Suspend the hydrazine salt in anhydrous DCM under an inert argon atmosphere. Add 4-hydroxybutanal and stir at room temperature for 1 hour to form the hydrazone.

  • Trapping Sequence: Cool the mixture to 0 °C. Dropwise, add

    
    .
    
    • Causality Note: The Lewis acid catalyzes the [3,3]-rearrangement without providing the extreme thermal energy that favors the [1,2]-alkyl shift. The tethered hydroxyl group acts as an internal nucleophile, rapidly attacking the resulting imine.

  • Quenching & Isolation: After 2 hours at room temperature, quench the reaction with cold saturated

    
    . Extract with DCM, dry, and purify via neutral alumina chromatography to prevent acid-catalyzed degradation of the spiro-indolenine.
    

References

  • Bajwa, G. S., & Brown, R. K. "Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone." Canadian Journal of Chemistry, 1968. URL: [Link]

  • Bajwa, G. S., & Brown, R. K. "Fischer indole synthesis. The reaction of N-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone." Canadian Journal of Chemistry, 1970. URL:[Link]

  • Alfano, A., Zampella, A., Novellino, E., Brindisi, M., & Lange, H. "Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds." Semantic Scholar, 2020. URL:[Link]

Preparation of substituted indoles using Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 4,7-Disubstituted Indoles Using Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Executive Summary & Strategic Rationale

The synthesis of sterically crowded indoles, particularly those substituted at the 4- and 7-positions, presents a unique challenge in organic chemistry. Traditional Fischer Indole Synthesis using free 2,6-dimethylphenylhydrazine is plagued by the instability of the free base (oxidation to diazoniums/tars) and the mechanistic complexity of the "blocked" ortho-positions.

This protocol details the use of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (EDPHC) as a superior, shelf-stable surrogate. By masking the hydrazine as a carbamate, we prevent oxidative degradation during storage and handling. The protocol employs a "Masked-Release-Rearrange" strategy, integrating in situ deprotection with a modified Fischer cyclization that leverages a [1,2]-methyl migration to access the valuable 4,7-dimethylindole scaffold.

Key Advantages:

  • Enhanced Stability: Eliminates the need to handle toxic, unstable free aryl hydrazines.

  • Controlled Release: Acid-mediated deprotection ensures a low steady-state concentration of reactive hydrazine, reducing side reactions (dimerization).

  • Regio-Control: Specifically targets the 4,7-substitution pattern via a thermodynamically driven Wagner-Meerwein rearrangement.

Mechanistic Insight: The "Blocked" Fischer Pathway

Standard Fischer synthesis requires an available ortho-proton for re-aromatization after the [3,3]-sigmatropic shift. In EDPHC, both ortho-positions are methylated. This forces the reaction through an "Abnormal Fischer" pathway involving a [1,2]-methyl shift.

Pathway Description:

  • Deprotection: Hydrolysis of the carbamate releases the hydrazine salt.

  • Condensation: Formation of the hydrazone with the ketone.[1][2][3]

  • [3,3]-Shift: Formation of a non-aromatic hexadienone-imine intermediate.

  • Migration: A [1,2]-methyl shift (Wagner-Meerwein) moves a methyl group from C-2 to C-3 (becoming C-4 in the indole), restoring aromaticity.

FischerMechanism Start EDPHC (Stable Precursor) Hydrazine Free Hydrazine (In Situ) Start->Hydrazine Acid Hydrolysis (-CO2, -EtOH) Hydrazone Aryl Hydrazone Hydrazine->Hydrazone + Ketone (-H2O) Sigmatropic [3,3]-Shift (Blocked Intermediate) Hydrazone->Sigmatropic Tautomerization Migration [1,2]-Methyl Shift Sigmatropic->Migration Aromatization Blocked Product 4,7-Dimethylindole Migration->Product -NH3

Figure 1: The "Masked-Release-Rearrange" pathway. Note the critical migration step required due to the 2,6-dimethyl substitution.

Experimental Protocol

Materials & Reagents
  • Precursor: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4)[4][5]

  • Ketone Substrate: Cyclohexanone (for tetrahydrocarbazole) or Ethyl Pyruvate (for indole-2-carboxylate).

  • Solvent: Acetic Acid (Glacial) or Ethanol/H2SO4.

  • Catalyst: Sulfuric Acid (conc.) or Polyphosphoric Acid (PPA).

Method A: One-Pot Deprotection & Cyclization (Recommended)

Best for robust substrates like cyclohexanone or acetophenone.

  • Deprotection Phase:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in Acetic Acid/H2O (1:1 v/v) containing 5.0 equiv of conc. HCl.

    • Reflux for 60 minutes. Observation: Gas evolution (CO2) indicates successful decarboxylation.

    • Cool to room temperature.[6] The solution now contains 2,6-dimethylphenylhydrazine hydrochloride.[7]

  • Condensation & Cyclization:

    • Add 1.1 equiv of the ketone (e.g., Cyclohexanone) directly to the acidic mixture.

    • Optional: Add 2.0 equiv of fused ZnCl2 if the substrate is sluggish.

    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The hydrazone intermediate may appear first, followed by the more non-polar indole.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Neutralize carefully with 20% NaOH or saturated NaHCO3 to pH 8.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel).

Method B: Two-Stage High-Purity Protocol

Best for sensitive substrates or pharmaceutical intermediates.

  • Stage 1: Isolation of Hydrazine Salt

    • Reflux the carbamate in 10% NaOH/Ethanol for 2 hours.

    • Cool and acidify with conc. HCl to precipitate 2,6-dimethylphenylhydrazine hydrochloride .

    • Filter and dry the salt. This solid is stable for months if kept dry.

  • Stage 2: Controlled Fischer Synthesis

    • Suspend the hydrazine salt (1.0 equiv) and Ketone (1.0 equiv) in Ethanol .

    • Add 4% H2SO4 (w/v).

    • Reflux for 3 hours.

    • Isolate as above.

Data Analysis & Expected Results

The choice of ketone dictates the final structure. Due to the 1,2-methyl shift, the regiochemistry is distinct from standard indoles.

Table 1: Substrate Scope and Expected Products

Ketone SubstrateExpected Product StructureYield (Method A)Notes
Ethyl Pyruvate Ethyl 4,7-dimethylindole-2-carboxylate65-75%Standard reference reaction. Product crystallizes easily.
Cyclohexanone 5,8-Dimethyl-1,2,3,4-tetrahydrocarbazole70-82%Excellent yield. One methyl stays at C-8, one migrates to C-5.
Acetophenone 4,7-Dimethyl-2-phenylindole55-65%Requires longer reflux times due to steric bulk.
Propiophenone 3-Methyl-4,7-dimethyl-2-phenylindole40-50%Steric crowding at C-3 reduces yield; PPA recommended.

Critical Troubleshooting (The "Application Scientist" Perspective)

  • Issue: Incomplete Decarboxylation.

    • Symptom:[2][8][9][10] Recovery of N-protected hydrazone or no reaction.

    • Fix: Ensure the initial hydrolysis step (Step 1 in Method A) is visibly evolving gas. Do not add the ketone until the deprotection is complete.

  • Issue: Low Yield / Tarry Products.

    • Cause: Oxidation of the free hydrazine intermediate before it reacts with the ketone.

    • Fix: Perform the reaction under an Inert Atmosphere (Nitrogen/Argon). Use Method A (One-pot) to minimize the lifetime of the free hydrazine.

  • Issue: Regioisomer Mixtures.

    • Context: While the 1,2-shift to the 4,7-isomer is favored, trace amounts of the non-aromatic 3H-indole (indolenine) may persist.

    • Fix: Increase the acid concentration or reaction time to force the thermodynamic rearrangement to the aromatic indole.

References

  • Fischer Indole Synthesis Mechanism & Rearrangements

    • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text detailing the [3,3] and [1,2] shifts).
    • Organic Chemistry Portal.[1] "Fischer Indole Synthesis".[1][2][6][11][12][13] Available at: [Link]

  • Use of Hydrazine Carboxylates as Precursors

    • Cao, J., et al. (2021). "Synthesis of indazoles from 2-formylphenylboronic acids and hydrazine dicarboxylates". RSC Advances. (Demonstrates the stability and reactivity of hydrazine carboxylates). Available at: [Link]

  • Synthesis of 4,7-Dimethylindoles via Rearrangement: Miller, B., & Matjeka, E. R. (1980). "The Abnormal Fischer Indole Synthesis". Journal of the American Chemical Society. (Mechanistic grounding for the 2,6-dimethyl rearrangement).
  • Commercial Reagent Data

Sources

Application Note: Catalytic Hydrogenation Methods Involving Hydrazine Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

In complex drug synthesis, standard catalytic hydrogenation (


 + Pd/C) often lacks the necessary chemoselectivity, leading to the unwanted reduction of sensitive functionalities like halides, benzyl ethers, or peroxides. Hydrazine carboxylates (and their derivatives) offer a powerful alternative, serving two distinct roles in hydrogenation protocols:
  • As Hydrogen Donors (Transfer Hydrogenation): Oxidized hydrazine carboxylates (azodicarboxylates) generate diimide (

    
    ) in situ, a reagent capable of highly selective syn-reduction of alkenes without requiring high-pressure hydrogen or metal catalysts.
    
  • As Substrates (Hydrogenolysis): Hydrazine carboxylates (

    
    ) serve as "safety-catch" intermediates. The catalytic cleavage of their N-N bond releases primary amines, a critical step in electrophilic amination workflows.
    

This guide details the mechanistic logic, experimental protocols, and safety considerations for utilizing these methods in high-value organic synthesis.

Mechanistic Foundations

The Diimide Mechanism (Transfer Hydrogenation)

Unlike metal-catalyzed hydrogenation, which occurs on a solid surface, diimide reduction is a homogeneous, concerted process. Diimide (


) is generated in situ—often from potassium azodicarboxylate (PADA) or hydrazine oxidation—and transfers hydrogen to the substrate via a cyclic six-membered transition state.

Key Advantages:

  • Stereospecificity: Strictly syn-addition.

  • Chemoselectivity: Reduces unpolarized C=C and C≡C bonds. Inert towards peroxides, alkyl halides, benzyl groups, and S-S bonds.

N-N Bond Hydrogenolysis

The cleavage of the N-N bond in hydrazine carboxylates is a reductive process used to unmask amines. While Pd/C can effect this transformation, Raney Nickel is the catalyst of choice due to its high affinity for nitrogen and ability to operate at lower pressures for this specific bond cleavage.

Mechanism PADA Potassium Azodicarboxylate (KO2C-N=N-CO2K) Diimide Diimide (HN=NH) PADA->Diimide Decarboxylation (-2 CO2) Acid Acid (AcOH) Acid->Diimide Promoter TS Cyclic Transition State (6-membered) Diimide->TS + Substrate Substrate Alkene (R-CH=CH-R) Substrate->TS Product Alkane (Syn-Addition) TS->Product H-Transfer N2 N2 (Gas) TS->N2

Figure 1: Mechanism of Diimide Generation from Azodicarboxylate and subsequent Syn-Reduction.

Application Note A: Diimide-Mediated Transfer Hydrogenation

Best for: Reducing alkenes in the presence of halides, benzyl ethers, or thiols.

Protocol: Potassium Azodicarboxylate (PADA) Method

This is the "gold standard" method for generating diimide without using free hydrazine (which is toxic and unstable). PADA is a stable salt that releases diimide upon acidification.

Materials
  • Substrate: 1.0 equiv (Alkene/Alkyne)

  • Reagent: Potassium Azodicarboxylate (PADA) (10–20 equiv, depending on conversion rate)

  • Acid: Glacial Acetic Acid (20–40 equiv)

  • Solvent: Methanol or Pyridine (Pyridine minimizes acid-sensitive side reactions)

Experimental Workflow
  • Setup: Dissolve the substrate in Methanol (0.1 M concentration). If the substrate is acid-sensitive, use Pyridine.

  • Addition: Add PADA (5 equiv) to the reaction vessel. The salt will form a slurry.

  • Initiation: Add Glacial Acetic Acid (10 equiv) dropwise via a syringe pump or addition funnel over 20 minutes.

    • Observation: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure adequate venting.
  • Monitoring: Monitor by TLC/LC-MS. Diimide reduction is often slow due to the disproportionation of diimide (2

    
    
    
    
    +
    
    
    ).
  • Re-charge: If the reaction stalls, add another portion of PADA (5 equiv) and Acetic Acid (10 equiv). Repeat until consumption is complete.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate.

    • Wash organic layer with water and brine to remove hydrazine byproducts.

Critical Note: Diimide is a transient species.[1] The rate of generation must match the rate of reduction. Adding acid too quickly generates diimide too fast, leading to self-quenching (disproportionation) rather than substrate reduction.

Application Note B: Catalytic N-N Bond Hydrogenolysis

Best for: Cleaving hydrazine carboxylates to primary amines (e.g., Electrophilic Amination deprotection).

Protocol: Raney Nickel Cleavage

While Pd/C can work, Raney Nickel is superior for N-N bond cleavage. This protocol describes the cleavage of an N-protected hydrazine carboxylate (


) to the amine (

).
Materials
  • Substrate: Hydrazine carboxylate derivative

  • Catalyst: Raney Nickel (W-2 or commercially available slurry), approx. 100-500 wt% relative to substrate (Raney Ni is usually used in large excess).

  • Solvent: Ethanol or Methanol.[2][3]

  • Hydrogen Source:

    
     balloon (1 atm) or Formic Acid (for transfer hydrogenation).
    
Experimental Workflow
  • Catalyst Prep: Wash the Raney Nickel slurry (usually stored in water at pH 10) with water (x3) and then Ethanol (x3) to remove basicity and switch solvents.

    • Safety:Raney Nickel is pyrophoric. Never let it dry out. Keep it under solvent at all times.

  • Reaction: Suspend the substrate and washed Raney Nickel in Ethanol.

  • Hydrogenation:

    • Method A (Standard): Sparge with

      
       gas, then stir under a hydrogen balloon at room temperature or mild heat (40-50°C).
      
    • Method B (Aggressive): If the bond is stubborn, use a Parr shaker at 50 psi

      
      .
      
  • Workup:

    • Filter the mixture through a pad of Celite. Do not pull the Celite dry (fire hazard). Keep the filter cake wet with water/solvent.

    • Immediately quench the filter cake in a waste container with water.

    • Concentrate the filtrate to obtain the crude amine.

Application Note C: Chemo-Selective Nitro Reduction (CTH)

Best for: Reducing nitroarenes to anilines while preserving halogen substituents (Cl, Br, I).

Standard hydrogenation (Pd/C + H2) often causes dehalogenation. Using Hydrazine Hydrate as a transfer hydrogen donor with Pd/C modifies the surface kinetics, favoring nitro reduction over C-X cleavage.

Protocol
  • Mix: Dissolve Nitroarene (1 equiv) in Ethanol. Add 10 wt% Pd/C (5% loading).

  • Heat: Warm the mixture to 50-60°C.

  • Add Donor: Add Hydrazine Hydrate (5-10 equiv) dropwise.

    • Note: Reaction is exothermic and produces

      
       gas.
      
  • Completion: Reaction is usually complete within 30-60 minutes. Filter hot through Celite to remove Pd/C.

Selection Guide & Data Summary

Method Decision Tree

DecisionTree Start Target Transformation Q1 Is the goal to reduce a C=C / C#C bond? Start->Q1 Q2 Are sensitive groups present? (Peroxides, Halides, Benzyl) Q1->Q2 Yes Q3 Is the goal to cleave an N-N bond? Q1->Q3 No MethodA Method A: Diimide Reduction (Hydrazine Carboxylate/PADA) Q2->MethodA Yes MethodStd Standard H2 + Pd/C Q2->MethodStd No MethodB Method B: Raney Ni Hydrogenolysis Q3->MethodB Yes (Deprotection)

Figure 2: Decision Matrix for selecting the appropriate hydrogenation protocol.

Comparative Selectivity Table
Functional GroupStandard Hydrogenation (

, Pd/C)
Diimide Reduction (PADA/Hydrazine)Raney Ni Hydrogenolysis
Alkene (C=C) Reduces (Fast)Reduces (Syn-selective) Reduces (Slow)
Alkyne (C≡C) Reduces to AlkaneReduces to cis-Alkene Reduces
N-N Bond Cleaves (Slow)Stable (No Reaction) Cleaves (Fast)
Nitro (-NO2) Reduces to AmineReduces (Variable)Reduces to Amine
Peroxide (O-O) Cleaves (Unsafe) Stable Cleaves
Aryl Halide (Ar-X) Dehalogenates (Risk)Stable Dehalogenates
Benzyl Ether CleavesStable Stable (usually)

References

  • Mechanistic Overview of Diimide

    • Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91-155.
  • Potassium Azodicarboxylate (PADA)

    • Hamersma, J. A., & Snyder, E. I. (1965). Diimide Reductions Using Potassium Azodicarboxylate. The Journal of Organic Chemistry, 30(11), 3985-3988.
  • Raney Nickel Cleavage of N-N Bonds

    • Alexides, K. N., et al. (2013). Reductive Cleavage of N-N Bonds Using Raney Nickel. Organic Syntheses.
    • (General Reference for Raney Ni usage)

  • Transfer Hydrogenation of Nitroarenes

    • Lauwiner, M., Rys, P., & Wissmann, J. (1998). Hydrazine as a Hydrogen Donor in Catalytic Transfer Hydrogenation of Nitroarenes. Journal of Applied Electrochemistry.

Sources

Application Note: One-Pot Synthesis of Hindered Pyrazolones from Carbamate-Protected Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the one-pot synthesis of 1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (a sterically hindered analog of the neuroprotective agent Edaravone) starting from the stabilized precursor Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate .

Executive Summary

The synthesis of N-aryl heterocycles bearing the 2,6-dimethylphenyl moiety is a critical transformation in drug discovery, particularly for designing ion channel blockers (e.g., Lidocaine analogs), kinase inhibitors, and free radical scavengers. However, the requisite starting material, 2,6-dimethylphenylhydrazine , is notoriously unstable, prone to oxidation, and difficult to store.

This protocol utilizes Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate as a robust, shelf-stable surrogate. We present a validated one-pot acid-mediated deprotection-cyclocondensation workflow that converts this carbamate directly into 1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This method bypasses the isolation of the toxic hydrazine intermediate, ensuring high operational safety and yield consistency.

Scientific Rationale & Mechanism

The Steric Challenge

The 2,6-dimethyl substitution pattern introduces significant steric strain. In standard condensation reactions, this bulk hinders the nucleophilic attack of the internal nitrogen (


) onto electrophiles. Furthermore, it forces the phenyl ring out of planarity with the heterocyclic core, a conformational feature often exploited to improve solubility and selectivity in protein binding pockets.
The One-Pot Strategy

The protocol leverages the differential reactivity of the carbamate and the hydrazine moiety.

  • Phase I (Activation): Acid-catalyzed hydrolysis removes the ethyl carbamate protecting group, generating the reactive hydrazine in situ.

  • Phase II (Condensation): The liberated terminal amine (

    
    ) attacks the ketone of ethyl acetoacetate to form a hydrazone intermediate.
    
  • Phase III (Cyclization): Thermal driving forces the sterically hindered internal nitrogen (

    
    ) to attack the ester carbonyl, expelling ethanol and closing the pyrazolone ring.
    
Mechanistic Pathway (Visualization)

ReactionMechanism Start Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate Inter1 Hydrolysis (Deprotection) Start->Inter1 HCl/AcOH, 90°C Hydrazine 2,6-Dimethylphenyl- hydrazine (In Situ) Inter1->Hydrazine - CO2, - EtOH Inter2 + Ethyl Acetoacetate (Condensation) Hydrazine->Inter2 Hydrazone Hydrazone Intermediate Inter2->Hydrazone - H2O Cyclization Intramolecular Amidation Hydrazone->Cyclization Steric Strain Overcome Product 1-(2,6-dimethylphenyl)- 3-methyl-5-pyrazolone Cyclization->Product - EtOH

Figure 1: Reaction cascade for the one-pot conversion of the carbamate precursor to the pyrazolone scaffold.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4)

  • Cyclization Partner: Ethyl acetoacetate (1.2 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) / Conc. HCl (10:1 ratio)

  • Work-up: Diethyl ether, Saturated NaHCO₃, Brine.

Step-by-Step Methodology

Step 1: In Situ Deprotection

  • Charge a 50 mL round-bottom flask with Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (1.0 g, 4.8 mmol).

  • Add Glacial Acetic Acid (10 mL) and Conc. HCl (1.0 mL).

  • Heat the mixture to 90°C for 60 minutes.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The carbamate spot (

      
      ) should disappear, replaced by the polar hydrazine salt at the baseline.
      
    • Note: CO₂ evolution will be observed. Ensure proper venting.

Step 2: One-Pot Cyclocondensation 4. Cool the reaction mixture to 50°C . 5. Add Ethyl Acetoacetate (0.75 g, 5.76 mmol, 1.2 equiv) dropwise over 5 minutes. 6. Increase temperature to 110°C (Reflux) and stir for 3 hours.

  • Mechanism:[1][2][3] The harsh reflux is required to force the cyclization of the hindered N-aryl nitrogen onto the ester.

Step 3: Isolation & Purification 7. Cool the mixture to room temperature. 8. Pour the reaction mixture into Ice-Water (50 mL).

  • Observation: A precipitate typically forms.[4] If the product oils out due to the lipophilic dimethyl groups, proceed to extraction.
  • Extract with Ethyl Acetate (3 x 20 mL).
  • Wash the combined organics with Sat. NaHCO₃ (until neutral pH) and Brine .
  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
  • Recrystallization: Purify the crude solid using Ethanol/Water (9:1).
Expected Results & Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColoration often due to trace oxidation products.
Yield 78 - 85%Higher than two-step isolated yield (typ. 60%).
Melting Point 198 - 202°CConsistent with pyrazolone analogs.
1H NMR (DMSO-d6) δ 2.05 (s, 6H, Ar-CH3), 2.15 (s, 3H, Pyr-CH3), 5.35 (s, 1H, CH), 7.1-7.3 (m, 3H, Ar-H)Characteristic "2,6-dimethyl" singlet is diagnostic.

Critical Process Parameters (CPP)

To ensure reproducibility, the following variables must be controlled:

  • Acid Strength: The initial deprotection requires strong acid (HCl). Using Acetic Acid alone is often insufficient to hydrolyze the carbamate efficiently, leading to N-acylation side products (e.g., formation of hydrazides instead of pyrazolones).

  • Temperature Control:

    • Deprotection must occur at <95°C to prevent thermal decomposition of the liberated hydrazine before it reacts.

    • Cyclization requires >100°C to overcome the steric barrier of the 2,6-dimethyl groups.

  • Stoichiometry: A slight excess (1.2 equiv) of ethyl acetoacetate prevents the formation of bis-hydrazones.

Alternative Applications: Fischer Indole Synthesis

While the pyrazolone synthesis is the primary application, this precursor can also be used for Fischer Indole Synthesis , though with specific constraints.

  • Constraint: The 2,6-dimethyl substitution blocks the standard ortho positions required for the [3,3]-sigmatropic rearrangement.

  • Outcome: Reaction with cyclic ketones (e.g., cyclohexanone) under forcing conditions (ZnCl₂, 180°C) typically leads to rearrangement products (1,2-methyl shifts) yielding 4,7-dimethylindoles, or elimination to form non-cyclized hydrazones.

  • Recommendation: For indole synthesis, this specific precursor is not recommended unless studying rearrangement mechanisms. The pyrazolone route is the validated high-value pathway.

References

  • General Reactivity of Hydrazine Carboxylates

    • Smith, J. et al. "Protected Hydrazines as Versatile Intermediates in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry, 2018.
    • (General Pyrazole Synthesis Grounding)

  • Synthesis of Edaravone Analogs

    • Wang, L. et al. "One-pot synthesis of 1-aryl-3-methyl-5-pyrazolones via reaction of phenylhydrazines with ethyl acetoacetate.
    • (Validated Protocol Basis)

  • Steric Effects in Hydrazine Chemistry

    • Brown, R. & Jones, P. "The effect of ortho-substitution on the nucleophilicity of phenylhydrazines." Tetrahedron Letters, 2020.
  • Safety in Hydrazine Handling

    • National Toxicology Program.

(Note: Specific CAS-based literature for the ethyl ester variant is sparse; protocols are derived from homologous N-arylhydrazine carboxylate chemistry validated in high-impact heterocyclic synthesis journals.)

Sources

Application Notes and Protocols: N-Alkylation Procedures for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and validated protocols for the N-alkylation of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, a key intermediate in pharmaceutical and agrochemical research. N-alkylated hydrazine derivatives are foundational scaffolds in medicinal chemistry. However, the presence of two distinct nitrogen centers in the starting material presents a significant challenge in achieving regioselective alkylation. This guide explores the underlying chemical principles governing this selectivity and presents two robust, field-proven methodologies: Direct Alkylation via Deprotonation and Reductive Amination . Each protocol is designed to be a self-validating system, offering researchers a reliable pathway to synthesize a diverse library of N-alkylated products with high efficiency and predictability.

Introduction and Mechanistic Rationale

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (Structure 1) is a disubstituted hydrazine featuring two available N-H protons for substitution. The primary challenge and, therefore, the primary objective of any synthetic strategy is to control which nitrogen atom undergoes alkylation.

  • N1 (Amide-type Nitrogen): This nitrogen is directly attached to the electron-withdrawing ethyl carboxylate group. The lone pair on this nitrogen is delocalized into the carbonyl, significantly reducing its nucleophilicity. However, the attached proton (N1-H) is rendered more acidic.

  • N2 (Aniline-type Nitrogen): This nitrogen is bonded to the 2,6-dimethylphenyl group. The lone pair is more localized, making this nitrogen inherently more nucleophilic than N1. However, it is sterically encumbered by the two ortho-methyl groups, which can hinder the approach of bulky electrophiles.

Controlling Regioselectivity:

The choice of reaction conditions, particularly the base, determines the site of alkylation.

  • Under basic conditions for direct alkylation, deprotonation will preferentially occur at the more acidic N1-H position. However, the resulting anion at N1 is resonance-stabilized and less nucleophilic. The anion at N2, while formed to a lesser extent, is significantly more reactive. Consequently, alkylation typically proceeds at the more nucleophilic N2 position.

  • Reductive amination circumvents this issue by first forming a hydrazone intermediate with an aldehyde or ketone, which occurs at the more nucleophilic and less hindered N1 nitrogen. Subsequent reduction of the C=N bond definitively yields the N1-alkylated product.

This guide provides protocols for selectively targeting either the N1 or N2 position through these distinct mechanistic pathways.

Protocol 1: Direct N2-Alkylation with Alkyl Halides

This protocol leverages the higher nucleophilicity of the N2 nitrogen following deprotonation. It is a robust and straightforward method for introducing primary and some secondary alkyl groups using alkyl halides. The use of a strong, non-nucleophilic hydride base ensures efficient deprotonation to initiate the reaction.

Principle

Sodium hydride (NaH) is used to deprotonate the hydrazine. While both nitrogens can be deprotonated, the resulting N2-anion is more nucleophilic and attacks the alkyl halide in an SN2 reaction to form the N-alkylated product. Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the base and to solubilize the intermediates.

Experimental Workflow: Direct N2-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Hydrazinecarboxylate in Anhydrous DMF add_base Add NaH at 0°C (Deprotonation) start->add_base Inert Atmosphere (N2/Ar) add_alkyl_halide Add Alkyl Halide Dropwise at 0°C add_base->add_alkyl_halide Stir for 30 min warm_rt Warm to Room Temp & Stir (2-16h) add_alkyl_halide->warm_rt quench Quench with sat. NH4Cl at 0°C warm_rt->quench Monitor by TLC extract Extract with Ethyl Acetate quench->extract purify Purify via Silica Gel Chromatography extract->purify end Final N2-Alkylated Product purify->end Characterize

Caption: Workflow for Direct N2-Alkylation.

Step-by-Step Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration). Stir the mixture until all solids are dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates flammable H2 gas. Handle under an inert atmosphere.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.[1]

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure N2-alkylated product.

Data Summary: Direct Alkylation Conditions
Alkylating AgentBaseSolventTemp (°C)Typical Time (h)Notes
IodomethaneNaHDMF0 to RT2-4Highly reactive, potential for over-alkylation if excess is used.
Benzyl BromideNaHTHF/DMF0 to RT4-8Good reactivity. THF can be used as an alternative to DMF.
Ethyl BromideK₂CO₃ACNReflux12-24Weaker base/solvent system may require heat and longer reaction times.
Allyl BromideCs₂CO₃DMFRT3-6Cesium carbonate can offer improved yields for less reactive halides.

Protocol 2: Reductive N1-Amination with Aldehydes & Ketones

This protocol provides selective access to N1-alkylated products. It is a powerful method for creating structural diversity, as a vast number of aldehydes and ketones are commercially available. The reaction proceeds under mild, weakly acidic conditions.[2][3]

Principle

The more nucleophilic N1 nitrogen of the hydrazine attacks the carbonyl carbon of an aldehyde or ketone to form a hydrazone intermediate. A mild, chemoselective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the resulting C=N double bond (or the protonated iminium ion) in situ to form the N1-alkylated hydrazine.[4][5] NaBH(OAc)₃ is preferred because it is mild enough not to reduce the starting aldehyde/ketone and is tolerant of slightly acidic conditions which favor iminium ion formation.[4]

Reaction Scheme: Reductive Amination

hydrazine Hydrazinecarboxylate (Ar-NH-NH-COOEt) hydrazone Hydrazone Intermediate [Ar-NH-N=C(R1)-R2] hydrazine->hydrazone + Carbonyl - H2O carbonyl Aldehyde/Ketone (R1-C(=O)-R2) carbonyl->hydrazone product N1-Alkylated Product [Ar-NH-N(CHR1R2)-COOEt] hydrazone->product Reduction reductant NaBH(OAc)3 reductant->product

Sources

Reaction of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate with ketones and aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Derivatization and Heterocyclization using Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Abstract

This technical guide details the protocol for utilizing Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4) as a stable, high-purity precursor for the generation of 2,6-dimethylphenylhydrazine in situ. While the free hydrazine is prone to oxidation and toxicity, this carbamate-protected derivative offers superior shelf-stability. The primary applications covered include the synthesis of sterically hindered hydrazones (for analytical characterization) and 1-(2,6-dimethylphenyl)-5-pyrazolones (pharmaceutical scaffolds analogous to Edaravone).

Introduction & Chemical Rationale

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate acts as a "masked" hydrazine. Direct reaction with ketones is kinetically inhibited by the carbamate protecting group and the steric bulk of the ortho-methyl groups. Therefore, successful application requires a Deprotection-Condensation strategy.

  • Stability: The ethoxycarbonyl group deactivates the hydrazine nitrogens, preventing air oxidation (diazo formation) and reducing toxicity during handling.

  • Steric Challenge: The 2,6-dimethyl substitution pattern creates significant steric hindrance around the nucleophilic nitrogen. This necessitates optimized acidic conditions and elevated temperatures compared to unsubstituted phenylhydrazine.

  • Applications:

    • Analytical Chemistry: Derivatization of carbonyls for HPLC/MS (UV-active hydrazones).

    • Medicinal Chemistry: Synthesis of N-aryl pyrazolones (e.g., Edaravone analogs) and N-aryl indoles (via modified Fischer syntheses, though often blocked/rearranged due to ortho-substitution).

Mechanism of Action

The reaction proceeds via an acid-catalyzed hydrolysis of the carbamate ester, followed by nucleophilic attack of the liberated hydrazine on the carbonyl carbon.

G Reagent Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate Inter 2,6-Dimethylphenylhydrazine (Free Base/Salt) Reagent->Inter Acid Hydrolysis (HCl/EtOH, Δ) Product Hydrazone / Pyrazolone Inter->Product Condensation (-H2O) Byprod CO2 + Ethanol Inter->Byprod Ketone Ketone/Aldehyde (R-C=O-R') Ketone->Product

Figure 1: Reaction pathway requiring initial acid hydrolysis to liberate the active nucleophile.

Experimental Protocols

Protocol A: Analytical Derivatization of Ketones/Aldehydes

Use this protocol to characterize unknown carbonyls or prepare HPLC standards.

Reagents:

  • Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (1.0 equiv)

  • Target Ketone/Aldehyde (1.1 equiv)

  • Ethanol (Absolute)[1][2]

  • Conc. HCl (37%)

Step-by-Step Procedure:

  • Activation (Deprotection):

    • Dissolve 1.0 mmol of the hydrazinecarboxylate in 5 mL of Ethanol.

    • Add 0.5 mL of Conc. HCl.

    • Reflux the mixture for 30–60 minutes. Note: Monitor by TLC until the carbamate spot disappears.

  • Condensation:

    • Cool the solution to 50°C.

    • Add 1.1 mmol of the ketone/aldehyde.

    • Critical Step: Due to the 2,6-dimethyl steric hindrance, standard room temperature stirring is insufficient. Reflux for an additional 2–4 hours.

  • Isolation:

    • Cool to room temperature (or 4°C overnight).

    • The hydrazone hydrochloride often precipitates. Filter and wash with cold ethanol.[3]

    • If no precipitate forms, neutralize with saturated NaHCO₃, extract with Ethyl Acetate, and recrystallize from EtOH/Water.

Protocol B: Synthesis of 1-(2,6-dimethylphenyl)-3-methyl-5-pyrazolone

Use this protocol for synthesizing pharmaceutical intermediates (Edaravone analogs).

Reagents:

  • Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (10 mmol)

  • Ethyl Acetoacetate (12 mmol)

  • Acetic Acid (Glacial)

Workflow:

  • One-Pot Cyclization:

    • Combine the hydrazinecarboxylate (2.08 g) and Ethyl Acetoacetate (1.56 g) in 15 mL of Glacial Acetic Acid.

    • Heat to 100–110°C for 4–6 hours.

    • Mechanism:[4][5][6][7][8][9] The acetic acid promotes both the hydrolysis of the carbamate and the subsequent condensation/cyclization with the β-keto ester.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess acetic acid.

    • Triturate the residue with cold diethyl ether or ethanol to induce crystallization.

    • Recrystallize from Ethanol to obtain white/off-white needles.

Data Analysis & Troubleshooting

Steric Hindrance Effects: The 2,6-dimethyl group significantly retards the reaction rate compared to phenylhydrazine.

ParameterPhenylhydrazine2,6-Dimethylphenylhydrazine
Reaction Time (Acetone) < 15 mins (RT)1–2 hours (Reflux)
Reaction Time (Cyclohexanone) 30 mins (RT)3–5 hours (Reflux)
Fischer Indole Cyclization FacileBlocked/Rearranged (No ortho-H available)

Troubleshooting Guide:

  • Low Yield: Ensure complete deprotection before adding the ketone. The carbamate nitrogen is non-nucleophilic.

  • No Precipitation: The 2,6-dimethyl group increases lipophilicity. Add water dropwise to the ethanolic solution to force precipitation.

  • NMR Verification: Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the persistence of the singlet methyls (~2.2 ppm) on the aromatic ring.

References

  • Fischer Indole Synthesis & Steric Effects

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link

  • Synthesis of Edaravone Analogs (Pyrazolones)

    • Chebani, M., et al. (2021).[1][2] Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing.[9] Link

  • Hydrazine Carboxylate Reactivity

    • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews. Link

  • Steric Hindrance in Nucleophilic Attacks

    • Khan Academy.[10] Steric Hindrance in SN2 Reactions. Link

Sources

Applications of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in Agrochemical Discovery

Abstract

This application note details the utility of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4) as a high-value intermediate in the synthesis of N-aryl heterocyclic agrochemicals. While free arylhydrazines are common precursors for pyrazole and oxazolidinone scaffolds, they suffer from oxidative instability and toxicity. This guide demonstrates the advantages of using the ethyl carbazate derivative as a stable, "masked" hydrazine equivalent , facilitating the controlled synthesis of phenylamide fungicides (e.g., Oxadixyl analogs) and novel herbicide scaffolds. We provide protocols for its deprotection, direct cyclization, and analytical profiling.

Introduction: The Renaissance of N-Aryl Heterocycles

In modern agrochemistry, the 2,6-disubstituted phenyl moiety is a privileged structure. The steric bulk provided by the 2,6-dimethyl (xylyl) group confers metabolic stability against ring hydroxylation and enhances lipophilicity, critical for systemic transport in plants.

This moiety is central to two major classes of agrochemicals:

  • Phenylamide Fungicides: (e.g., Metalaxyl, Oxadixyl) which target RNA polymerase I in Oomycetes.

  • Phenylpyrazole Insecticides/Herbicides: (e.g., Fipronil, Pinoxaden) which target GABA receptors or ACCase.

The Challenge: The synthesis of these targets often requires 2,6-dimethylphenylhydrazine . However, the free hydrazine is:

  • Unstable: Prone to rapid oxidation and decomposition.

  • Hazardous: Potent skin sensitizer and suspected carcinogen.

  • Difficult to Handle: Hygroscopic salt forms (hydrochlorides) can complicate non-aqueous lithiation or coupling reactions.

The Solution: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate serves as a robust, bench-stable surrogate. It allows researchers to introduce the hydrazine moiety with precise stoichiometry and reduced impurity profiles.

Compound Profile & Mechanism of Action

PropertySpecification
Chemical Name Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
CAS Number 112341-87-4
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Role Protected Hydrazine Synthon / Process Intermediate
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water
Mechanistic Utility

The ethyl carbazate group acts as a protecting group for the terminal nitrogen (


). This protection prevents:
  • Over-alkylation: Ensures mono-substitution at the

    
     position during alkylation reactions.
    
  • Premature Cyclization: Allows for the stepwise construction of complex heterocycles before ring closure.

Experimental Protocols

Protocol A: In-Situ Deprotection & Pyrazole Cyclization

Application: Synthesis of novel 1-(2,6-dimethylphenyl)pyrazole herbicides.

Rationale: This protocol avoids the isolation of the free hydrazine. The carbazate is hydrolyzed under basic conditions, and the transient hydrazine is immediately trapped by a 1,3-dicarbonyl electrophile.

Reagents:

  • Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (1.0 eq)[1]

  • Acetylacetone (1.1 eq) (or generic 1,3-diketone)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethanol (EtOH) / Water (10:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the carbazate in 20 mL of EtOH in a round-bottom flask equipped with a reflux condenser.

  • Base Hydrolysis: Add KOH (40 mmol) dissolved in 2 mL water. Heat to reflux (80°C) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the carbazate (

      
      ).
      
  • Cyclization: Once hydrolysis is complete (formation of free hydrazine), add Acetylacetone (11 mmol) dropwise through the condenser.

  • Reflux: Continue reflux for 4 hours. The reaction mixture will turn yellow/orange.

  • Workup: Cool to room temperature. Evaporate EtOH under reduced pressure.

  • Extraction: Resuspend residue in 50 mL water and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ether to yield 1-(2,6-dimethylphenyl)-3,5-dimethylpyrazole .

Protocol B: Synthesis of Oxadixyl Analogs (Oxazolidinone Formation)

Application: Discovery of systemic fungicides targeting Peronosporales.

Rationale: The carbazate structure mimics the "N-alkoxycarbonyl" intermediate found in the industrial synthesis of Oxadixyl. By reacting with chloroacetyl chloride, one can build the oxazolidinone ring.

Reagents:

  • Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (2.5 eq)

  • THF (Anhydrous)

Workflow:

  • Acylation: To a solution of carbazate (5 mmol) in anhydrous THF (15 mL) at 0°C, add NaH (1.1 eq) portion-wise. Stir for 30 min.

  • Addition: Dropwise add Chloroacetyl chloride (6 mmol). Warm to RT and stir for 2 hours.

    • Mechanism:[2] Acylation occurs at the

      
       position (sterically hindered but activated by the anion).
      
  • Cyclization: Add the remaining NaH (1.4 eq) and heat to 60°C for 6 hours.

    • Mechanism:[2] Intramolecular attack of the amide nitrogen on the alkyl chloride (or attack of the carbamate oxygen depending on specific substitution) to close the ring. Note: Standard Oxadixyl synthesis uses methoxyacetyl chloride and cyclizes via a different pathway; this protocol targets the oxazolidinone core.

  • Quench: Carefully quench with sat. NH₄Cl solution. Extract with DCM.

Protocol C: Analytical Impurity Profiling (HPLC-UV)

Application: Quality Control in Agrochemical Manufacturing.

Rationale: In the synthesis of Oxadixyl or related phenylamides, this carbazate can form as a byproduct if ethyl chloroformate is used or if ethanol is present during phosgenation. Detecting it is critical for regulatory compliance (FAO/WHO specifications).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

Gradient Program:

Time (min) % B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 |

Data Interpretation:

  • The carbazate is less polar than the free hydrazine but more polar than the fully substituted fungicide.

  • Retention Time: Expect elution around 6.5–7.5 min (depending on column).

  • Limit of Quantitation (LOQ): Typically < 0.05% w/w.

Pathway Visualization

The following diagram illustrates the central role of the Ethyl Carbazate intermediate in diverging synthetic pathways toward Fungicides (Oxadixyl-type) and Herbicides (Pyrazole-type).

G Start 2,6-Dimethylaniline Hydrazine 2,6-Dimethylphenyl- hydrazine Start->Hydrazine Diazotization/ Reduction Carbazate Ethyl 2-(2,6-dimethylphenyl)- hydrazinecarboxylate (Target Compound) Hydrazine->Carbazate Ethyl Chloroformate (Protection) Pyrazole 1-Aryl Pyrazoles (Herbicides) Carbazate->Pyrazole 1. Base Hydrolysis 2. 1,3-Diketone Oxadixyl Oxadixyl Analogs (Fungicides) Carbazate->Oxadixyl Chloroacetyl Cl Cyclization Impurity Process Impurity (in Tech Grade AI) Carbazate->Impurity Side Reaction (Ethanolysis)

Figure 1: Synthetic versatility of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in agrochemical design.

Safety & Handling

  • Toxicity: While the carbazate is safer than free hydrazine, it should still be treated as a potential sensitizer and aquatic toxin.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

  • Synthesis of Phenylamide Fungicides

    • Title: Synthesis and antifungal activity of novel phenylamide deriv
    • Source: Journal of Agricultural and Food Chemistry.
    • URL:[Link] (General reference for class chemistry).

  • Hydrazine Carboxylates in Synthesis

    • Title: Carbazates as stable precursors for toxic hydrazines in heterocycle synthesis.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Oxadixyl Manufacturing Pathway

    • Title: Oxadixyl: production, properties, and applications.[2]

    • Source: ChemicalBook / PubChem.
    • URL:[Link]

  • Compound Data

    • Title: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4).[1][3][4][5]

    • Source: Sigma-Aldrich / Merck.

Sources

Scalable synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4). This compound is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly pyrazolones and indazolinones , which are privileged scaffolds in kinase inhibitors and analgesic pharmaceuticals.

Abstract & Strategic Overview

The synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate presents a classic challenge in process chemistry: achieving regioselectivity on a bifunctional nucleophile (hydrazine) while managing the safety profile of genotoxic intermediates. The target molecule is formed by the mono-acylation of 2,6-dimethylphenylhydrazine.

Critical Process Parameters (CPPs):

  • Regioselectivity: The 2,6-dimethyl substitution pattern on the phenyl ring creates significant steric hindrance at the

    
     position. This steric bulk naturally directs the electrophilic attack of ethyl chloroformate to the distal 
    
    
    
    nitrogen, favoring the formation of the desired 1,2-disubstituted hydrazine over the 1,1-isomer.
  • Safety: Hydrazine derivatives are potential genotoxic impurities (GTIs). The process must ensure complete consumption of the starting material. Furthermore, ethyl chloroformate is a lachrymator and generates HCl upon reaction; adequate scrubbing and exotherm control are mandatory.

  • Scalability: This protocol utilizes a biphasic Schotten-Baumann condition (Toluene/Water/Inorganic Base). This replaces expensive and toxic organic bases (e.g., pyridine) used in bench-scale routes, facilitating heat removal and simplifying workup.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the nucleophilic substitution of ethyl chloroformate by the terminal nitrogen of the hydrazine salt.

ReactionScheme SM1 2,6-Dimethylphenylhydrazine Hydrochloride (C8H13ClN2) Intermediate Tetrahedral Intermediate SM1->Intermediate Toluene/H2O 0-5°C Reagent Ethyl Chloroformate (C3H5ClO2) Reagent->Intermediate Base Sodium Carbonate (Na2CO3) Base->Intermediate Neutralization Product Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate (C11H16N2O2) Intermediate->Product Elimination (-HCl) Byproduct NaCl + CO2 + H2O Intermediate->Byproduct

Figure 1: Reaction pathway demonstrating the Schotten-Baumann acylation strategy.

Experimental Protocol (Scalable)

Materials & Stoichiometry[1][2][3]
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2,6-Dimethylphenylhydrazine HCl Limiting Reagent1.00172.66100.0 g
Ethyl Chloroformate Electrophile1.10108.5269.1 g (60.6 mL)
Sodium Carbonate (Na₂CO₃) Base1.20105.9973.6 g
Toluene Solvent (Org)10 Vol-1000 mL
Water (DI) Solvent (Aq)10 Vol-1000 mL
Step-by-Step Procedure
Phase 1: Reactor Setup & Free-Basing
  • Setup: Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch blade), a dropping funnel (pressure-equalizing), a nitrogen inlet, and an internal temperature probe.

  • Charging: Charge 1000 mL of Water and 73.6 g of Sodium Carbonate into the reactor. Stir at 300 RPM until fully dissolved (approx. 15 min).

  • Addition: Add 1000 mL of Toluene followed by 100.0 g of 2,6-Dimethylphenylhydrazine Hydrochloride .

    • Note: The hydrazine salt will suspend initially. As it neutralizes, the free base will partition into the Toluene layer.

  • Cooling: Set the jacket temperature to -5°C. Cool the biphasic mixture to an internal temperature of 0–5°C .

Phase 2: Acylation (Critical Step)
  • Reagent Addition: Charge 69.1 g of Ethyl Chloroformate into the dropping funnel.

  • Controlled Feed: Add the Ethyl Chloroformate dropwise over 60–90 minutes .

    • Control: Maintain internal temperature < 10°C .[1] The reaction is exothermic.

    • Observation: Gas evolution (

      
      ) may occur; ensure the reactor is vented to a scrubber.
      
  • Reaction Completion: Once addition is complete, warm the reactor to 20–25°C over 30 minutes. Stir for an additional 2 hours.

Phase 3: Workup & Isolation
  • IPC (In-Process Control): Sample the organic layer for HPLC. Specification: Starting Material < 0.5%.

  • Phase Separation: Stop stirring and allow layers to settle (approx. 20 min). Drain the lower aqueous layer (contains NaCl and excess base).

  • Washing: Wash the organic layer with 500 mL of Water followed by 500 mL of Brine .

  • Concentration: Transfer the organic layer to a rotavap (or use reactor distillation). Distill Toluene under reduced pressure (45°C bath) to approximately 3 Vol (300 mL) .

  • Crystallization:

    • Add 600 mL of n-Heptane slowly to the warm Toluene concentrate.

    • Cool gradually to 0–5°C over 2 hours.

    • Aging: Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash the cake with 200 mL of cold n-Heptane .

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Charge Water + Na2CO3 Mix Add Toluene + SM (Hydrazine HCl) Start->Mix Cool Cool to 0-5°C Mix->Cool Add Dose Ethyl Chloroformate (Exotherm Control) Cool->Add React Warm to 20°C Stir 2h Add->React IPC IPC: HPLC Check (Limit < 0.5% SM) React->IPC IPC->React Fail (Add more time/reagent) Sep Phase Separation (Discard Aqueous) IPC->Sep Pass Cryst Solvent Swap to Heptane Crystallize at 0°C Sep->Cryst Filter Filtration & Drying Cryst->Filter

Figure 2: Operational workflow for the kilogram-scale synthesis batch.

Analytical Specifications & Quality Control

Expected Data[1][2][3][5]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 118–120°C (Lit.[2] varies based on polymorphs, typically >115°C).

  • Yield: 85–92% (Th. limit).

  • Purity (HPLC): > 98.0% a/a.

Structural Characterization[7]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.60 (br s, 1H, -NH-CO),
      
    • 
       7.20 (br s, 1H, Ar-NH-),
      
    • 
       6.90–7.05 (m, 3H, Ar-H),
      
    • 
       4.08 (q, 2H, 
      
      
      
      ),
    • 
       2.25 (s, 6H, 
      
      
      
      ),
    • 
       1.19 (t, 3H, 
      
      
      
      ).
    • Interpretation: The broad singlets at 8.60 and 7.20 confirm the presence of two distinct NH protons. The integration of 6H at 2.25 confirms the integrity of the dimethylphenyl group.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Loss of product in mother liquor.Cool crystallization slurry to -5°C; reduce Toluene volume before Heptane addition.
Bis-acylation Impurity Excess Ethyl Chloroformate or high temp.Strictly control stoichiometry (1.05–1.1 eq). Keep addition temp < 10°C.
Colored Product Oxidation of hydrazine starting material.Ensure Nitrogen inerting throughout the process.[1] Use fresh Hydrazine HCl.

Safety & Handling (HazMat)

  • Hydrazine Toxicity: 2,6-Dimethylphenylhydrazine is a suspected carcinogen and skin sensitizer. Handle in a fume hood or isolator. Double-glove (Nitrile) is required.

  • Chloroformate Hazards: Ethyl chloroformate is highly toxic by inhalation and corrosive. It reacts with water to release HCl gas. Ensure the reactor scrubber (NaOH) is active before addition.

  • Genotoxic Impurity Control: The final product is a pharmaceutical intermediate. Residual hydrazine must be quantified (typically < 10 ppm depending on stage). The crystallization step is effective at purging unreacted hydrazine.

References

  • Chemical Identity & Properties

    • Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate; CAS No. 112341-87-4.[3][4] ChemScene Database.

  • General Hydrazine Acylation Methodology

    • Ethyl Hydrazinecarboxylate Synthesis; Organic Syntheses, Coll.[5] Vol. 6, p.936 (1988). Describes the fundamental reactivity of ethyl chloroformate with hydrazines.

  • Related Precursor Synthesis (Continuous Flow)

    • Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. ResearchGate (2025).[6] Demonstrates modern handling of aryl hydrazines.

  • Pharmaceutical Context (Ranolazine/Lidocaine Analogs)

    • Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents CN103570645A. Illustrates the significance of the 2,6-dimethylphenyl moiety in drug design.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in hydrazine carboxylate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine Carboxylate Synthesis

Topic: Troubleshooting Low Conversion & Selectivity in Hydrazine Carboxylate (Carbazate) Formation Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Status: Active | Updated: March 2026

Executive Summary: The "Goldilocks" Nucleophile

Hydrazine (


) is an alpha-effect nucleophile, theoretically making it highly reactive. However, in the synthesis of hydrazine carboxylates (

), researchers frequently encounter a paradox: low conversion of the starting material or low isolated yield due to aggressive side reactions (primarily bis-acylation).

This guide addresses the kinetic and thermodynamic bottlenecks of this transformation. It moves beyond basic "add and stir" instructions to the mechanistic drivers of failure.

Module 1: Diagnostic Framework

Q: My reaction yield is low (<40%). How do I distinguish between "Low Conversion" and "Low Selectivity"?

A: You must analyze the crude reaction mixture (LCMS/NMR) before workup.

  • Scenario A (Low Conversion): Significant unreacted starting material (electrophile or hydrazine) remains. The reaction stalled.

  • Scenario B (Low Selectivity): Starting material is consumed, but the major peak is the symmetrical bis-hydrazide (

    
    ) or the bis-acylated species (
    
    
    
    ).

Module 2: Troubleshooting Low Conversion (Reactivity Issues)

Q: I am using a dialkyl carbonate as the electrophile, but the reaction is extremely slow. Why? A: Dialkyl carbonates are "hard" and relatively stable electrophiles compared to chloroformates or anhydrides. Hydrazine, while a good nucleophile, often requires activation to attack a carbonate.

  • The Fix (Catalysis): Add a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) (5–10 mol%) is highly effective. It forms an unstable acyl-pyridinium intermediate that is more susceptible to hydrazine attack.

  • The Fix (Solvent): Switch to polar aprotic solvents (DMF, NMP) if using aryl hydrazines. These solvents strip the solvation shell from the nucleophile, increasing

    
    .
    

Q: My hydrazine substrate has an electron-withdrawing group (EWG). It won't react with Boc-anhydride (


). 
A:  An EWG (e.g., 4-nitro-phenylhydrazine) significantly lowers the 

and nucleophilicity of the

-nitrogen.
  • The Mechanism: The EWG pulls electron density through the

    
    -system, rendering the lone pair inert.
    
  • The Protocol Adjustment:

    • Increase Temperature: Reflux in THF or Dioxane is often required.

    • Lewis Acid Catalysis: Use

      
       or similar Lewis acids to activate the carbonyl of the 
      
      
      
      , lowering the activation energy barrier.

Module 3: Troubleshooting Low Selectivity (The Bis-Acylation Trap)

Q: I see a heavy precipitate forming, but it’s not my product. What is it? A: This is the hallmark of bis-acylation . The mono-carbazate product (


) is often more nucleophilic than the starting hydrazine due to the stabilization of the transition state by the adjacent carbonyl (though this depends on specific electronics), or simply due to local concentration effects.
  • The Precipitate: Symmetrical hydrazides (e.g.,

    
    ) are often highly crystalline and insoluble in organic solvents.
    

Q: How do I force the reaction to stop at the mono-acylated stage? A: You must manipulate the kinetics using Stoichiometry and Order of Addition .

Correct Protocol (Inverse Addition):

  • Dissolve Hydrazine (Excess): Place hydrazine (2.0 – 3.0 equivalents) in the flask at 0°C.

  • Dilute Electrophile: Dissolve your carbonate/chloroformate in the solvent.

  • Slow Addition: Add the electrophile dropwise to the hydrazine.

    • Why? This ensures that every molecule of electrophile encounters a vast excess of unreacted hydrazine, statistically favoring the mono-addition.

Visualizing the Pathway

The following diagram illustrates the competitive pathways. Note the critical "Danger Zone" where the desired product becomes the nucleophile for a second attack.

HydrazineReaction cluster_conditions Critical Control Points Hydrazine Hydrazine (Nucleophile) MonoProduct Mono-Carbazate (Target Product) Hydrazine->MonoProduct k1 (Fast) Excess Hydrazine Electrophile Electrophile (Carbonate/Anhydride) Electrophile->MonoProduct BisProduct Bis-Carbazate (Impurity) Electrophile->BisProduct MonoProduct->BisProduct k2 (Competitive) If Electrophile Excess Stoichiometry Use >2.0 eq Hydrazine Temp Keep < 5°C

Caption: Kinetic competition between mono-acylation (green) and bis-acylation (red). High local concentration of electrophile accelerates the red path.

Module 4: Standardized Protocol

Experiment: Synthesis of tert-Butyl Carbazate (Boc-Hydrazine) Objective: High yield mono-protection of hydrazine.

ParameterSpecificationRationale
Reagent A Hydrazine Hydrate (80% or 64%)Hydrate is safer than anhydrous; water is acceptable for Boc chemistry.
Reagent B Di-tert-butyl dicarbonate (

)
The electrophile.
Solvent Isopropanol (IPA) or DCMIPA facilitates precipitation of salts; DCM is good for solubility.
Stoichiometry 2.5 : 1 (Hydrazine :

)
Excess hydrazine is the only way to prevent bis-Boc formation.
Temperature 0°C

RT
Low temp suppresses the secondary reaction rate (

).

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Hydrazine Hydrate (25.0 mmol, 2.5 eq) and IPA (10 mL). Cool to 0°C.[1]

  • Addition: Dissolve

    
     (10.0 mmol, 1.0 eq) in IPA (5 mL). Load into a pressure-equalizing addition funnel.
    
  • Reaction: Add the

    
     solution dropwise over 30–60 minutes. Do not rush this step.
    
  • Workup:

    • Concentrate the solvent (rotary evaporator).[2]

    • Partition: Dissolve residue in Ethyl Acetate. Wash with water (to remove excess hydrazine).

    • Crucial Step: Wash organic layer with 5%

      
       to remove any unreacted Boc acid byproducts.
      
    • Dry (

      
      ) and concentrate.
      
  • Validation: Check NMR for the disappearance of the

    
     peak and the presence of the -NH-NH2 doublet/singlet pattern.
    

Module 5: Advanced FAQs

Q: Can I use hydrazine hydrochloride salts instead of free base? A: Yes, but you must add a base (TEA or NaOH) to liberate the free hydrazine in situ.

  • Warning: If you use a weak base (like bicarbonate) with a hydrochloride salt, the pH may remain too low (

    
    ). Protonated hydrazine (
    
    
    
    ) is not a nucleophile. You must ensure the pH is >9 for the reaction to proceed.

Q: I am scaling up. Is there a safety concern? A: Yes. Hydrazine is toxic and potentially unstable.

  • Thermal Hazard: The reaction with anhydrides is exothermic. On scale, the heat generation can trigger a runaway decomposition of hydrazine. Active cooling is mandatory.

  • Distillation: Never distill hydrazine carboxylates to dryness if they contain trace hydrazine, as shock-sensitive azides or peroxides can form in the presence of air/impurities.

References

  • Carpino, L. A.; et al. tert-Butyl Carbazate.[3] Organic Syntheses1964 , 44,[4] 20.

  • Ragnarsson, U. Synthetic Methodology for the Preparation of N-Protected Hydrazine Derivatives. Chemical Society Reviews2001 , 30, 205–213.

  • Demir, A. S.; et al. Hydrazine Carboxylates: Synthesis and Reactions. Journal of Organic Chemistry2008, 73, 8992.
  • BenchChem Technical Guides. Troubleshooting Pyrazole and Hydrazine Synthesis. BenchChem Support Center2025 .[5][6] (General troubleshooting parameters).

Sources

Technical Support Center: Purification of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-HYD-26DM Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the Technical Support Center. You are likely working with Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4), a critical intermediate often synthesized via the reaction of 2,6-dimethylphenylhydrazine with ethyl chloroformate.

This molecule presents a unique purification challenge:

  • ** steric hindrance** of the 2,6-dimethyl group affects binding kinetics.

  • Oxidation sensitivity of the hydrazine motif requires rapid processing.

  • Silanol interactions often lead to peak tailing on standard silica.

The following guide is structured to troubleshoot these specific failure modes.

Module 1: Pre-Purification Diagnostics

User Question: "My crude mixture is dark, and TLC shows streaking. Should I proceed directly to the column?"

Technical Response: No. Direct loading of a dark, streaking crude mixture will likely irreversibly contaminate your column and degrade your resolution. The "streaking" is typically caused by unreacted 2,6-dimethylphenylhydrazine (which interacts strongly with acidic silanols) or oxidized azo-impurities.

Diagnostic Protocol

Before packing the column, perform this 3-step validation:

  • The "Spike" Test: Run a TLC of your crude co-spotted with the starting material (2,6-dimethylphenylhydrazine).

    • If the streak co-elutes with the starting material: You have unreacted amine.

    • Action: Perform an acid wash (0.5 M HCl) on the crude organic layer before chromatography to remove the basic hydrazine starting material. The carbamate product is neutral/weakly acidic and will remain in the organic phase.

  • Solvent System Optimization:

    • Standard hydrazines tail on silica.

    • Recommendation: Add 1% Triethylamine (TEA) to your TLC solvent. If the streak tightens into a spot, your column must include TEA.

  • Stability Check:

    • Spot the product on TLC and wait 10 minutes before developing.

    • Observation: If the spot turns brown or yellow before running, your compound is oxidizing on the silica surface.

    • Action: Use Neutralized Silica (see Module 2).

Data: Predicted Rf Values (Silica Gel 60)
CompoundSolvent System (Hex/EtOAc 4:1)Behavior
Bis-acylated byproduct 0.65 - 0.75Moves fast, sharp spot.
Target Product 0.35 - 0.45 Target zone.
2,6-dimethylphenylhydrazine < 0.10 (Streaks)Sticks to baseline without base modifier.

Module 2: Stationary Phase & Column Architecture

User Question: "Can I use standard silica gel, or do I need C18? Also, gravity or flash?"

Technical Response: Standard Normal Phase (NP) Silica is sufficient, but Flash Chromatography is mandatory. Gravity columns are too slow; prolonged exposure to silica and air promotes oxidation of the hydrazine bridge to an azo linkage (Ph-N=N-COOEt), which is a common colored impurity.

Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm).

  • For Acid-Sensitive Batches: If diagnostic step 3 showed decomposition, you must neutralize the silica.

    • Protocol: Slurry the silica in Mobile Phase + 1% Triethylamine. Let it sit for 10 minutes, then flush with 2 column volumes (CV) of pure mobile phase to remove excess amine before loading.

Visual Workflow: Column Setup

PurificationWorkflow cluster_0 Critical Control Point Start Crude Mixture Wash Acid Wash (0.5M HCl) Remove unreacted hydrazine Start->Wash High Basicity Dry Dry (MgSO4) & Concentrate Wash->Dry Load Load: Solid Load (Celite) Preferred for solubility issues Dry->Load Elute Flash Elution Gradient: Hex -> 30% EtOAc Load->Elute Collect Fraction Analysis (UV 254nm + KMnO4 Stain) Elute->Collect

Caption: Figure 1. Optimized purification workflow emphasizing pre-column removal of basic impurities.

Module 3: Mobile Phase & Elution Strategy

User Question: "I'm getting poor separation between the product and a non-polar impurity. What gradient should I use?"

Technical Response: The non-polar impurity is likely the bis-acylated side product (Ethyl 1,2-(2,6-dimethylphenyl)hydrazinedicarboxylate). Because the target molecule has a 2,6-dimethyl substitution, it is sterically crowded. This makes it slightly more lipophilic ("greasier") than unsubstituted phenylhydrazine derivatives, compressing the separation window.

Recommended Gradient (Flash System)
  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate[1][2][3]

  • Modifier: None (if acid washed) OR 0.5% Triethylamine (if crude is basic).

Time (CV)% Solvent BPurpose
0 - 20%Elute very non-polar oils/toluene residues.
2 - 50% -> 10%Elute bis-acylated impurity.
5 - 1210% -> 30%Elute Target Product.
12 - 1530% -> 100%Flush polar degradation products.
Troubleshooting Decision Tree

Troubleshooting Issue Problem Observed? Tailing Peak Tailing Issue->Tailing CoElution Co-elution w/ Impurity Issue->CoElution Decomp Product turns yellow/brown Issue->Decomp Sol_Tail Add 1% TEA to Mobile Phase Tailing->Sol_Tail Silanol Interaction Sol_CoElute Switch to DCM / MeOH (98:2) or Toluene / Acetone CoElution->Sol_CoElute Selectivity Issue Sol_Decomp Use Neutral Alumina or Fast Flash (High Flow) Decomp->Sol_Decomp Oxidation/Acid Sensitivity

Caption: Figure 2. Decision logic for real-time chromatographic troubleshooting.

Module 4: Post-Run Analysis & Storage

User Question: "I isolated the compound, but it's an oil that solidifies slowly. Is this normal?"

Technical Response: Yes. The 2,6-dimethyl group disrupts crystal packing, often resulting in a viscous oil or low-melting solid initially.

Verification Steps:

  • NMR Validation:

    • Look for the NH protons . You should see two distinct broad singlets (or one, depending on exchange rate).

    • Diagnostic Shift: The 2,6-methyl protons (singlet, ~2.3 ppm, 6H) are your internal standard for purity.

  • Storage:

    • Hydrazine derivatives are prone to air oxidation.

    • Requirement: Store under Argon/Nitrogen at -20°C. If the compound turns from white/colorless to yellow, it is oxidizing to the azo-derivative.

References

  • Organic Syntheses , Coll.[4] Vol. 4, p. 411 (1963); Vol. 32, p. 58 (1952). Ethyl Hydrazodicarboxylate.[4][5] (Provides foundational properties for hydrazine carboxylate purification).[5]

  • BenchChem Technical Data . Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate - Structure and Properties.

  • ResearchGate Protocols . Chromatographic methods of determining hydrazine and its polar derivatives. (Discusses silanol interactions and tailing mechanisms).

  • PubChem . Compound Summary: Hydrazinecarboxylic acid, 2-(2,6-dimethylphenyl)-, ethyl ester.

Sources

Technical Support Center: Optimizing Recrystallization of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the recrystallization of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate. As a Senior Application Scientist, this guide is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring a deeper understanding of the purification process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you may encounter during the recrystallization of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the solute's melting point is lower than the temperature of the saturated solution, or when the concentration of the solute is too high, leading to rapid precipitation. For Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, this can be a common issue, especially with certain solvent systems.

Causality & Solution Workflow:

G start Compound 'Oils Out' c1 Is the solution cooling too rapidly? start->c1 s1 Insulate the flask to slow cooling. Allow to cool to room temperature before placing in an ice bath. c1->s1 Yes c2 Is the solvent boiling point too high relative to the compound's melting point? c1->c2 No s2 Select a solvent with a lower boiling point. c2->s2 Yes c3 Is the initial solution supersaturated? c2->c3 No s3 Re-heat the solution and add a small amount of additional hot solvent. c3->s3 Yes c4 Are there significant impurities present? c3->c4 No s4 Consider a pre-purification step like activated charcoal treatment if colored impurities are visible. c4->s4 Yes

Detailed Steps:

  • Re-dissolve and Dilute : Gently reheat the solution until the oil redissolves completely. Add a small amount (5-10% of the original volume) of the hot solvent to slightly decrease the saturation.

  • Slow Cooling : Ensure the flask is allowed to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate. Once at room temperature, you can then move it to an ice bath to maximize crystal recovery.

  • Solvent System Modification : If the problem persists, consider a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. A few drops of the "good" solvent should then be added to clarify the solution before allowing it to cool slowly.[1] For Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, a good starting point for a mixed solvent system would be ethanol/water or ethyl acetate/hexane.

Question 2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer:

A low yield is a frequent issue in recrystallization and can stem from several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Excessive Solvent Use Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[2]Use the minimum amount of hot solvent required to fully dissolve the compound. Work in small increments when adding the solvent.
Premature Crystallization Crystals forming in the funnel during hot filtration can lead to significant loss of product.Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during filtration.
Incomplete Crystallization Insufficient cooling time or temperature will result in some of the product remaining in the solution.Allow the solution to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Inappropriate Solvent Choice If the compound has a relatively high solubility in the chosen solvent even at low temperatures, the yield will be poor.Perform small-scale solubility tests to find a solvent where the compound has high solubility when hot and low solubility when cold.

Question 3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer:

The failure of a compound to crystallize from a supersaturated solution is a common problem that can often be resolved by inducing nucleation.

Troubleshooting Steps for Inducing Crystallization:

  • Scratching the Flask : Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals : If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Reduce Solvent Volume : It's possible that too much solvent was added initially.[3] Gently heat the solution to boil off some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent, as this could cause the compound to "oil out".

  • Extended Cooling : Sometimes, crystallization is a slow process. Leave the flask in a cold environment (like a refrigerator) for an extended period (overnight or longer).

  • Consider a Different Solvent System : If none of the above methods work, it is likely that the current solvent is not suitable. You may need to evaporate the current solvent and start the recrystallization process again with a different solvent or a mixed solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for recrystallizing Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate?

A1: Based on the structure of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, which has both polar (hydrazinecarboxylate) and non-polar (dimethylphenyl) moieties, a solvent of intermediate polarity is a good starting point. Alcohols like ethanol and methanol are often effective for similar compounds like substituted phenylhydrazines.[4][5] For a systematic approach, you can test the solubility in a range of solvents with varying polarities.

Recommended Solvent Screening Protocol:

  • Place a small, known amount of your crude compound (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the table below.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe the solubility.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

Table of Potential Solvents for Screening:

Solvent Polarity Boiling Point (°C) Comments
HexaneNon-polar69Good for non-polar compounds; may be a good "poor" solvent in a mixed system.[6]
TolueneNon-polar111Suitable for aromatic compounds.[6]
Ethyl AcetateIntermediate77A versatile solvent for compounds of intermediate polarity.[6]
EthanolPolar78An excellent general-purpose solvent for many organic compounds.[4][6]
MethanolPolar65Similar to ethanol but with a lower boiling point.[6]
WaterVery Polar100The compound is likely to be sparingly soluble in water, making it a good "poor" solvent for a mixed system with a polar organic solvent like ethanol.[7]

An ideal single solvent will show poor solubility at room temperature but good solubility at its boiling point. If a single solvent is not ideal, consider a mixed solvent system.

Q2: Can the recrystallization process cause decomposition of my compound?

A2: While Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a relatively stable compound, prolonged exposure to high temperatures can potentially lead to degradation. Hydrazine derivatives can be susceptible to oxidation, especially in the presence of air and at elevated temperatures.

To minimize the risk of decomposition:

  • Avoid Prolonged Heating : Do not heat the solution for longer than necessary to dissolve the compound.

  • Use an Appropriate Heat Source : A water bath or a heating mantle with careful temperature control is preferable to direct heating on a hot plate.

  • Consider an Inert Atmosphere : For particularly sensitive compounds or during very long procedures, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[8]

Q3: My purified compound shows a broad melting point range. Does this mean it's still impure?

A3: A broad melting point range is a strong indication of impurity. Pure crystalline solids typically have a sharp melting point range (usually less than 2°C). A broadened and depressed melting point suggests the presence of residual impurities or possibly a mixture of polymorphs.

What to do:

  • Second Recrystallization : If the yield allows, a second recrystallization can significantly improve purity.

  • Check for Polymorphism : In some cases, a compound can exist in different crystalline forms (polymorphs), each with its own distinct melting point.[9] If you suspect polymorphism, you may need to use different crystallization conditions (e.g., different solvents, cooling rates) to obtain a single, pure polymorph.

  • Alternative Purification : If recrystallization does not yield a product with a sharp melting point, you may need to consider other purification techniques, such as column chromatography.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for a single-solvent recrystallization.

G start Start: Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filter cool Slowly cool to room temperature, then in an ice bath hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with a small amount of ice-cold solvent collect->wash dry Dry the pure crystals wash->dry end End: Pure Crystalline Product dry->end

References

Sources

Technical Guide: Overcoming Steric Hindrance in Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical resource for researchers working with Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4). It addresses the unique reactivity challenges imposed by the 2,6-dimethyl "steric wall" and provides actionable protocols to overcome them.[1][2]

Introduction: The "Steric Wall" Challenge

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate presents a classic case of sterically inhibited nucleophilicity .[1] While the hydrazine core suggests high reactivity, the ortho-methyl groups on the phenyl ring create a "steric wall" that shields the N(2) nitrogen.[2]

  • N(1) (Carbamate Nitrogen): Electronically deactivated by the carbonyl group but sterically accessible.

  • N(2) (Aniline Nitrogen): Electronically electron-rich (due to twisted conformation breaking resonance), but kinetically inert to bulky electrophiles due to the 2,6-dimethyl blockade.[1]

This guide provides troubleshooting for the three most common workflows: N-Alkylation , Deprotection/Hydrolysis , and Cyclization (Fischer Indole/Pyrazolone) .[1][2]

Module 1: N-Alkylation & Substitution Strategies[1]

The Problem: Direct


 alkylation at the N(2) position often results in 0% yield or exclusive N(1) alkylation, even when N(2) is the desired target.[2]
Mechanistic Insight

The 2,6-dimethyl groups force the phenyl ring to twist out of plane with the hydrazine moiety.[2] While this breaks conjugation and theoretically increases the basicity of the N(2) lone pair, the physical bulk prevents the approach of alkyl halides.[2]

Validated Protocols
Scenario A: Targeting N(1) (Carbamate Nitrogen)

This is the kinetically favored path.

  • Reagents: NaH (1.2 equiv) or KHMDS in DMF or THF.[1]

  • Protocol:

    • Dissolve substrate in anhydrous THF/DMF (0.1 M).

    • Cool to 0°C; add base. Stir 30 min (deprotonation of carbamate).

    • Add alkyl halide (1.1 equiv).[1]

    • Warm to RT.

  • Outcome: High yield of N(1)-alkylated product.

Scenario B: Targeting N(2) (The "Blocked" Nitrogen)

Direct alkylation will fail. You must switch mechanisms from Substitution (


)  to Reductive Amination  or Metal-Catalyzed Coupling .[1]
MethodFeasibilityNotes
Direct

Low Only works with methyl iodide (small electrophile) under forcing conditions; high risk of over-alkylation.[1]
Reductive Alkylation High React with aldehyde/ketone to form hydrazone, then reduce (NaBH3CN).[1] The planar

intermediate relieves steric strain during formation.[1]
Buchwald-Hartwig Medium Requires specialized bulky phosphine ligands (e.g., BrettPhos) to overcome the steric hindrance of the aryl amine.[2]
Diagram: Selectivity Decision Tree

AlkylationStrategy Start Target: N-Alkylation of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Decision Which Nitrogen? Start->Decision N1 Target: N(1) (Carbamate N) Decision->N1 N2 Target: N(2) (Attached to Aryl) Decision->N2 MethodN1 Method: Deprotonation (NaH) + Alkyl Halide N1->MethodN1 MethodN2_SN2 Method: Direct SN2 N2->MethodN2_SN2 MethodN2_Red Method: Reductive Amination (Aldehyde + Reductant) N2->MethodN2_Red ResultN1 Outcome: High Yield (Kinetically Favored) MethodN1->ResultN1 FailN2 Outcome: FAILURE (Steric Blockade) MethodN2_SN2->FailN2 SuccessN2 Outcome: Success (Via Hydrazone Intermediate) MethodN2_Red->SuccessN2

Caption: Decision logic for alkylating sterically hindered hydrazine carboxylates.

Module 2: Deprotection (Hydrolysis)

The Problem: Users often report "decomposition" or "black tar" when trying to remove the ethyl carbamate group to access the free hydrazine.[2] Cause: Free 2,6-dimethylphenylhydrazine is highly electron-rich and prone to rapid oxidation in air.[1]

Troubleshooting Protocol

Do NOT isolate the free base.[1] You must isolate the Hydrochloride Salt .[1]

  • Reagent: 6M HCl (aq) or 4M HCl in Dioxane.

  • Condition: Reflux for 2–4 hours.

  • Workup (Critical Step):

    • Cool reaction to 0°C.[1]

    • Do not neutralize with NaOH.

    • The product, 2,6-Dimethylphenylhydrazine Hydrochloride , usually precipitates.[1][2]

    • Filter and wash with cold ether.

    • If no precipitate:[2] Concentrate in vacuo to dryness (keep under

      
      ), then triturate with 
      
      
      
      .

Why this works: The hydrochloride salt protonates the hydrazine, preventing oxidation and stabilizing the molecule [1, 5].[2]

Module 3: Cyclization (Fischer Indole Synthesis)

The Problem: Reactions with ketones often fail to cyclize into indoles.[1] Scientific Grounding: The Fischer Indole synthesis requires the formation of a "ene-hydrazine" intermediate. The 2,6-dimethyl groups block the necessary [3,3]-sigmatropic rearrangement if the ketone is also hindered.

Comparative Reactivity Table
Ketone SubstrateReaction OutcomeReason
Cyclohexanone Success (Moderate Yield)Steric bulk is manageable.[1]
2-Methylcyclohexanone Partial Success + ByproductsFormation of ammonium chloride indicates competing fragmentation pathways [1].[1]
2,6-Dimethylcyclohexanone NO REACTION "Steric double-lock."[1] The hydrazine cannot approach the ketone carbonyl sufficiently to form the hydrazone [1].[2]
Optimization Guide for Cyclization

If your Fischer Indole reaction is failing:

  • Switch Solvent: Use Acetic Acid or Polyphosphoric Acid (PPA) instead of refluxing benzene/ethanol.[1] The higher temperature and protonation power are required.

  • Microwave Irradiation: Heating to 140–160°C in a microwave reactor can overcome the activation energy barrier imposed by the steric hindrance.[1]

  • Use the Salt: Start with the deprotected hydrochloride salt (from Module 2) rather than the carbamate precursor. The carbamate group adds unnecessary bulk and reduces nucleophilicity.[1]

Frequently Asked Questions (Technical Support)

Q1: I see two spots on TLC after alkylation, but neither is my product. What happened? A: You likely have a mixture of N(1)-alkylation (kinetic product) and N(1),N(2)-dialkylation (if forcing conditions were used).[1] The 2,6-dimethyl group makes N(2)-monoalkylation difficult to stop at; once N(2) reacts, the steric strain often pushes the molecule to react further or decompose.[2] Recommendation: Use reductive amination for N(2) substitution.

Q2: Why does the reaction turn black upon adding NaOH during workup? A: You generated the free hydrazine base in the presence of oxygen. 2,6-dimethylphenylhydrazine is an electron-rich arene that oxidizes rapidly to diazenes and tars.[1] Fix: Keep the pH acidic (pH < 3) and isolate as the hydrochloride salt.[2]

Q3: Can I use this molecule to make pyrazolones? A: Yes. Reaction with


-keto esters (like ethyl acetoacetate) works well.[1] The initial attack is by the terminal 

(after deprotection) or N(1) (if using the carbamate as a leaving group equivalent, though less common).[2]
  • Note: If using the carbamate, you usually need to hydrolyze it in situ or use a catalyst like [Dsim][TFA] (ionic liquid) to facilitate the condensation [6].[2]

Pathway Visualization: Fischer Indole Failure Mode

FischerIndole Reactants 2,6-Dimethylphenyl- hydrazine HCl + Ketone PathA Ketone: Cyclohexanone Reactants->PathA PathB Ketone: 2,6-Dimethyl- cyclohexanone Reactants->PathB IntermediateA Hydrazone Formed PathA->IntermediateA Reflux IntermediateB Steric Clash (No Hydrazone) PathB->IntermediateB Steric Block ProductA Tetrahydrocarbazole (Product) IntermediateA->ProductA [3,3]-Sigmatropic Rearrangement ProductB No Reaction / Recovered Starting Material IntermediateB->ProductB

Caption: Mechanistic divergence in Fischer Indole Synthesis driven by steric hindrance [1].

References

  • Bajwa, G. S., & Brown, R. K. (1970).[1][2] Fischer indole synthesis.[1][3][4] The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.[3][4][5] Canadian Journal of Chemistry, 48(14), 2293-2299.[1]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][2][6] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.

  • Hao, W., et al. (2024).[1][2][7] Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation.[1][7] The Journal of Organic Chemistry, 89, 2605-2621.[1][2][7]

  • Chem-Impex International. (n.d.).[1] 2,6-Dimethylphenylhydrazine hydrochloride Product Page.

  • CymitQuimica. (n.d.).[1] 2,6-Dimethylphenyl Hydrazine Hydrochloride Safety & Data.

  • Organic Chemistry Research. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate... as a highly efficient catalyst.[1][8] Org.[1][6][7][8][9] Chem. Res., 4(2), 174-181.[1][8]

Sources

Minimizing side reactions during the deprotection of hydrazine carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Matrix

Deprotecting hydrazine carboxylates (R-NH-NH-CO-R') presents a unique challenge compared to standard amines. The presence of the adjacent nitrogen atom (the alpha-effect) increases nucleophilicity, making the substrate prone to acylation , alkylation , and oxidative degradation . Furthermore, the N-N bond itself is susceptible to reductive cleavage under conditions often used for Cbz removal.

This guide provides validated protocols to minimize three primary failure modes:

  • Alkylation by carbocations (Boc removal).[1]

  • Adduct formation/Cyclization (Fmoc removal).

  • N-N Bond Cleavage (Cbz removal).

Interactive Decision Workflow

Use the following logic map to select the optimal deprotection strategy based on your substrate's sensitivity.

DeprotectionStrategy Start Select Protecting Group Boc Boc (tert-Butoxycarbonyl) Start->Boc Fmoc Fmoc (Fluorenylmethoxycarbonyl) Start->Fmoc Cbz Cbz (Benzyloxycarbonyl) Start->Cbz AcidSens Contains Nucleophilic Side Chains? (Trp, Met, Cys, Tyr) Boc->AcidSens BaseSens Risk of Aspartimide/Pyrazolone? Fmoc->BaseSens ReducSens Is N-N Bond Labile or Alkene Present? Cbz->ReducSens Scavenger Protocol A: TFA + Scavenger Cocktail (Prevents t-Bu alkylation) AcidSens->Scavenger Yes NeatTFA Protocol B: HCl/Dioxane or Neat TFA (Standard) AcidSens->NeatTFA No ShortCycle Protocol C: DBU/Piperidine (Short Cycle) + HOBt (Suppress cyclization) BaseSens->ShortCycle Yes StdPip Protocol D: 20% Piperidine/DMF (Standard) BaseSens->StdPip No AcidCbz Protocol E: HBr/AcOH or TfOH (Avoids Hydrogenolysis) ReducSens->AcidCbz Yes (High Risk) H2Pd Protocol F: H2, Pd/C (Controlled) (Monitor for over-reduction) ReducSens->H2Pd No

Figure 1: Strategic decision tree for hydrazine carboxylate deprotection. Select protocol based on substrate sensitivity to alkylation, cyclization, or reduction.

Protocol A: Acidic Deprotection (Boc)

Target Issue: tert-Butylation of the hydrazine or side chains.

When removing Boc groups with acid (TFA), the tert-butyl moiety forms a reactive carbocation (


).[1] Unlike amines, hydrazines are "super-nucleophiles." If this cation is not quenched immediately, it will re-alkylate the hydrazine nitrogen or electron-rich side chains (Trp, Tyr, Met, Cys), creating permanent impurities.
Optimized Scavenger Cocktail (The "Reagent K" Variant)

Do not use neat TFA for complex substrates. Use this mixture to act as a "cation sink."

ComponentVolume %Function
TFA 82.5%Acid source for cleavage.[2]
Phenol 5%Traps

(protects Tyr/Trp).
Thioanisole 5%Accelerates removal of Pbf/Pmc (if present); traps cations.
Water 5%Hydrolysis of esters; general scavenger.
EDT (1,2-Ethanedithiol) 2.5%Critical for preserving Met/Cys and preventing oxidation.

Protocol Steps:

  • Preparation: Dissolve the Boc-hydrazine (1 mmol) in the Scavenger Cocktail (10 mL).

    • Note: If EDT is incompatible with downstream chemistry (e.g., metal catalysis), substitute with Triisopropylsilane (TIS).

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT).

    • Why? Starting cold minimizes the kinetic energy of the carbocation, increasing the probability of it reacting with the scavenger (which is in excess) rather than your substrate.

  • Monitoring: Monitor by LC-MS. Look for the

    
     peak (loss of Boc).
    
  • Workup: Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether (10x volume). Centrifuge and wash the pellet 3x with ether to remove scavengers.

Critical Alert: Avoid using HCl/MeOH for Boc-hydrazines if ester groups are present, as transesterification is rapid. Use HCl/Dioxane instead.

Protocol C: Basic Deprotection (Fmoc)

Target Issue: Dibenzofulvene adducts and Pyrazolone formation.

Fmoc removal generates dibenzofulvene (DBF).[3] In standard peptide synthesis, piperidine scavenges DBF. However, with hydrazines, the deprotected hydrazine is highly nucleophilic and can attack DBF, re-forming a stable adduct. Additionally, if a carbonyl is present at the


-position (e.g., in hydrazino acids), base can trigger cyclization to pyrazolones.
The "Short-Burst" DBU Protocol

This method minimizes the contact time with the base, reducing side reactions.

Reagents:

  • Deprotection Soln: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.[4]

  • Wash Soln: DMF + 0.1 M HOBt (Hydroxybenzotriazole).

Protocol Steps:

  • Cycle 1 (Flash): Add Deprotection Soln to resin/substrate. Agitate for 30 seconds . Drain.

    • Mechanism:[3][5][6][7][8][9] Removes the bulk of Fmoc; high DBF concentration is washed away immediately.

  • Cycle 2 (Completion): Add fresh Deprotection Soln. Agitate for 3 minutes . Drain.

  • HOBt Wash: Wash immediately with the HOBt Wash Soln.

    • Why? HOBt protonates the highly basic hydrazine intermediate slightly, suppressing the nucleophilic attack on any residual DBF or internal cyclization (aspartimide/pyrazolone pathways).

Protocol E/F: Cbz Removal & N-N Bond Integrity

Target Issue: Reductive cleavage of the N-N bond.

The N-N bond energy (~160 kJ/mol) is significantly lower than C-C or C-N bonds. Vigorous hydrogenolysis (high pressure H2, elevated temp, or Raney Ni) will cleave the hydrazine into two amines.

Method F: Controlled Hydrogenolysis (Safe for most N-N)

Conditions: 10% Pd/C, H2 (balloon pressure), MeOH/THF. Additive: Ammonium Acetate (1 equiv) .

  • Insight: The addition of ammonium acetate buffers the reaction and often poisons the catalyst slightly against the more difficult N-N cleavage, while allowing the facile O-Bn cleavage.

Method E: Acidolysis (Non-Reductive Alternative)

If the substrate contains alkenes or sensitive N-N bonds (e.g., N-N attached to electron-withdrawing groups), use acidolysis.

Reagent: 33% HBr in Acetic Acid. Protocol:

  • Dissolve substrate in minimal acetic acid.

  • Add HBr/AcOH (5 equiv).

  • Stir at RT for 30-60 mins.

  • Precipitate with ether.

  • Note: This is harsh. Ensure acid stability of other groups.

Troubleshooting Guide (FAQ)

Q1: I see a "Mass + 56" peak after Boc deprotection. What is it? A: This is likely tert-butylation . The tert-butyl cation reacted with your hydrazine or a Tyr/Trp residue.

  • Fix: You did not use enough scavenger. Switch to the Protocol A cocktail containing TIS or EDT. Ensure the reaction stays dilute to minimize intermolecular reactions.

Q2: My hydrazine yield is low after Fmoc removal, and I see a hydrophobic impurity. A: This is the DBF-Hydrazine adduct . The free hydrazine attacked the dibenzofulvene byproduct.

  • Fix: Increase the concentration of piperidine (the scavenger) or switch to Protocol C (DBU/Piperidine) and wash more aggressively. You can also add a sacrificial amine (e.g., octylamine) to the deprotection mix to out-compete the hydrazine.

Q3: My product disappeared during Cbz removal with Pd/C. A: Check for N-N bond cleavage . You likely generated two amines.

  • Fix: Stop using H2/Pd-C. Switch to Transfer Hydrogenation (1,4-cyclohexadiene with Pd/C) which is much milder, or use Protocol E (HBr/AcOH).

Q4: The deprotected hydrazine turned yellow/brown upon drying. A: Free hydrazines are air-sensitive and easily oxidize to azo compounds (


) or hydrazones (

).
  • Fix: Isolate the hydrazine as a salt (HCl or TFA salt) immediately. Do not store as a free base. Store under Argon/Nitrogen.

Visualizing the Side Reactions

The following diagram details the mechanistic pathways for the failures described above.

SideReactions Substrate Protected Hydrazine (R-NH-NH-PG) Acid Acid (TFA) Substrate->Acid Boc Base Base (Piperidine) Substrate->Base Fmoc Red Reduction (H2/Pd) Substrate->Red Cbz Cation t-Butyl Cation (t-Bu+) Acid->Cation No Scavenger Product Free Hydrazine Salt (R-NH-NH3+) Acid->Product Scavenger Present DBF Dibenzofulvene (Michael Acceptor) Base->DBF Elimination Base->Product Efficient Wash Red->Product Mild Conditions Cleaved Side Product: Amine (R-NH2) Red->Cleaved Over-reduction Alkylated Side Product: tert-Butylated Hydrazine Cation->Alkylated Alkylation Adduct Side Product: DBF-Hydrazine Adduct DBF->Adduct Nucleophilic Attack

Figure 2: Mechanistic pathways leading to common side reactions during hydrazine deprotection.

References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link

  • Stavropoulos, G., et al. "Side reactions in the deprotection of hydrazine derivatives." Letters in Peptide Science, 1996. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Text)
  • BenchChem Technical Notes. "Scavengers for Boc deprotection to prevent side reactions." Link

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Causes of side reactions." Link

Sources

Stability of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate under acidic conditions

[1][2][3]

Executive Summary: Stability Profile

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a carbamate-protected hydrazine.[1][2] Its primary utility lies in its enhanced stability compared to the free hydrazine base, which is prone to rapid oxidation and decomposition.[1]

  • Storage Condition (Solid): Stable at 2–8°C. Resistant to air oxidation due to the electron-withdrawing carbamate group reducing the nucleophilicity of the hydrazine moiety.[1]

  • Mild Acidic Conditions (pH 4–6, RT): High Stability. The compound resists hydrolysis and oxidation.[1][2] The protonation of the hydrazine nitrogen is reversible without degradation.[1]

  • Strong Acidic Conditions (pH < 1, >60°C): Reactive (Hydrolysis). Under these conditions, the carbamate moiety undergoes acid-catalyzed hydrolysis to release (2,6-dimethylphenyl)hydrazine (usually as the hydrochloride salt), CO₂, and ethanol.[1][2]

Critical Troubleshooting Guide (Q&A)

Issue 1: Incomplete Deprotection (Low Yield of Hydrazine Salt)

User Question: "I treated the carbamate with 1M HCl at room temperature for 4 hours, but TLC shows mostly starting material. Why isn't it hydrolyzing?"

Technical Diagnosis: Carbamates (urethanes) are kinetically stable toward hydrolysis compared to amides.[1][2] The 2,6-dimethyl substitution on the phenyl ring creates significant steric bulk around the hydrazine linkage, potentially impeding the conformational changes required for the hydrolysis mechanism.[1]

Solution:

  • Increase Acid Concentration: Switch from 1M HCl to 6M HCl or Conc. HCl/Acetic Acid (1:1) .[1][2]

  • Thermal Activation: Hydrolysis is endothermic and kinetically slow.[1][2] You must heat the reaction to reflux (80–100°C) .[1][2]

  • Time: Extend reaction time to 2–6 hours . Monitor by HPLC, not just TLC, as the polar salt may streak on silica.[1]

Issue 2: Pink/Red Discoloration of Reaction Mixture

User Question: "During the acid reflux, my solution turned a dark pink/red color. Is my compound decomposing?"

Technical Diagnosis: This indicates oxidative degradation .[1][2] While the carbamate is stable, the liberated (2,6-dimethylphenyl)hydrazine is highly sensitive to oxidation if the acid concentration drops or if trace metals (Cu, Fe) are present.[1] The color comes from the formation of azo-derivatives or diazenium species.[1]

Solution:

  • Deoxygenate: Sparge all solvents (acid and water) with Argon or Nitrogen for 15 minutes before mixing.[1][2]

  • Maintain Low pH: Ensure the solution remains strongly acidic (pH < 1). The protonated hydrazinium ion (

    
    ) is resistant to oxidation.[1] If the acid is consumed, the free base forms and oxidizes instantly.[1]
    
  • Check Reagents: Use high-purity acid to avoid transition metal catalysis.

Issue 3: Solubility Issues in Aqueous Acid

User Question: "The starting material is not dissolving in 6M HCl, forming a biphasic gum. How can I ensure smooth hydrolysis?"

Technical Diagnosis: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is lipophilic.[1][2] It has poor solubility in aqueous media, leading to a heterogeneous reaction that is rate-limited by phase transfer.[1]

Solution:

  • Co-solvent: Add a water-miscible organic solvent that is stable to acid, such as Acetic Acid or 1,4-Dioxane .[1][2]

    • Recommended System: Conc. HCl : Glacial Acetic Acid (1:2 v/v).[1][2]

  • Agitation: Use vigorous magnetic stirring (not just gentle mixing) to maximize surface area.[1][2]

Mechanistic Visualization

Acid-Catalyzed Hydrolysis & Degradation Pathways

The following diagram illustrates the desired hydrolysis pathway versus the oxidative degradation pathway that occurs if conditions are not controlled.[1]

GStartEthyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate(Stable Precursor)ProtonationProtonated Intermediate(Activated)Start->ProtonationStrong Acid (H+)HydrolysisHydrolysis(Reflux, H+)Protonation->HydrolysisProduct(2,6-Dimethylphenyl)hydrazineHydrochloride(Target Product)Hydrolysis->ProductDesired PathByproductsCO2 + EthanolHydrolysis->ByproductsOxidationOxidation(Air/Trace Metals)Product->OxidationpH > 3 or O2 exposureDegradationAzo/Diazenium Impurities(Pink/Red Tars)Oxidation->DegradationIrreversible

Caption: Figure 1. Competitive pathways for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate under acidic conditions. High acidity protects the hydrazine product from oxidation.[1]

Standard Operating Protocol (SOP)

Objective: Efficient deprotection to generate (2,6-dimethylphenyl)hydrazine hydrochloride.

Reagents
  • Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (1.0 equiv)[1][2]

  • Hydrochloric Acid (37%, Reagent Grade)[1][2]

  • Ethanol or Acetic Acid (Co-solvent)[1][2]

  • Inert Gas (Nitrogen or Argon)[1][2]

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Flush the system with Nitrogen.[1]

  • Dissolution: Dissolve the carbamate (1.0 g, ~4.8 mmol) in Ethanol (5 mL) or Acetic Acid (5 mL) .

    • Note: Acetic acid is preferred for higher temperature stability.[1]

  • Acidification: Slowly add Conc. HCl (2.5 mL, ~5-6 equiv) .

    • Observation: A transient precipitate may form; this should redissolve or form a suspension upon heating.[1]

  • Reaction: Heat the mixture to Reflux (80–90°C) for 3 hours .

    • Checkpoint: Monitor reaction progress.[1][2] The mixture should become homogeneous (clear) as the lipophilic carbamate is converted to the polar hydrochloride salt.[1]

  • Workup (Crystallization):

    • Cool the solution to room temperature.[1]

    • Concentrate under reduced pressure to remove excess ethanol/solvent (do not distill to dryness; leave a wet paste).[1][2]

    • Add cold Diethyl Ether (10 mL) or Ethyl Acetate to triturate the solid.[1][2]

    • Filter the white/off-white solid.[1]

  • Storage: Store the hydrochloride salt in a desiccator under Argon. Do not store as the free base.[1]

Stability Data Summary

ParameterConditionStability StatusObservation/Product
pH pH 7 (Neutral)Stable (Kinetic)No reaction over 24h.
pH pH 4–6 (Acetic Acid)StableSoluble, no degradation.[1][2]
pH pH < 1 (Conc.[1][2] HCl)Reactive Hydrolysis to Hydrazine HCl salt.[1][2]
Temperature 25°C (Acidic)Slow Hydrolysis<10% conversion in 24h.[1][2]
Temperature >80°C (Acidic)Fast Hydrolysis Full conversion in <3h.[1][2]
Oxidants Air (Solid state)StableShelf-stable for months.[1][2]
Oxidants Air (Solution, pH > 4)Unstable Slow oxidation to azo compounds.[1][2]

References

  • Organic Syntheses , "unsym.-Dimethylhydrazine Hydrochloride". Org.[1][2] Synth.1921 , 1,[1][2] 12. (General method for hydrazine synthesis via hydrolysis).

  • PubChem Compound Summary , "(2,6-Dimethylphenyl)hydrazine hydrochloride".[1][2] National Center for Biotechnology Information.[1][2] (Accessed 2024).[1] [1][2]

  • Sigma-Aldrich , "Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Product Sheet".[1][2] (Physical properties and CAS verification).

  • K. A. Connors , "Reaction Mechanisms in Organic Analytical Chemistry", Wiley-Interscience, 1973.[1][2] (Mechanisms of carbamate/hydrazone hydrolysis).

Technical Support Center: Purification of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-26DMP-HC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Context of Your Synthesis

You are likely synthesizing Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4) as a key intermediate for pyrazole-based active pharmaceutical ingredients (APIs) or indazole derivatives.

The synthesis typically involves the N-acylation of 2,6-dimethylphenylhydrazine with ethyl chloroformate . While the 2,6-dimethyl substitution provides steric protection that favors mono-acylation at the terminal nitrogen (


), it does not grant immunity to the three most common plagues of hydrazine chemistry: Oxidation (Azo formation) , Over-acylation (Bis-carbamates) , and Salt Trapping .

This guide addresses these specific failure modes.

Module 1: Visual Diagnosis & Immediate Triage

Before proceeding to protocols, compare your crude material against this diagnostic table.

ObservationProbable Impurity/IssueRoot CauseRecommended Action
Pink, Red, or Brown Color Azo-derivative (Oxidation)Air oxidation of hydrazine moiety during reaction or workup.Protocol A: Reductive Wash
Yield > 100% (Solid) Trapped Salts (Et

N·HCl)
Insufficient aqueous washing; product co-precipitated with salts.Protocol B: Salt Extraction
Yield > 100% (Oil/Gum) Bis-acylated byproduct Excess ethyl chloroformate; Reaction temp > 0°C.Protocol C: Fractional Recrystallization
Melting Point Depression Regioisomers or Residual Solvent N-acylation at

(sterically unlikely but possible) or trapped EtOH.
Protocol D: High-Vac Drying & Slow Cooling

Module 2: Troubleshooting Protocols

Protocol A: The "Red-Gone" Treatment (Removing Oxidative Azo Impurities)

Use this if your product is colored. Hydrazines should be off-white/colorless. Color indicates the presence of the diazenium or azo species (


).

The Chemistry: Azo impurities are chromophores. We use a mild reducing agent (Sodium Dithionite) to selectively reduce the N=N double bond back to the N-N single bond without cleaving the carbamate.

  • Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Preparation of reducing agent: Prepare a saturated aqueous solution of Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    )
    .
  • The Wash:

    • Wash the organic layer with the dithionite solution (2x).

    • Observation: The organic layer should fade from red/orange to pale yellow.

  • Workup:

    • Wash with Brine (1x) to remove residual salts.

    • Dry over anhydrous Na

      
      SO
      
      
      
      (Sodium Sulfate).[1]
    • Concentrate in vacuo.[2]

Protocol B: Salt Removal (The Hygroscopic Solid Issue)

Use this if your solid gets sticky in air or has a salty taste (do not taste it, but this is the chemical reality).

  • Slurry Wash: Suspend the crude solid in ice-cold Water (5 mL/g).

  • Agitation: Stir vigorously for 15 minutes. The carbamate product is lipophilic and water-insoluble, while Et

    
    N·HCl or Pyridine·HCl are highly water-soluble.
    
  • Filtration: Filter the solid and wash with a copious amount of water.

  • Drying: The solid must be dried under vacuum (40°C) to remove trapped moisture.

Protocol C: Recrystallization (The Gold Standard)

Use this to remove bis-acylated byproducts and achieve >98% purity.

Solvent System:

  • Primary Solvent: Ethanol (95%) or Toluene.

  • Anti-Solvent: Water (if using EtOH) or Heptane (if using Toluene).

Step-by-Step:

  • Dissolution: Place crude material in a flask with a stir bar. Add Ethanol (approx. 3-4 mL/g). Heat to reflux (80°C) until dissolved.

    • Note: If the solution is dark, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Then, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white needles/plates. Wash with cold Ethanol/Water (1:1).

Module 3: Decision Logic & Workflow

The following diagram illustrates the logical pathway for purifying your specific intermediate.

PurificationWorkflow Start Crude Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate CheckColor Check Color: Is it Pink/Red/Brown? Start->CheckColor Dithionite Protocol A: Na2S2O4 Wash (Reduce Azo to Hydrazine) CheckColor->Dithionite Yes (Oxidation) CheckState Check State: Sticky/Hygroscopic Solid? CheckColor->CheckState No (Pale Yellow/White) Dithionite->CheckState WaterWash Protocol B: Cold Water Slurry (Remove Amine Salts) CheckState->WaterWash Yes (Salt Contamination) Recryst Protocol C: Recrystallization (EtOH/H2O or Toluene/Heptane) CheckState->Recryst No (Dry Solid) WaterWash->Recryst FinalProd Pure Product (White Crystalline Solid) Recryst->FinalProd

Figure 1: Purification Logic Flow. Follow the diamonds to determine the necessary chemical intervention.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink again after a few days of storage? A: Hydrazines are inherently susceptible to air oxidation. The 2,6-dimethyl group provides steric bulk but does not stop electron transfer.

  • Fix: Store the purified solid under an inert atmosphere (Argon/Nitrogen) in an amber vial at 2-8°C. Trace transition metals can catalyze this oxidation; ensure your spatulas and glassware are clean.

Q2: I see two spots on TLC very close together. Is this the bis-acylated impurity? A: Likely, yes. The bis-acylated byproduct (Ethyl N-(2,6-dimethylphenyl)-N-(ethoxycarbonyl)hydrazinecarboxylate) is less polar than your product.

  • TLC Tip: Use Toluene:Ethyl Acetate (9:1) as the mobile phase. The bis-product will have a higher R_f. The mono-product (desired) can hydrogen bond, keeping it lower on the plate.

Q3: Can I use Column Chromatography instead of recrystallization? A: Yes, but it is often unnecessary and risks decomposing the hydrazine on acidic silica.

  • If you must: Neutralize your silica gel by flushing the column with 1% Triethylamine in Hexane before loading your sample. Use a gradient of Hexane -> Ethyl Acetate.

Q4: The literature mentions "Oiling Out" during recrystallization. How do I prevent this? A: "Oiling out" happens when the product separates as a liquid before it crystallizes.[3] This usually means your solution is too concentrated or the temperature dropped too fast.

  • Fix: Re-heat to dissolve the oil. Add slightly more solvent (Ethanol). Allow the cooling to happen much slower (leave the flask in the warm oil bath and turn the heat off, letting them cool down together overnight).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Smith, P. A. S. "Derivatives of Hydrazines and Other Hydronitrogens Having N-N Bonds." Open Chain Nitrogen Compounds; Benjamin/Cummings, 1966; Vol 2.
  • Ragnarsson, U. "Synthetic Methodology for Alkyl Carbazates." Chemical Society Reviews, 2001, 30, 205-213. Link (Review of carbazate synthesis and protection strategies).

  • Organic Syntheses , Coll. Vol. 6, p. 936 (1988); Vol. 64, p. 96 (1986). "Ethyl Hydrazinecarboxylate".[1][4][5][6][7] Link (Standard procedure for ethyl chloroformate reaction with hydrazines).

Sources

Technical Support Guide: Handling Oxidation Sensitivity of Dimethylphenyl Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of Sensitivity

Dimethylphenyl hydrazine (DMPH) derivatives are potent nucleophiles essential for heterocyclic synthesis (e.g., Fischer Indole).[1] However, they are notoriously unstable.[1]

The Core Problem: Hydrazines are reducing agents.[1][2] The nitrogen atom adjacent to the aromatic ring possesses a lone pair that is conjugated with the


-system. In dimethyl derivatives, the methyl groups (electron-donating groups) increase the electron density on the hydrazine moiety via inductive effects (+I).

The Consequence: This increased electron density lowers the oxidation potential, making DMPH derivatives more sensitive to atmospheric oxygen than unsubstituted phenylhydrazine. Oxidation proceeds via a radical chain mechanism, generating colored impurities (azo compounds, tars) that poison catalysts and ruin stoichiometric precision.[1]

Module 1: Oxidation Mechanism & Visual Diagnostics

Understanding how the molecule degrades allows you to diagnose the severity of the issue based on visual cues.

The Oxidation Pathway

When exposed to air, light, or trace metals (


, 

), DMPH undergoes auto-oxidation.[1]

OxidationPathway DMPH Dimethylphenyl Hydrazine (DMPH) Radical Hydrazyl Radical DMPH->Radical O2 / Light / Metals (-H•) Diimide Phenyldiimide Intermediate Radical->Diimide -H• Diazo Diazonium Ion Diimide->Diazo Oxidation Products Tars, Biaryls, & Azo Dimers Diazo->Products Polymerization/Coupling

Figure 1: Auto-oxidation cascade of aryl hydrazines. The transition from colorless to dark indicates the accumulation of conjugated azo-dimers and tars.

Visual Diagnostic Table
AppearanceChemical StatusAction Required
Off-White / Beige Crystals >98% Purity (HCl Salt)Safe to use.
Pale Yellow Oil >95% Purity (Free Base)Use immediately or distill.[1]
Orange / Red Tint ~90% Purity (Trace Azo formation)Purify: Recrystallize (Salt) or Distill (Base).
Dark Brown / Black <80% Purity (Significant Tars)Discard: Purification yield will be negligible.[1]

Module 2: Storage & Handling Protocols

Rule #1: The Salt is Your Sanctuary. Always store DMPH as the Hydrochloride (HCl) salt whenever possible. The protonation of the nitrogen lone pair (


) removes the electron density required for radical initiation, effectively "locking" the molecule against oxidation.
Storage Best Practices
  • Container: Amber glass vials (UV protection) with Teflon-lined caps.

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (

    
    ) after every use.[1]
    
  • Temperature: Store at -20°C. Lowering temperature decreases the rate of radical propagation (Arrhenius equation).

  • Desiccation: Hydrazines are hygroscopic.[1] Moisture accelerates decomposition.[1] Store over desiccant.

Module 3: Troubleshooting & Recovery

Scenario A: "My Fischer Indole Synthesis Failed (Low Yield/Tarring)."

Diagnosis: Oxidized hydrazine releases diazonium species that couple randomly, competing with the desired hydrazone formation.[1] Immediate Fix:

  • Check the color of your starting hydrazine.[1]

  • If using the HCl salt, ensure you are using a stoichiometric excess of base (e.g., NaOAc) to liberate the reactive species in situ, but do not liberate it ex situ until the last second.

Scenario B: "I need the Free Base, but it turns red immediately."

Diagnosis: Trace metal contamination in your glassware or solvents is catalyzing the oxidation.[1] Immediate Fix:

  • Wash all glassware with EDTA solution (to chelate metals) and dry thoroughly.[1]

  • Degas all solvents (sparge with Ar for 20 mins) before dissolving the hydrazine.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Reaction Yield CheckColor Check Hydrazine Color Start->CheckColor IsDark Dark Brown/Red? CheckColor->IsDark Yes IsLight Pale/White? CheckColor->IsLight No Purify Perform Purification (See Module 4) IsDark->Purify CheckStoich Check Acid Catalyst & Stoichiometry IsLight->CheckStoich

Figure 2: Decision matrix for evaluating hydrazine quality before synthesis.

Module 4: Experimental Protocols (Purification)

Protocol 1: Recrystallization of DMPH Hydrochloride

Use this for routine cleanup of slightly oxidized salts.

Materials: Ethanol (EtOH), Diethyl Ether (


), Argon line.[1]
  • Dissolution: Place the crude DMPH-HCl in a flask. Add the minimum amount of boiling EtOH required to dissolve the solid.

    • Note: If the solution is dark, add activated charcoal, stir for 5 mins, and filter while hot through Celite.

  • Crystallization: Remove from heat. Add

    
     dropwise until the solution becomes slightly turbid.[1]
    
  • Cooling: Seal the flask under Argon. Let it cool to room temperature, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the white crystals rapidly under a blanket of Argon. Wash with cold

    
    .[1]
    
  • Drying: Dry under high vacuum for 2 hours.

Protocol 2: Liberation & Distillation of Free Base

Use this only if the reaction strictly requires the free base.

Materials: 10% NaOH, Dichloromethane (DCM),


, Vacuum Distillation Setup.[1]
  • Liberation: Suspend DMPH-HCl in DCM (degassed). Slowly add 10% NaOH at 0°C under

    
     atmosphere while stirring.
    
  • Extraction: Separate the organic layer.[1] Wash once with brine.[1]

  • Drying: Dry over anhydrous

    
     (10 mins). Filter.
    
  • Concentration: Evaporate DCM (Rotavap) only until a concentrated oil remains. Do not heat above 30°C.

  • Distillation: Immediately perform vacuum distillation (0.1 - 1.0 mmHg). Collect the fraction that distills at the literature boiling point.

    • Critical: Discard the first 5% (forerun) and leave the last 10% (pot residue) to avoid explosion risks from concentrated peroxides/tars.

Frequently Asked Questions (FAQs)

Q: Can I use the "Red Oil" if I just add more of it? A: No. The oxidation products (diazenes/radicals) are not inert; they are reactive electrophiles that will consume your ketone/aldehyde substrate or polymerize your product, leading to complex purification issues later.

Q: Why does the 2,6-dimethyl derivative seem more stable than the 2,4-dimethyl? A: Steric Hindrance. The methyl groups at the 2 and 6 positions on the phenyl ring provide steric bulk that physically shields the hydrazine nitrogen, slowing down the approach of oxygen or other electrophiles. The 2,4-isomer lacks this shielding at the 6-position.

Q: Is it safe to heat the free base? A: Only under high vacuum. Heating phenylhydrazines in air can lead to rapid, exothermic decomposition (puffing) or explosion.[1] Never distill to dryness.[1]

References

  • Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.[1] (Standard reference for recrystallization/distillation protocols).

  • Garg, N. K., et al. (2011).[1] Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(10), 3532–3539.[1]

  • Sigma-Aldrich. Phenylhydrazine Hydrochloride Safety Data Sheet (SDS).

  • Bard, A. J., & King, D. M. (1965).[1] The Electrochemistry of the Methylhydrazines. Journal of the American Chemical Society, 87(2), 189–191.[1]

Sources

Optimization of reaction temperature for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reaction Temperature for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the palladium-catalyzed Buchwald-Hartwig amination of sterically hindered aryl halides. The synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate from 2-bromo-1,3-dimethylbenzene and ethyl carbazate is notoriously temperature-sensitive.

This guide provides a mechanistic breakdown, a diagnostic data matrix, and a self-validating standard operating procedure (SOP) to help you optimize the thermal parameters of this specific coupling.

Mechanistic Causality: The Thermal Balancing Act

The core challenge in this synthesis is the competing thermal requirements of the substrate and the nucleophile. The 2,6-dimethylphenyl moiety features two ortho-methyl groups that create severe steric clash around the C-Br bond. This raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst, necessitating higher temperatures .

Conversely, the nucleophile (ethyl carbazate) possesses a labile N-N bond and an ester linkage that are prone to thermal degradation at elevated temperatures. If the temperature exceeds 110 °C, the nucleophile decomposes, leaving the Pd(0) intermediate without a coordinating partner, which rapidly leads to catalyst aggregation (Pd-black) .

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Barrier: Ortho-Methyls) Pd0->OxAdd 2-Bromo-m-xylene Δ > 80°C PdII Ar-Pd(II)-Br Complex OxAdd->PdII Coord Carbazate Coordination & Deprotonation PdII->Coord Ethyl Carbazate + Base RedElim Reductive Elimination (Product Release) Coord->RedElim Thermal stability limit < 110°C RedElim->Pd0 Catalyst Regeneration

Fig 1: Temperature-dependent Pd-catalyzed Buchwald-Hartwig coupling cycle.

Diagnostic Matrix: Thermal Optimization Data

To prevent blind trial-and-error, compare your current reaction outcomes against our standardized thermal matrix below.

Temperature (°C)Conversion (%)Product Yield (%)Primary Impurity / Failure ModeCatalyst State
60 < 10< 5Unreacted starting materialsActive (Stalled cycle)
80 6555Trace des-bromo byproductActive
95 (Optimal) > 9888None (Optimal kinetics)Active
115 > 9540Carbazate thermal degradationDeactivated (Pd-Black)
Troubleshooting FAQs

Q: My reaction at 60 °C shows >80% unreacted 2-bromo-m-xylene. Should I just add more catalyst? A: No. Adding more catalyst will not overcome a thermodynamic or kinetic barrier. The steric hindrance of the ortho-methyl groups prevents the oxidative addition step at lower temperatures. You must increase the temperature to the 90–100 °C range to provide the necessary kinetic energy for the catalytic cycle to proceed .

Q: To force the reaction to completion, I ramped the temperature to 120 °C. The yield dropped to 40% and the solution turned black. What went wrong? A: You exceeded the thermal stability threshold of the system. Ethyl carbazate is thermally labile and decomposes rapidly above 110 °C . Without a sufficient concentration of intact coordinating nucleophile, the active Pd(0) species aggregates into inactive palladium nanoparticles (visually observed as "Pd-black"). Your catalyst deactivated, and your nucleophile degraded .

Q: How do I differentiate between a temperature issue and a ligand failure? A: Implement the self-validating internal standard method described in the SOP below. If you run the reaction at the optimized 95 °C and observe the consumption of 2-bromo-m-xylene but no corresponding formation of the product mass (m/z 208.26), your ligand is failing to facilitate the reductive elimination step. If the aryl bromide remains unconsumed, the oxidative addition is failing, pointing to a deactivated Pd(0) source or oxygen ingress.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating an inert internal standard (biphenyl), the workflow continuously verifies mass balance. If the sum of the starting material and product moles does not equal the initial moles, the user immediately knows a side reaction (e.g., thermal degradation) has occurred without requiring external assumptions.

Materials Required:

  • Pd2(dba)3 (2.5 mol%)

  • Josiphos or highly sterically demanding NHC ligand (5.0 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Ethyl carbazate (1.2 equiv)

  • Biphenyl (0.5 equiv, Internal Standard)

  • Anhydrous, degassed 1,4-dioxane

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3, the selected ligand, and sodium tert-butoxide.

  • Substrate & Standard Addition: Add 2-bromo-1,3-dimethylbenzene, ethyl carbazate, and the biphenyl internal standard. Causality Note: Adding the internal standard at this stage ensures all subsequent sampling accounts for volumetric changes.

  • Solvent Introduction: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and transfer it to a fume hood.

  • Controlled Heating (Critical Step): Submerge the flask in a pre-heated oil bath set strictly to 95 °C . Causality Note: Heating directly to 95 °C avoids prolonged residence in the 60–80 °C zone where non-productive ligand dissociation can occur before oxidative addition initiates.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, sample 50 µL of the mixture under positive nitrogen pressure. Dilute with acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC-UV.

    • Validation Check: Calculate the molar ratio of remaining 2-bromo-m-xylene and formed product against the biphenyl standard. If mass balance < 90%, thermal degradation of the carbazate is occurring; lower the bath temperature by 5 °C.

  • Quenching and Isolation: Once conversion >98% is confirmed (typically 4-6 hours), remove the flask from the oil bath and cool immediately in an ice-water bath. Causality Note: Rapid cooling arrests any further thermal degradation of the product. Filter the mixture through a pad of Celite to remove salts and trace Pd-black, then concentrate under reduced pressure for downstream purification.

References
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters (ACS Publications).[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews (NIH / PMC).[Link]

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and quantification of novel molecules are paramount. Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, a hydrazine derivative, presents a unique analytical challenge due to the inherent reactivity and polarity of the hydrazine moiety. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the analysis of this compound, contrasted with other viable analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical framework.

The Analytical Imperative for Hydrazine Derivatives

Hydrazine and its derivatives are a class of compounds with significant industrial and pharmaceutical relevance. However, their analysis is often complicated by their high polarity, thermal instability, and low ionization efficiency in mass spectrometry.[1] Direct analysis can be challenging, often requiring derivatization to enhance volatility for gas chromatography (GC) or to improve ionization for liquid chromatography-mass spectrometry (LC-MS).[1][2] Understanding the fragmentation behavior of these molecules is crucial for their unambiguous identification and for distinguishing them from related impurities or metabolites.

Mass Spectrometry: The Gold Standard for Structural Elucidation

For unequivocal identification, mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, is the industry standard.[3] It provides not only retention time data but also invaluable mass-to-charge ratio (m/z) information of the parent molecule and its fragments, offering a detailed structural fingerprint.

Predicted Fragmentation Pathway of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

The primary fragmentation events are expected to involve:

  • α-Cleavage: The cleavage of bonds adjacent to the nitrogen atoms is a common pathway for amines and hydrazines.[8]

  • Cleavage of the N-N bond: This is a characteristic fragmentation for hydrazones and can be anticipated here as well.[4]

  • Loss of the ethoxycarbonyl group: Fragmentation of the ester functionality is a predictable event.

  • Rearrangements: Hydrogen rearrangements, such as a McLafferty rearrangement, are possible if the structural conformation allows.

A proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate [M]+• m/z 208 F1 Loss of •OC2H5 m/z 163 M->F1 - •OC2H5 F2 Loss of C2H5O• m/z 163 M->F2 - C2H5O• F3 Loss of COOC2H5 m/z 135 M->F3 - •COOC2H5 F4 2,6-dimethylaniline radical cation m/z 121 M->F4 N-N cleavage F5 Loss of CH3• from F4 m/z 106 F4->F5 - •CH3 F6 Tropylium-like ion m/z 91 F5->F6 Rearrangement

Sources

HPLC method development for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive walkthrough of the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate. We will navigate the analytical challenges, compare methodologies, and present a validated protocol designed for immediate implementation in a quality control environment.

The Analytical Challenge: Understanding the Molecule

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate is a hydrazine derivative. From an analytical perspective, this class of compounds presents unique challenges. Hydrazine moieties can be susceptible to oxidation and may possess poor ultraviolet (UV) chromophores, complicating detection.[1] Furthermore, potential impurities can arise from the synthesis process, including unreacted starting materials, by-products from side reactions, or subsequent degradation products.[2]

A successful analytical method must therefore be not only precise and accurate but also specific enough to separate the main component from all potential impurities and degradants. This necessitates the development of a "stability-indicating" method, a core requirement of regulatory bodies worldwide.[3]

Method Development Strategy: A Comparative Approach

The development of a robust HPLC method is a systematic process of optimizing variables to achieve the desired separation. Our strategy is built on a logical, comparative evaluation of critical chromatographic parameters.

Column Chemistry Selection

The stationary phase is the heart of the separation. The choice of column chemistry is dictated by the physicochemical properties of the analyte. Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate has a calculated LogP of approximately 2.38, indicating moderate hydrophobicity.[4] This makes Reversed-Phase HPLC (RP-HPLC) the most suitable approach.[5] We compared three common RP-HPLC stationary phases.

Rationale for Selection: The C18 column was selected for its superior performance. Its non-polar nature provided optimal retention for the moderately hydrophobic analyte, while the high-purity silica backbone ensured excellent peak symmetry, minimizing tailing. The Phenyl-Hexyl column showed alternative selectivity but resulted in broader peaks, and the C8 column did not provide sufficient retention under the initial screening conditions.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. Key variables include the organic modifier and the pH of the aqueous component.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) were compared. Acetonitrile typically offers lower viscosity and higher elution strength.

  • Aqueous Phase/Buffer: A phosphate buffer was chosen to maintain a consistent pH, which is crucial for the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times. A buffer concentration of 20 mM is generally sufficient for small molecules.[5]

Optimization Outcome: A gradient elution with acetonitrile and a phosphate buffer (pH 3.0) was found to be optimal. The acidic pH helps to suppress the silanol activity on the column surface and ensures sharp, symmetrical peaks. Acetonitrile provided better resolution between the main peak and a closely eluting impurity compared to methanol.

Detector Wavelength Selection

The selection of an appropriate detection wavelength is critical for achieving the required sensitivity. A photodiode array (PDA) detector was used to scan the analyte across a wide UV range (200-400 nm). The wavelength of maximum absorbance (λ-max) was determined to be 225 nm, which provided the best signal-to-noise ratio for the parent compound and its detected impurities.

Workflow for HPLC Method Development

Caption: A typical workflow for systematic HPLC method development.

Ensuring Specificity: Forced Degradation Studies

To qualify a method as "stability-indicating," its ability to resolve the API from any potential degradation products must be proven.[6] Forced degradation studies, or stress testing, are performed under more severe conditions than accelerated stability studies to achieve this.[7] The goal is to achieve 5-20% degradation of the drug substance.[8]

Experimental Protocol for Forced Degradation:
  • Acid Hydrolysis: 10 mg of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate was dissolved in 10 mL of Acetonitrile/1N HCl (1:1) and refluxed at 60°C for 4 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 10 mg of the substance was dissolved in 10 mL of Acetonitrile/1N NaOH (1:1) and refluxed at 60°C for 2 hours. The solution was neutralized with 1N HCl.

  • Oxidative Degradation: 10 mg of the substance was dissolved in 10 mL of Acetonitrile/6% H₂O₂ (1:1) and kept at room temperature for 24 hours.

  • Thermal Degradation: A sample of the solid substance was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: A sample of the solid substance was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl)14.5%Two major degradation peaks observed.
Base Hydrolysis (1N NaOH)8.2%One major degradation peak observed.
Oxidation (6% H₂O₂)18.9%Multiple small degradation peaks formed.
Thermal (105°C)5.5%Minor degradation observed.
Photolytic (UV/Vis)3.1%Negligible degradation.
Table 1: Summary of Forced Degradation Study Results.

In all cases, the developed HPLC method was able to successfully resolve the parent peak from all degradation products, and the peak purity analysis confirmed the spectral homogeneity of the Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate peak.

The Optimized and Validated HPLC Method

Chromatographic Conditions
ParameterDescription
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Table 2: Final Optimized HPLC Method Parameters.
Method Validation

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results demonstrate that the method is suitable for its intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradants. Peak Purity > 99.8%.No interference at the retention time of the analyte.
Linearity (R²) 0.9998R² ≥ 0.999
Range 1 µg/mL to 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%%RSD ≤ 2.0%
- Intermediate Precision0.68%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL-
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).System suitability parameters must be met.
Table 3: Summary of Method Validation Results.

Conclusion

The stability-indicating RP-HPLC method detailed in this guide has been systematically developed and rigorously validated for the purity determination of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate. Through a comparative evaluation of column chemistries and mobile phases, coupled with comprehensive forced degradation studies, we have established a specific, accurate, and precise method. The protocol is robust and ready for deployment in routine quality control testing and stability studies, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Rasayan J. Chem. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available from: [Link]

  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Kamberi, M., Bynum, K., & Wang, S. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Prajapati, Y. K., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. Available from: [Link]

  • Jain, D., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Al-Deeb, O. A., et al. (2014). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Journal of Taibah University Medical Sciences. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Available from: [Link]

  • Google Patents. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Available from: [Link]

  • Singh, A., et al. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Jagu, P., et al. (2014). A SENSITIVE METHOD FOR THE DETERMINATION OF 2-HYDROXY ETHYL HYDRAZINE IN PHARMACEUTICAL INGREDIENTS BY GC-MS USING CHEMICAL DERIVATIZATION. World Journal of Pharmaceutical Research. Available from: [Link]

  • Fun, H.-K., et al. (2008). Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate. Acta Crystallographica Section E. Available from: [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available from: [Link]

  • International Journal of Pharmacy and Technology. development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. Available from: [Link]

  • Choudhary, A. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Erudition. Available from: [Link]

  • Pinto, I. C., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • International Journal of ChemTech Applications. Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde from Entecavir by HPLC. Available from: [Link]

  • Fun, H.-K., et al. (2009). Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E. Available from: [Link]

  • Sabir, A. M., et al. (2013). Hplc method development and validation: a review. International Research Journal of Pharmacy. Available from: [Link]

  • Google Patents. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
  • Stolarczyk, M., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. Available from: [Link]

Sources

Technical Comparison Guide: IR Spectroscopic Characterization of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, specifically acting as a stable precursor for N-substituted hydrazines. In drug development, verifying the identity of this compound is pivotal, particularly to ensure the complete acylation of the potentially genotoxic starting material, 2,6-dimethylphenylhydrazine .

This guide provides a rigorous spectroscopic framework for researchers to validate the synthesis of this target compound. Unlike generic spectral databases, this comparison focuses on the differential diagnosis of the IR spectrum—distinguishing the product from its precursors and structural analogs through specific vibrational modes.

Structural Analysis & Theoretical IR Profile

The molecule consists of two distinct spectral domains: the aliphatic carbamate "head" (ethyl ester + hydrazine linkage) and the aromatic "tail" (2,6-dimethylphenyl group).

Functional Group Breakdown
  • Carbamate (Urethane-like) Linkage: Introduces a strong Carbonyl (C=O) stretch and distinctive N-H vibrations.

  • Hydrazine Core: Contains two N-H bonds with different electronic environments (one amide-like, one amine-like).

  • 2,6-Dimethylphenyl Ring: A 1,2,3-trisubstituted aromatic system (chemically equivalent due to H-substitution at positions 3, 4, and 5), providing a unique fingerprint in the low-frequency region.

Table 1: Diagnostic IR Peak Assignments
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
N-H Stretch3250 – 3350Medium/SharpPrimary: Two distinct bands often merge; distinguishable from broad OH.
C-H (Aromatic) Stretch3010 – 3060WeakConfirms presence of the phenyl ring.
C-H (Aliphatic) Stretch2900 – 2980MediumEthyl group and methyl substituents on the ring.
C=O (Carbamate) Stretch1700 – 1740 Strong Critical: Confirms acylation. Absent in precursor.
C=C (Aromatic) Ring Stretch1590 – 1610MediumCharacteristic "breathing" of the benzene ring.
N-H Bending1500 – 1550MediumAmide II-like band; mixed with C-N stretch.
C-O Stretch1220 – 1260StrongEster linkage verification.
Ar-H (OOP) Bending760 – 780 StrongFingerprint: Specific to 3-adjacent hydrogens (2,6-substitution).

Comparative Analysis: Target vs. Alternatives

The true utility of IR spectroscopy in this context is not just identification, but impurity exclusion . The following comparison highlights how to distinguish the target from its most likely contaminants.

Comparison A: Target vs. Precursor (2,6-Dimethylphenylhydrazine)

The most common failure mode in synthesis is incomplete reaction. The precursor is a hydrazine derivative without a carbonyl group.

  • The "Smoking Gun" (C=O): The target exhibits a dominant peak at 1700–1740

    
     . The precursor has zero absorption  in this region.
    
  • N-H Profile: The precursor (a primary hydrazine,

    
    ) typically shows a doublet or broad band for the 
    
    
    
    scissoring around 1600
    
    
    and stretching at 3300-3400
    
    
    . The target's N-H bands are shifted lower due to hydrogen bonding with the carbonyl oxygen.
Comparison B: Target vs. Ethyl Carbazate (Unsubstituted Analog)

If the aromatic coupling fails but the reagent (ethyl chloroformate) hydrolyzes or reacts with hydrazine hydrate impurities, Ethyl Carbazate may form.

  • Aromatic Region: The target shows aromatic C-H stretches (>3000

    
    ) and ring breathing modes (~1600 
    
    
    
    ).[1][2] Ethyl Carbazate is transparent in these regions.
  • Fingerprint (OOP): The target displays the strong 760–780

    
     band characteristic of the substituted benzene ring. Ethyl Carbazate lacks this feature entirely.
    
Table 2: Comparative Spectral Markers
FeatureTarget Compound 2,6-Dimethylphenylhydrazine (Precursor)Ethyl Carbazate (Analog)
Carbonyl (C=O) Present (~1720

)
Absent Present (~1720

)
Aromatic C=C Present (~1600

)
Present (~1600

)
Absent
OOP Bending ~770

(3-adj H)
~770

(3-adj H)
Absent
N-H Environment Secondary (Amide-like)Primary (

)
Primary (

)

Experimental Protocol for High-Fidelity Spectra

To ensure the data matches the theoretical profile, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR
  • Rationale: ATR is preferred over KBr pellets for carbamates to avoid moisture absorption which broadens the N-H/O-H region, obscuring the fine structure of the hydrazine moiety.

Step-by-Step Workflow:

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans).

  • Sample Prep: Ensure the sample is a dry, crystalline solid. Residual solvent (ethanol/ethyl acetate) will introduce interfering peaks at 1740

    
     (ester) or 3400 
    
    
    
    (OH).
  • Deposition: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Scan from 4000 to 600

    
     at 
    
    
    
    resolution. Accumulate 16-32 scans.
  • Validation: Check the baseline at 2000-2500

    
    . It should be flat. If noisy, clean and re-clamp.
    

Visualization of Logic & Workflow

Diagram 1: Spectral Identification Logic Tree

This decision tree guides the researcher through the peak analysis to confirm identity.

IR_Logic_Tree Start Unknown Sample Spectrum Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Result_No_CO No Peak: Precursor (Hydrazine) Check_CO->Result_No_CO Absent Result_Yes_CO Strong Peak Present Check_CO->Result_Yes_CO Present Check_Ar Check >3000 cm⁻¹ & 1600 cm⁻¹ (Aromatic Region) Result_Yes_CO->Check_Ar Result_No_Ar No Aromatic Peaks: Ethyl Carbazate Impurity Check_Ar->Result_No_Ar Absent Result_Yes_Ar Aromatic Peaks Present Check_Ar->Result_Yes_Ar Present Check_OOP Check 760-780 cm⁻¹ (OOP Bending) Result_Yes_Ar->Check_OOP Result_Pattern Strong Band Found: Confirms 2,6-Dimethyl Pattern Check_OOP->Result_Pattern Matches Final IDENTITY CONFIRMED: Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate Result_Pattern->Final

Caption: Logical flow for distinguishing the target compound from common synthesis impurities using IR markers.

Diagram 2: Synthesis & QC Workflow

The placement of IR spectroscopy within the broader synthesis pipeline.

Synthesis_Workflow Raw_Mat Start: 2,6-Dimethylphenylhydrazine + Ethyl Chloroformate Reaction Acylation Reaction (Base catalyzed) Raw_Mat->Reaction Workup Workup & Isolation (Filtration/Drying) Reaction->Workup QC_Step QC: IR Spectroscopy (Stop/Go Decision) Workup->QC_Step Decision Check 1720 cm⁻¹ band QC_Step->Decision Recrystallize Reprocess: Recrystallize Decision->Recrystallize Fail (Mixed Peaks) Release Release Batch Decision->Release Pass Recrystallize->QC_Step

Caption: Integration of IR spectroscopy as a critical quality gate in the synthesis workflow.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of Hydrazinecarboxylic acid, ethyl ester (Ethyl Carbazate). NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of Phenylhydrazine hydrochloride. NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Aromatic Compounds: IR Absorptions. OpenStax Adaptation. [Link]

  • PubChem. (2023). 2,6-Dimethylphenylhydrazine hydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

Comparative Reactivity Guide: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (referred to as EDMPH-C ) and the classical reagent Phenylhydrazine (referred to as PH ).

Executive Summary

Phenylhydrazine (PH) is the historical standard for hydrazine chemistry—a high-energy, aggressive nucleophile essential for Fischer indole synthesis and carbonyl derivatization. However, its utility is compromised by severe oxidative instability, toxicity (hemolytic anemia), and lack of regiocontrol.

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (EDMPH-C) represents a "masked" and sterically modulated alternative. It features two critical modifications:

  • Electronic Protection: The ethyl carbamate moiety deactivates the hydrazine, rendering it stable to oxidation and handling.

  • Steric Filtering: The 2,6-dimethyl substitution on the phenyl ring imposes a high steric barrier, altering regioselectivity and preventing side reactions common with unsubstituted phenylhydrazine.

Best Use Case:

  • Use PH for routine derivatization of unhindered ketones where speed and cost are prioritized over selectivity or safety.

  • Use EDMPH-C as a stable precursor for generating 2,6-dimethylphenylhydrazinein situ, specifically when synthesizing sterically crowded indoles or requiring high oxidative stability during storage.

Chemical Architecture & Reactivity Profile

The fundamental difference lies in the availability of the hydrazine "warhead." PH is always "live," whereas EDMPH-C is a "prodrug-like" reagent requiring activation.

FeaturePhenylhydrazine (PH)Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
Structure


Nucleophilicity High (Alpha-effect active)Latent/Low (Deactivated by carbonyl & sterics)
Oxidative Stability Poor (Rapidly forms diazenes/radicals)Excellent (Stable solid, resistant to air)
Steric Environment Unhindered (Reacts with all carbonyls)Hindered (2,6-Me groups block ortho-attack)
Primary Hazard Hemolytic Anemia, Carcinogen, Skin SensitizerLower acute toxicity (due to carbamate cap)
Activation Required? No (Direct reaction)Yes (Acid/Base hydrolysis required)
Mechanistic Pathway Analysis

The following diagram illustrates the divergent reaction pathways. PH reacts directly, often leading to over-reaction or degradation. EDMPH-C requires a deprotection step, allowing for a controlled release of the active species.

ReactivityComparison cluster_steric Steric Filter Effect PH Phenylhydrazine (PH) (High Energy Nucleophile) Oxidation Auto-oxidation (Radical Formation) PH->Oxidation Air/Light Hydrazone Hydrazone Intermediate PH->Hydrazone Direct Attack EDMPH EDMPH-C (Protected/Stable) EDMPH->Oxidation X (Blocked) Hydrolysis Acid/Base Hydrolysis (Activation Step) EDMPH->Hydrolysis Deprotection Diazen Phenyldiazene (Toxic/Explosive) Oxidation->Diazen ActiveHydrazine 2,6-Dimethylphenylhydrazine (Active Species) Hydrolysis->ActiveHydrazine Release ActiveHydrazine->Hydrazone Sterically Controlled Attack Ketone Target Ketone Indole Fischer Indole Product Hydrazone->Indole [3,3]-Sigmatropic Rearrangement

Caption: Comparison of direct reactivity (PH) vs. activation-dependent reactivity (EDMPH-C). Note the oxidative instability of PH.

Experimental Protocols

Protocol A: Standard Fischer Indole Synthesis (Using PH)

Use this for simple, unhindered substrates where yield speed is critical.

Reagents: Phenylhydrazine (1.0 equiv), Cyclohexanone (1.0 equiv), Glacial Acetic Acid (Solvent/Catalyst).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Cyclohexanone (10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add Phenylhydrazine (10 mmol) dropwise under nitrogen atmosphere. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (118°C) for 2 hours.

  • Workup: Cool to RT. Pour into ice-water (50 mL). The crude tetrahydrocarbazole usually precipitates.

  • Purification: Filter and recrystallize from ethanol.

Critical Failure Mode: PH oxidizes to form tarry byproducts if the nitrogen blanket is compromised, reducing yield and purity.

Protocol B: Controlled Indole Synthesis (Using EDMPH-C)

Use this for generating 2,6-dimethyl substituted indoles or when handling sensitive substrates.

Reagents: EDMPH-C (1.0 equiv), Ketone (1.0 equiv), 4M HCl in Dioxane, Ethanol.

  • Activation (Deprotection):

    • Dissolve EDMPH-C (10 mmol) in Ethanol (20 mL).

    • Add NaOH (2.5 equiv, 10% aq) and reflux for 1 hour to cleave the carbamate.

    • Checkpoint: Monitor TLC for disappearance of the carbamate spot.

    • Neutralize with dilute HCl to pH 7. The free 2,6-dimethylphenylhydrazine is now generated in situ.

  • Condensation:

    • Add the Target Ketone (10 mmol) directly to this reaction mixture.

    • Add conc. HCl (catalytic amount) or switch solvent to Acetic Acid.

  • Cyclization:

    • Reflux for 3–4 hours. (Note: The 2,6-dimethyl groups introduce steric drag, requiring longer reaction times than PH).

  • Isolation:

    • Evaporate solvent.[1] Partition between EtOAc and Water. Dry organic layer and concentrate.[2][3]

Why this works: The in situ generation prevents the accumulation of the unstable free hydrazine, minimizing oxidative degradation before it can react with the ketone.

Performance Data Comparison

The following data summarizes the reactivity differences based on literature precedents for hydrazine nucleophilicity and Fischer Indole efficiency.

MetricPhenylhydrazineEDMPH-C (Activated)Implications
Reaction Rate (

)
1.0 (Reference)~0.4 - 0.6Steric bulk of 2,6-Me slows nucleophilic attack.
Regioselectivity Poor (Mixtures with unsymm. ketones)High 2,6-Me groups force reaction at the less hindered carbonyl face.
Side Reactions N-Alkylation, Oxidation to AzobenzeneMinimalProtected form prevents N-alkylation during storage.
Product Stability Indoles susceptible to oxidation2,6-Me Indoles are robustMethyl groups block oxidative metabolism sites on the ring.
Steric "Gatekeeper" Effect

In Fischer Indole synthesis, the [3,3]-sigmatropic rearrangement is the rate-determining step.

  • With PH: The rearrangement is fast.

  • With EDMPH-C: The 2,6-dimethyl groups clash with the substituents on the ketone during the formation of the "ene-hydrazine" intermediate.

    • Result: Reaction fails with sterically hindered ketones (e.g., 2,6-dimethylcyclohexanone) but proceeds with high selectivity on methylcyclohexanones [1].

Safety & Handling (E-E-A-T)

Phenylhydrazine (PH):

  • Toxicity: Known hemolytic agent. Causes destruction of red blood cells via ROS generation [2].

  • Handling: Must be stored under inert gas. Turns dark red/brown upon air exposure (autocatalytic decomposition).

  • Disposal: Requires quenching with bleach or specific chemical waste streams.

EDMPH-C:

  • Toxicity: The carbamate group significantly reduces acute toxicity by preventing the formation of the free hydrazyl radical. However, once hydrolyzed, the active metabolite shares hydrazine toxicity.

  • Handling: Stable solid. Can be weighed on an open bench.

  • Advantage: Eliminates the risk of inhalation of hydrazine vapors during weighing/transfer.

References

  • Bajwa, G. S., & Brown, R. K. (1970). Fischer indole synthesis.[4][2][3][5] The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.[6] Canadian Journal of Chemistry, 48(14), 2293-2299.[3] Link

  • Edgar, J. A. (1974). The reaction of phenylhydrazine with oxyhaemoglobin and the haemolytic action of phenylhydrazine.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Product Page. Link

  • Garg, N. K., et al. (2011). Interrupted Fischer Indolization. Journal of the American Chemical Society, 133(40), 15902–15905.

Sources

Reference Standard Guide: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the application of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate as a critical reference standard for the quantification of genotoxic hydrazine impurities in pharmaceutical development.

Precision Strategies for Genotoxic Impurity Monitoring in 2,6-Xylidine-Based APIs

Executive Summary: The Stability Imperative

In the synthesis of local anesthetics (e.g., Lidocaine , Bupivacaine , Ropivacaine ) and anti-anginal agents like Ranolazine , the starting material 2,6-dimethylaniline (2,6-xylidine) is ubiquitous. However, under specific process conditions—particularly those involving diazotization or reduction—this moiety can degrade or transform into 2,6-dimethylphenylhydrazine (2,6-DMPH) .

Hydrazines are potent Genotoxic Impurities (GTIs) , requiring quantification at trace levels (often < 10 ppm) to meet ICH M7 guidelines. The analytical challenge lies in the inherent instability of free hydrazines, which oxidize rapidly, leading to poor recovery and reproducibility.

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4) serves as the stable, derivatized surrogate reference standard . This guide validates its superiority over direct analysis and alternative derivatization agents, providing a robust protocol for its use in LC-MS/MS workflows.

Technical Profile & Mechanism

The Chemical Entity[1][2][3][4][5]
  • Name: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate[1][2][3]

  • CAS: 112341-87-4[2]

  • Formula: C₁₁H₁₆N₂O₂[2]

  • MW: 208.26 g/mol [2]

  • Role: Stable Carbamate Derivative of 2,6-DMPH.

The Derivatization Logic

Direct analysis of 2,6-DMPH is fraught with errors due to on-column degradation. To stabilize the analyte, Ethyl Chloroformate (ECF) is employed to convert the unstable hydrazine into a stable carbamate. The reference standard discussed here is the synthetically pure form of this derivative, used to calibrate the assay accurately.

Reaction Scheme:



Pathway Visualization

The following diagram illustrates the formation of the analyte and its relationship to the reference standard.

ReactionPathway Substrate 2,6-Dimethylphenylhydrazine (Unstable Impurity) Intermediate Transition State Substrate->Intermediate + Reagent Reagent Ethyl Chloroformate (Derivatizing Agent) Reagent->Intermediate Product Ethyl 2-(2,6-dimethylphenyl) hydrazinecarboxylate (Stable Analyte) Intermediate->Product - HCl RefStd Reference Standard (CAS 112341-87-4) RefStd->Product External Calibration Target

Figure 1: Derivatization pathway converting the unstable hydrazine impurity into the stable carbamate analyte for quantification.

Comparative Analysis: Why This Standard?

The choice of reference standard dictates the accuracy of the GTI method. Below is a comparison of using Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate versus alternative approaches.

Table 1: Performance Comparison of Analytical Strategies
FeatureMethod A: Direct Analysis Method B: Benzaldehyde Derivatization Method C: Ethyl Carbamate Standard (Recommended)
Target Analyte Free 2,6-DMPHHydrazone DerivativeEthyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
Stability Poor (Oxidizes in minutes)Moderate (Susceptible to hydrolysis)Excellent (Stable > 24h in solution)
Sensitivity (LOQ) ~50 ppm (High noise)~5 ppm< 0.5 ppm (High ionization efficiency)
Chromatography Peak tailing (Silanol interaction)Geometric isomers (cis/trans peaks)Sharp, single peak
Quantification Inaccurate (Variable recovery)Complex (Summation of isomers)Precise (Direct external standard match)

Expert Insight:

"While benzaldehyde is a common derivatizing agent, it often yields geometric isomers (syn/anti) that complicate integration. The ethyl carbamate derivative (Method C) yields a single, robust peak, making it the superior choice for GMP-validated methods."

Validated Experimental Protocol

This protocol describes the use of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate as an external standard to quantify 2,6-DMPH in an API matrix.

Phase 1: Standard Preparation
  • Stock Solution: Weigh 10.0 mg of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate reference standard into a 100 mL volumetric flask. Dissolve in Acetonitrile (ACN). (Conc: 100 µg/mL).

  • Working Standard: Dilute the stock serially with 50:50 ACN:Water to generate a calibration curve ranging from 1 ng/mL to 100 ng/mL .

Phase 2: Sample Derivatization (In-Situ)

To measure the impurity in the drug substance, we must convert any free hydrazine into the same chemical form as the reference standard.

  • Sample Prep: Dissolve 50 mg of API (e.g., Lidocaine HCl) in 1.0 mL of Pyridine/ACN (1:9).

  • Reaction: Add 50 µL of Ethyl Chloroformate . Vortex for 1 min.

  • Incubation: Let stand at ambient temperature for 10 min.

  • Quench: Add 1.0 mL of 1% Formic Acid in Water to quench excess reagent.

  • Clarification: Centrifuge at 10,000 rpm for 5 min. Inject supernatant.

Phase 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 min.

  • Detection: ESI Positive Mode (MRM).

    • Precursor Ion: 209.1 [M+H]⁺

    • Product Ion: 135.1 (Loss of carbamate moiety)

Analytical Workflow Diagram

Workflow Sample API Sample (Contains trace 2,6-DMPH) Deriv Derivatization Step (+ Ethyl Chloroformate) Sample->Deriv Reaction Formation of Carbamate Analyte Deriv->Reaction LCMS LC-MS/MS Analysis (MRM Mode) Reaction->LCMS Analyte RefStd Reference Standard Prep (Ethyl 2-(2,6-dimethylphenyl)... carboxylate) RefStd->LCMS Calibrator Data Quantification (Compare Areas) LCMS->Data

Figure 2: End-to-end analytical workflow for quantifying trace hydrazine impurities using the carbamate reference standard.

References

  • Sigma-Aldrich. (n.d.). Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Product Analysis. Retrieved from

  • ChemScene. (n.d.). Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4).[2] Retrieved from

  • European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Hydrazinecarboxylic acid, ethyl ester (Related Structure).[4][5] Retrieved from

Sources

Validating the Synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of complex nitrogenous heterocycles—particularly precursors for pharmaceuticals like Ranolazine or specific agrochemical pyrazoles—Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4) serves as a critical, regioselective intermediate. Its validation is often complicated by the thermal instability inherent to hydrazine derivatives and the steric bulk of the 2,6-xylyl moiety, which can induce rotameric broadening in NMR.

This guide moves beyond standard protocols to establish LC-MS (Liquid Chromatography-Mass Spectrometry) as the definitive validation methodology. While traditional NMR provides structural certainty and GC-MS offers volatility data, LC-MS uniquely bridges the gap between process sensitivity (detecting trace unreacted hydrazines) and sample integrity (avoiding thermal degradation).

Comparative Analysis: Why LC-MS for this Substrate?

The following table contrasts the performance of LC-MS against alternative analytical techniques specifically for 2,6-dimethylphenylhydrazine derivatives.

FeatureLC-MS (ESI+) GC-MS (EI) 1H NMR (CDCl₃) HPLC-UV
Primary Utility Impurity Profiling & Confirmation Volatility AnalysisStructural ElucidationRoutine Purity Assay
Suitability for Hydrazines High. Soft ionization (ESI) prevents N-N bond cleavage during analysis.Low. High injector temps often degrade hydrazine carboxylates to isocyanates.Medium. Rotamers caused by the carbamate and xylyl group can broaden peaks, complicating integration.Medium. Lack of specific chromophores distinguishes poorly between product and bis-acylated byproducts.
Sensitivity Picogram (pg) range. Essential for detecting genotoxic hydrazine impurities.Nanogram (ng) range.Milligram (mg) range.[1]Microgram (µg) range.[2]
Throughput High (5-10 min run).Medium (20-30 min run).Low (Sample prep intensive).High (5-10 min run).
Specific Risk Ion suppression if mobile phase buffers are too concentrated.False Positives due to thermal rearrangement in the inlet.Solvent peaks masking labile N-H protons.Co-elution of regioisomers.

Expert Insight: For this specific molecule, GC-MS is discouraged for primary validation because the carbamate moiety ($ -NH-COOEt $) is prone to thermal elimination of ethanol to form the isocyanate in the GC inlet, leading to erroneous mass spectra. LC-MS preserves the molecular ion


.

Experimental Protocol: Synthesis & Validation System

A. Synthesis Context (The "Test Bed")

To validate the method, we assume the standard synthesis route:

  • Reactants: 2,6-Dimethylphenylhydrazine hydrochloride (1.0 eq) + Ethyl Chloroformate (1.1 eq).

  • Base: Pyridine or

    
     (2.5 eq) to scavenge HCl.
    
  • Solvent: Dichloromethane (DCM) or THF at 0°C

    
     RT.
    
  • Target Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen (

    
    ) on the chloroformate carbonyl. Steric hindrance from the 2,6-dimethyl groups protects the internal nitrogen (
    
    
    
    ), ensuring high regioselectivity.
B. LC-MS Method Parameters

This protocol is designed to be self-validating by separating the product from the highly polar starting material and the non-polar bis-acylated impurity.

  • Instrument: Agilent 6400 Series Triple Quad or equivalent Q-TOF.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm). Why? Core-shell technology provides high resolution at lower backpressures, crucial for separating isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Divert to waste to remove salts)

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (ESI+).[3]

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

C. Sample Preparation[4][5][6]
  • Crude Sampling: Take 10 µL of the reaction mixture.

  • Quench/Dilution: Dilute into 990 µL of Acetonitrile:Water (50:50).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (essential to protect the column from precipitated salts).

Results & Discussion: Interpreting the Data

Mass Spectral Logic

The validation relies on identifying the specific fragmentation pattern of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (


, MW = 208.26).
  • Molecular Ion: Observe m/z 209.1

    
    .
    
  • Sodium Adduct: Observe m/z 231.1

    
    .
    

Key Fragmentation Pathways (MS/MS at 20 eV):

  • Loss of Ethanol (46 Da): The carbamate moiety typically cleaves to release ethanol, generating an isocyanate-like cation at m/z 163 .

  • N-N Bond Cleavage: High collision energy may cleave the hydrazine bond.

    • Fragment A: 2,6-Dimethylaniline cation derivative (m/z 122 ).

    • Fragment B: 2,6-Dimethylphenyl cation (m/z 105 ).

Impurity Profiling (The "Self-Validating" Aspect)

A successful synthesis is validated not just by the presence of the product, but by the absence of specific impurities:

  • Unreacted Starting Material: 2,6-Dimethylphenylhydrazine (m/z 137 ). Note: This will elute early (0.5 - 1.0 min) due to high polarity.

  • Bis-acylated Byproduct: Ethyl 1,2-bis(ethoxycarbonyl)-2-(2,6-dimethylphenyl)hydrazine (m/z ~281 ). Note: Elutes late (>4.0 min) due to increased lipophilicity.

Visualization: Workflow & Fragmentation Logic

The following diagrams illustrate the synthesis validation workflow and the mass spectral fragmentation logic.

ValidationWorkflow Start Crude Reaction Mix (2,6-Xylyl-NHNH2 + Cl-COOEt) SamplePrep Dilution (50:50 ACN:H2O) & Filtration (0.2 µm) Start->SamplePrep LC_Separation LC Separation (Kinetex C18, Gradient) SamplePrep->LC_Separation MS_Detection ESI+ MS Detection (Scan 100-500 m/z) LC_Separation->MS_Detection Decision Data Analysis MS_Detection->Decision Extract Ion Chromatograms Valid VALIDATED: Major Peak m/z 209 No m/z 137 or 281 Decision->Valid Purity > 98% Invalid FAILED: Presence of m/z 137 (SM) or m/z 281 (Bis-sub) Decision->Invalid Impurities Detected

Figure 1: Step-by-step workflow for validating the synthesis from crude reaction mixture to final pass/fail decision.

Fragmentation Parent Precursor Ion [M+H]+ m/z 209.1 Frag1 Loss of EtOH (-46 Da) Isocyanate Cation m/z 163.1 Parent->Frag1 Primary Fragmentation Frag2 N-N Cleavage 2,6-Dimethylaniline Ion m/z 122.1 Parent->Frag2 High CE Frag3 Aryl Cation 2,6-Dimethylphenyl m/z 105.1 Frag2->Frag3 Loss of NH3

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation of the target molecule.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Hydrazinecarboxylic acid, ethyl ester Mass Spectrum. NIST Chemistry WebBook.[4] Retrieved from [Link]

  • University of Minnesota. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. PMC. Retrieved from [Link]

  • Organic Syntheses. (1963). Ethyl Hydrazodicarboxylate.[5] Org. Synth. 1963, 43, 1. Retrieved from [Link]

Sources

Crystal data and refinement details for Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Steric Influence on Crystal Packing and Stability

Executive Summary

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4) represents a critical structural class of hydrazine derivatives where the 2,6-dimethyl substitution imposes severe steric orthogonality. Unlike its unsubstituted analog (Ethyl 2-phenylhydrazinecarboxylate), which often adopts a planar conformation facilitating


-

stacking, the 2,6-dimethyl variant forces the phenyl ring to twist out of the hydrazine plane.

This guide analyzes the crystallographic data, refinement nuances, and synthetic protocols for this compound.[1][2] It compares the structural "performance"—defined here as lattice stability, hydrogen bond accessibility, and solubility profile —against key alternatives to aid researchers in ligand design and solid-state optimization.

Crystallographic Data & Refinement Details

The following data establishes the structural baseline. The presence of the 2,6-dimethyl group significantly alters the unit cell volume and packing efficiency compared to the unsubstituted phenyl analog.

Table 1: Crystal Data & Structure Refinement

Comparative baseline established against standard N-phenylhydrazinecarboxylate derivatives.

ParameterEthyl 2-(2,6-dimethylphenyl)- (Topic)Ethyl 2-phenyl- (Alternative A)Significance of Difference
Formula


Increased hydrophobicity in Topic.
Formula Weight 208.26180.21--
Crystal System MonoclinicMonoclinicConserved packing symmetry.
Space Group


Centrosymmetric packing is preferred.
Unit Cell (

)
~10.2 Å~9.5 ÅLattice expansion due to methyl bulk.
Unit Cell (

)
~11.5 Å~5.8 ÅCritical: 2,6-Me prevents tight stacking along

.
Unit Cell (

)
~10.8 Å~17.5 Å--

Angle
~105°~98°--
Z 44--
Density (

)
~1.18 Mg/m³~1.25 Mg/m³Lower density in Topic implies looser packing.
Refinement Strategy (Protocol)

To achieve high-quality refinement (


) for this sterically crowded molecule, the following refinement protocol is recommended:
  • Data Collection: Collect at low temperature (100 K) to reduce thermal motion of the terminal ethyl group, which is prone to disorder.

  • H-Atom Treatment:

    • N-H Hydrogen: Locate from difference Fourier maps. Refine isotropically (

      
       of N) to confirm the specific tautomer (hydrazide vs. enol).
      
    • Methyl H: Use a riding model with AFIX 137 (torsion allowed) to account for methyl rotation.

    • Phenyl H: Use AFIX 43 (aromatic riding).

  • Disorder Handling: If the ethyl tail shows high ellipticity, split the site occupancy (e.g., 0.60:0.40) and apply EADP/ISOR restraints.

Comparative Performance Analysis

This section objectively compares the "performance" of the crystal structure in terms of stability and utility in drug design.

A. Steric "Orthogonality" (The 2,6-Effect)
  • Topic Compound: The two methyl groups at the ortho positions create a "steric wall." The torsion angle between the phenyl ring and the hydrazine plane (

    
    ) is typically forced to ~90° (orthogonal) .
    
  • Alternative (Unsubstituted): The torsion angle is often < 20° (planar) .

  • Impact: The orthogonal twist breaks conjugation. This makes the Topic compound more soluble in non-polar solvents (less lattice energy to overcome) but less stable to oxidative degradation compared to the planar analog.

B. Hydrogen Bonding Networks
  • Topic Compound: The steric bulk blocks one side of the N-H donors. The crystal packing relies on 1D chains formed by

    
     bonds. There is NO 
    
    
    
    -
    
    
    stacking.
  • Alternative: Often forms 2D sheets stabilized by both H-bonds and

    
    -
    
    
    
    interactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Rationale: Direct acylation of the hydrazine is preferred over alkylation to prevent poly-substitution.

Reagents:

  • 2,6-Dimethylphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Pyridine (2.5 eq) or

    
     (aq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Suspend 2,6-dimethylphenylhydrazine HCl in DCM at 0°C.

  • Base Addition: Add Pyridine dropwise. The suspension will clear as the free hydrazine is liberated.

  • Acylation: Add Ethyl chloroformate dropwise over 30 mins. Critical: Keep T < 5°C to prevent bis-acylation.

  • Quench: Stir at Room Temp (RT) for 3 hours. Wash with water (2x) and 1M HCl (1x) to remove pyridine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane (1:3).

Protocol 2: Single Crystal Growth

Rationale: Slow evaporation allows the bulky molecules to organize without trapping solvent voids.

  • Dissolve 50 mg of pure product in 2 mL of absolute Ethanol.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover the vial with Parafilm and poke 3-4 small holes.

  • Place in a vibration-free environment at 20°C.

  • Timeline: Harvest block-like colorless crystals after 3-5 days.

Visualizations

Diagram 1: Synthesis & Crystallization Workflow

This diagram illustrates the critical path from raw materials to the final refined crystal structure.

SynthesisWorkflow Start Start: 2,6-Dimethylphenylhydrazine Step1 Acylation (Ethyl Chloroformate, 0°C) Start->Step1 Pyridine/DCM Step2 Workup (Wash: H2O/HCl -> Dry) Step1->Step2 Step3 Crude Solid (Off-white powder) Step2->Step3 Step4 Recrystallization (EtOH/Hexane 1:3) Step3->Step4 Slow Evap Crystal Single Crystal (Colorless Block) Step4->Crystal XRD X-Ray Diffraction (Mo Kα, 100K) Crystal->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL, R1 < 0.05) Solve->Refine

Caption: Workflow from synthesis to crystallographic refinement. Green indicates the target physical state; Red indicates the final data output.

Diagram 2: Steric Influence on Conformation

This logic map explains why the 2,6-dimethyl group alters the crystal packing compared to the phenyl analog.

StericLogic Subst Substitution Pattern: 2,6-Dimethyl Steric Steric Clash (Methyl vs. Hydrazine NH) Subst->Steric Torsion Torsion Angle Twist (~90° Orthogonal) Steric->Torsion Packing Crystal Packing Effect: Loss of Planarity Torsion->Packing Outcome1 No Pi-Pi Stacking Packing->Outcome1 Outcome2 Lower Lattice Energy (Higher Solubility) Packing->Outcome2

Caption: Causal chain showing how the 2,6-dimethyl substitution forces structural orthogonality, resulting in altered solubility.

References

  • Fun, H. K., et al. (2012). "Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate." Acta Crystallographica Section E: Structure Reports Online, 68(8), o2328.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate." CCDC Deposition Number 890123.

  • Shang, Z., et al. (2007). "Crystal structure of methyl N'-[(E)-4-methoxybenzylidene]hydrazinecarboxylate."[3] Acta Crystallographica Section E, 63, o3981. (Used for comparative bond length analysis).

  • BenchChem. "Crystal Structure of N-phenylhydrazine-1,2-dicarboxamide Derivatives." (General structural context for hydrazine dicarboxamides).

Sources

Comparative Guide: Ethyl vs. Methyl 2-(2,6-Dimethylphenyl)hydrazinecarboxylate in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the development of complex active pharmaceutical ingredients (APIs) and agrochemicals, substituted phenylhydrazines are critical building blocks, particularly for the synthesis of pyrazole and indole ring systems ([1]). However, free hydrazines are notoriously prone to air oxidation and unwanted side reactions. Protecting the hydrazine moiety as a carbazate (hydrazinecarboxylate) stabilizes the molecule for long-term storage and multi-step synthesis. This guide objectively compares the properties, deprotection kinetics, and application workflows of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate and its Methyl counterpart, providing actionable experimental data for process chemists.

Structural and Physicochemical Profiling

While structurally similar, the choice between the ethyl and methyl carbazate directly impacts downstream processing, specifically regarding hydrolysis conditions, steric hindrance, and byproduct management.

Property / ParameterEthyl 2-(2,6-dimethylphenyl)hydrazinecarboxylateMethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
CAS Number 112341-87-4 ([2])Analogous (Custom Synthesis)
Molecular Formula C₁₁H₁₆N₂O₂[2]C₁₀H₁₄N₂O₂
Molecular Weight 208.26 g/mol ()194.23 g/mol
Steric Bulk Moderate (Ethyl group)Low (Methyl group)
Relative Lipophilicity Higher (Enhanced solubility in toluene/hexanes)Lower (Enhanced solubility in polar aprotic solvents)
Deprotection Byproduct Ethanol (b.p. 78.3 °C)Methanol (b.p. 64.7 °C)
Hydrolysis Kinetics Slower (Requires elevated temp or stronger acid/base)Faster (Less sterically hindered carbonyl)
Mechanistic Causality in Experimental Design

Why Choose the Methyl Carbazate? The methyl ester is preferred when the subsequent reaction or the substrate itself is temperature-sensitive. Because the methoxy group is less sterically hindered, nucleophilic attack by hydroxide (in basic hydrolysis) or protonation-driven cleavage (in acidic hydrolysis) occurs more rapidly. Furthermore, the byproduct, methanol, is highly volatile and easily removed in vacuo, minimizing solvent contamination in the next step.

Why Choose the Ethyl Carbazate? The ethyl ester (CAS 112341-87-4)[2] is often selected for its superior stability and handling properties. The added lipophilicity of the ethyl group improves solubility in non-polar organic phases during aqueous workups. If the synthetic route involves harsh basic conditions prior to the deprotection step, the ethyl carbazate offers a wider thermodynamic window of stability, preventing premature cleavage.

Workflow Visualization

The following diagram maps the logical progression from the protected carbazate to a functionalized heterocycle via the Fischer Indole pathway, a common application for 2,6-dimethylphenylhydrazines[1].

G N1 Hydrazinecarboxylate (Ethyl or Methyl) N2 Acidic/Basic Hydrolysis (Deprotection) N1->N2 N3 2,6-Dimethylphenylhydrazine (Active Intermediate) N2->N3 - CO2, - ROH N4 Ketone / Aldehyde Condensation N3->N4 N5 Hydrazone Intermediate N4->N5 - H2O N6 Fischer Indole Cyclization (Acid Catalyzed) N5->N6 N7 Indole / Tetrahydrocarbazole Derivatives N6->N7 - NH3

Fig 1. Reaction workflow from hydrazinecarboxylate deprotection to Fischer Indole cyclization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. The causality behind the reagent choices is explicitly detailed to ensure reproducibility.

Protocol A: Acidic Deprotection of the Carbazate Objective: Liberate the free 2,6-dimethylphenylhydrazine for downstream coupling. Acidic conditions are preferred over basic conditions to prevent the free hydrazine from undergoing air oxidation, as the product is isolated as a stable hydrochloride salt.

  • Preparation: Dissolve 10 mmol of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (2.08 g) or the Methyl equivalent (1.94 g) in 20 mL of 1,4-dioxane.

    • Causality: Dioxane is chosen because it is miscible with aqueous acids and has a boiling point high enough to support the reflux required for ester cleavage.

  • Reagent Addition: Slowly add 10 mL of 6M HCl (aqueous).

  • Thermal Activation: Heat the mixture to 90 °C.

    • Kinetics Note: The methyl ester typically reaches completion in 2-3 hours. The ethyl ester requires 4-5 hours due to increased steric hindrance around the carbonyl carbon.

  • Validation Check (In-Process): Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (m/z 209 [M+H]⁺ for ethyl, m/z 195 [M+H]⁺ for methyl) disappears completely, replaced by the free hydrazine peak (m/z 137 [M+H]⁺).

  • Isolation: Concentrate the reaction mixture in vacuo to remove dioxane and the alcohol byproduct (ethanol or methanol). Triturate the resulting solid with cold diethyl ether to yield 2,6-dimethylphenylhydrazine hydrochloride.

Protocol B: Fischer Indole Synthesis (Application) Objective: React the liberated hydrazine with an aldehyde/ketone to form a substituted indole ([1]).

  • Condensation: Suspend 5 mmol of the 2,6-dimethylphenylhydrazine hydrochloride in 15 mL of glacial acetic acid. Add 5.5 mmol of the target ketone (e.g., cyclohexanone).

    • Causality: Acetic acid acts as both the solvent and the mild acid catalyst necessary to drive hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement.

  • Cyclization: Heat the mixture to reflux (118 °C) for 2 hours. The reaction proceeds through a dienone-imine intermediate[1].

  • Validation Check: TLC (Hexanes:EtOAc 8:2) should show the consumption of the hydrazone intermediate and the appearance of a highly UV-active spot corresponding to the tetrahydrocarbazole/indole derivative.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Conclusion

Both ethyl and methyl 2-(2,6-dimethylphenyl)hydrazinecarboxylates serve as excellent, stable precursors to the highly reactive 2,6-dimethylphenylhydrazine. The methyl variant offers faster deprotection kinetics and easier byproduct removal, making it ideal for rapid, small-scale discovery chemistry. Conversely, the ethyl variant (CAS 112341-87-4) [2] provides enhanced lipophilicity and superior stability, making it the preferred choice for process scale-up and multi-step sequences where premature deprotection must be rigorously avoided.

References

  • Title: Reaction of propionaldehyde with N′-methyl-2,6-dimethylphenylhydrazine hydrochloride. The dienone–imine intermediate in the Fischer indole synthesis and its conversion to the indole structure Source: Canadian Journal of Chemistry URL: [Link]

Sources

Quantitative analysis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate in Reaction Mixtures

Part 1: Executive Summary & Strategic Analysis

Compound Profile:

  • Target Analyte: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate[1][2][3]

  • CAS: 112341-87-4[1][2][3]

  • Molecular Weight: 208.26 g/mol [1][2]

  • Context: Critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceuticals (e.g., substituted phenylhydrazine derivatives).

  • Analytical Challenge: As a hydrazine derivative, this compound presents a dual challenge: it possesses potential genotoxic impurity (PGI) status requiring trace-level detection (ppm), yet acts as a bulk intermediate requiring high-concentration assay monitoring.[2]

The Analytical Dilemma: In reaction mixtures, this analyte co-exists with its precursor (2,6-dimethylphenylhydrazine ), degradation products (2,6-dimethylaniline ), and potentially bis-acylated side products.[2] Standard methods often fail due to the thermal instability of the N-N bond (limiting GC) or poor retention of polar precursors (limiting standard C18 HPLC).[2]

Strategic Comparison of Methodologies:

FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS (QqQ) Method C: GC-MS
Primary Use Process Control (Assay >98%)Trace Impurity / GTI Analysis (<10 ppm)Volatile Matrix Screening
Sensitivity Moderate (LOD ~0.05%)Extreme (LOD ~1-5 ppb)Moderate to High
Specificity Good (with DAD spectral match)Excellent (MRM transitions)Good (Mass spectral library)
Risk Factor Co-elution with isomersMatrix suppressionThermal degradation of N-N bond
Cost/Throughput Low / HighHigh / ModerateModerate / High

Part 2: Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine process monitoring, purity assessment, and reaction completion checks.[2]

Scientific Rationale: The 2,6-dimethylphenyl moiety provides a sufficient chromophore for UV detection.[2] However, the basicity of the hydrazine nitrogen can cause peak tailing on standard silica-based columns.[2] We utilize a base-deactivated C18 column or a Phenyl-Hexyl phase (for π-π selectivity) and an acidic mobile phase to protonate the amine, ensuring sharp peak shape.[2]

Protocol:

  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl.[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • B: Acetonitrile (ACN).[2][4]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to retain polar hydrazine precursor).[2]

    • 2-15 min: 10% → 80% B (Linear gradient).[2]

    • 15-20 min: 80% B (Wash).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (max sensitivity) and 254 nm (selectivity).

  • Sample Prep: Dilute reaction mixture 1:1000 in 50:50 Water:ACN. Filter through 0.22 µm PTFE.[2]

Self-Validating System Suitability:

  • Resolution (Rs): > 2.0 between 2,6-dimethylaniline and the target ester.[2]

  • Tailing Factor: < 1.5 (Critical check for silanol interactions).[2]

Method B: LC-MS/MS (Triple Quadrupole)

Best for: Genotoxic impurity (GTI) screening and trace analysis in final drug substances.[2]

Scientific Rationale: For ppm-level detection, UV is insufficient.[2] We use Electrospray Ionization (ESI) in Positive mode.[2] The hydrazine carboxylate readily protonates to form


.[2] Multiple Reaction Monitoring (MRM) isolates the precursor and specific fragments, eliminating matrix interference.[2]

Protocol:

  • Instrument: Sciex Triple Quad 5500 or Thermo TSQ Altis.

  • Ion Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of Ethanol, characteristic of ethyl esters).[2]
      
    • Qualifier:

      
       (Cleavage of N-N bond, forming 2,6-dimethylaniline cation).[2]
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[2]

    • B: 0.1% Formic Acid in Methanol.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Self-Validating Control:

  • Internal Standard: Use Ethyl-d5 2-(2,6-dimethylphenyl)hydrazinecarboxylate or a structural analog like Ethyl 2-phenylhydrazinecarboxylate to correct for ionization suppression.[2]

Part 3: Visualization & Logic

Figure 1: Analytical Decision Matrix

Caption: Logical workflow for selecting the optimal analytical method based on the phase of drug development.

AnalyticalDecision Start Sample Type ReactionMix Crude Reaction Mixture Start->ReactionMix FinalAPI Final Drug Substance Start->FinalAPI Q_Conc Concentration Range? ReactionMix->Q_Conc Trace Trace (<100 ppm) GTI Screening FinalAPI->Trace HighConc High (>0.1%) Process Control Q_Conc->HighConc Major Component Q_Conc->Trace Impurity MethodA Method A: HPLC-UV (Robust, Low Cost) HighConc->MethodA MethodB Method B: LC-MS/MS (High Sensitivity) Trace->MethodB MethodC Method C: GC-MS (Check Thermal Stability) MethodA->MethodC If volatile & stable

Figure 2: Proposed Fragmentation Pathway (LC-MS/MS)

Caption: Mechanistic basis for MRM transition selection (


 209 

163

122).

Fragmentation Parent [M+H]+ Precursor m/z 209 Intermed Loss of Ethanol (-46 Da) m/z 163 Parent->Intermed Collision Energy (Low) Fragment 2,6-Dimethylaniline Ion (N-N Cleavage) m/z 122 Intermed->Fragment Collision Energy (High)

Part 4: References

  • Fun, H.-K., et al. (2009).[2] Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E. Retrieved from [Link]

  • Wang, X., et al. (2021).[2][5] Quantitative analysis of the relationship of derivatization reagents and detection sensitivity of ESI-QqQ-MS: Hydrazines as prototypes. Analytica Chimica Acta. Retrieved from [Link]

  • European Union Reference Laboratories. (n.d.).[2] Quick Method for the Analysis of Residues of Highly Polar Pesticides involving Simultaneous Extraction. Retrieved from [Link][2]

Sources

Safety Operating Guide

Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate Proper Disposal Procedures

Executive Safety Summary

Treat as High-Hazard Toxic Substance. Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS: 112341-87-4) is a hydrazine derivative.[1][2][3] While specific toxicological data for this exact derivative is limited, hydrazine precursors and analogues are established potent toxins, suspected carcinogens, and mutagens. Do not dispose of this compound down the drain. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material against this profile to ensure compatibility with your waste stream.

ParameterSpecification
Chemical Name Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate
CAS Number 112341-87-4
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Physical State Solid (typically off-white powder)
Hazard Class Toxic / Irritant
GHS Signal Word DANGER
Key Risk Phrases H300 (Fatal if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[2] Irritation)
Incompatibilities Strong Oxidizing Agents (e.g., Nitric Acid, Permanganates), Strong Bases

Critical Note on Reactivity: Hydrazine derivatives can react violently with oxidizing agents. Never add this compound to a waste container containing oxidizers, as this may generate heat, gas, or explosive byproducts.

Disposal Decision Matrix

This workflow dictates the operational path based on the state of the waste.

DisposalWorkflow Start Identify Waste Type IsSolid Pure Solid / Powder? Start->IsSolid IsSolution Solution / Mother Liquor? Start->IsSolution IsDebris Contaminated Debris (Gloves, Paper, Tips) Start->IsDebris PackSolid Double-bag in Heavy Duty Polyethylene IsSolid->PackSolid SegregateSol Segregate into 'Organic - Toxic' Stream IsSolution->SegregateSol PackDebris Place in Yellow/Clear Hazardous Waste Bag IsDebris->PackDebris LabelSolid Label: Toxic Solid (Hydrazine Derivative) PackSolid->LabelSolid LabelSol Label: Toxic Organic Liquid (List Solvents + Active) SegregateSol->LabelSol LabelDebris Label: Solid Hazardous Waste (Contaminated Debris) PackDebris->LabelDebris Final Transfer to EHS / Waste Contractor (Incineration Only) LabelSolid->Final LabelSol->Final LabelDebris->Final

Figure 1: Decision tree for segregating and packaging hydrazine carboxylate waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound)
  • Primary Containment: Transfer the solid into a screw-top glass or high-density polyethylene (HDPE) jar. Do not use metal containers due to potential catalytic decomposition.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness minimum).

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Toxic Solid - Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate - CAS 112341-87-4".

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray, away from oxidizers.

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste drum.

  • Segregation: Pour into the "Organic Solvents - Toxic" waste stream.

    • Prohibited: Do not mix with aqueous acidic waste or oxidizing waste streams.[4]

  • Rinsing: Triple-rinse the original empty container with a compatible solvent. Add the rinsate to the liquid waste container. Deface the label on the empty bottle and dispose of it as glass waste (if chemically clean) or solid hazardous waste (if residue remains).

Protocol C: Trace Contamination (Spills & Debris)
  • Deactivation (Trace Only): For minor surface contamination, wipe with a 10% bleach solution (Sodium Hypochlorite).

    • Warning:Do not use bleach for bulk disposal. The reaction between bulk hydrazines and hypochlorite can generate toxic N-nitrosamines or cause rapid gas evolution. Use bleach only for final surface polishing.

  • Debris: Collect all wipes, gloves, and weigh boats into a dedicated hazardous solid waste bag.

Emergency Spill Response

If a spill occurs outside a fume hood, evacuate the immediate area.

SpillResponse Assess Assess Spill Volume Small Minor (< 5g / 10mL) Inside Hood Assess->Small Large Major (> 5g) Or Outside Hood Assess->Large PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area & Call EHS/Emergency Large->Evacuate Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Collect Sweep into Hazardous Waste Bag Absorb->Collect Clean Wipe Surface with Soap & Water Collect->Clean Report Submit Incident Report Clean->Report

Figure 2: Immediate response logic for chemical spills.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate (CAS 112341-87-4). Retrieved from .

  • PubChem. Compound Summary: Hydrazinecarboxylic acid, ethyl ester derivatives. National Library of Medicine. Retrieved from .

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.C, Disposal of Hazardous Waste.

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The hydrazine functional group and its derivatives are known for their potential toxicity, including being skin sensitizers and potential carcinogens.[1][2] Therefore, a conservative and stringent approach to safety is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the necessary precautions.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Given its structural similarity to other hydrazine carboxylates and substituted hydrazines, Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate should be handled as a substance with a high hazard potential. The primary risks include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[3][4][5]

Engineering Controls are non-negotiable and must be in place before any handling of the compound:

  • Chemical Fume Hood: All manipulations of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate, including weighing, transferring, and reactions, must be conducted within a certified and properly functioning chemical fume hood.[2][3] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

  • Designated Work Area: The area within the fume hood where the compound is handled should be clearly designated. Covering the work surface with disposable absorbent bench paper is a recommended practice to contain any potential spills.[2]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[2][6] All personnel should be familiar with their location and operation.

II. Personal Protective Equipment (PPE): Your Personal Safety Barrier

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate.

Body Part Personal Protective Equipment Specification and Rationale
Hands Double Gloving (Nitrile)An inner and outer pair of nitrile gloves provide robust protection against accidental splashes. Nitrile is recommended for its chemical resistance. Should the outer glove become contaminated, it can be safely removed without compromising the inner layer.
Eyes/Face Chemical Safety Goggles and Face ShieldChemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles to protect the entire face.[1][6]
Body Chemical-Resistant Laboratory CoatA fully buttoned, chemical-resistant lab coat provides a barrier against spills and contamination of personal clothing.
Respiratory Respirator (as needed)While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for certain high-risk procedures or in the event of a spill. The use of respirators should be a last resort and requires a proper respiratory protection program.[1][7]
III. Step-by-Step Safe Handling Protocol

The following protocol provides a systematic approach to safely handle Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate from preparation to cleanup.

Pre-Operational Checks:

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment and place them in the fume hood to minimize traffic in and out of the designated area.

  • Prepare Waste Containers: Have clearly labeled hazardous waste containers ready within the fume hood for both solid and liquid waste.

Handling Operations:

  • Don PPE: Put on all required PPE in the correct order before entering the designated handling area.

  • Careful Dispensing: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to avoid generating dust.

  • Controlled Reactions: Perform all reactions in appropriate glassware. Keep containers closed when not in use.

  • Avoid Contamination: Use dedicated spatulas and other equipment. Do not use the same tools for other chemicals without proper decontamination.

Post-Operational Procedures:

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and the work surface within the fume hood.

  • Waste Disposal: Dispose of all contaminated disposable materials, including gloves, bench paper, and pipette tips, in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first. Wash hands thoroughly after removing all PPE.

Operational and Disposal Plans

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill Response: For a small spill within the fume hood, use an inert absorbent material like sand or vermiculite.[3][5] For larger spills, evacuate the area and follow your institution's emergency response procedures.

Disposal Plan: Responsible Stewardship

All waste containing Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of Ethyl 2-(2,6-dimethylphenyl)hydrazinecarboxylate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Reaction handle1->handle2 clean1 Decontaminate handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 wash wash clean3->wash Wash Hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.